molecular formula C4H2Cl2N2O2 B595746 4,5-Dichloro-1H-pyrazole-3-carboxylic acid CAS No. 115964-19-7

4,5-Dichloro-1H-pyrazole-3-carboxylic acid

Cat. No.: B595746
CAS No.: 115964-19-7
M. Wt: 180.972
InChI Key: SKSVXZSMMGPUJO-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block prized for its role in advanced materials science and pharmaceutical research. The compound features a pyrazole ring system that provides a rigid, conjugated scaffold, which is further functionalized with chloro and carboxylic acid groups. This specific arrangement creates a multifaceted molecular platform for the controlled construction of complex structures . The carboxylic acid group offers strong coordination capability, making this compound an excellent ligand for synthesizing metal-organic frameworks (MOFs) and other coordination polymers . These materials have demonstrated extensive applications in environmental sensing and optoelectronic devices, with their proton conductivity offering novel insights for developing advanced energy materials . Furthermore, the pyrazole core is a fundamental structural motif found in various pharmacologically active compounds, including known drugs, highlighting its significance in medicinal chemistry campaigns . The site-tunability and conformational diversity of this and related pyrazole-carboxylic acid derivatives allow researchers to fine-tune the properties of resulting complexes and molecules, enabling the exploration of structure-activity relationships in drug discovery and the development of materials with tailored characteristics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVXZSMMGPUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,5-dichloro-1H-pyrazole-3-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid, dichlorinated pyrazole scaffold, coupled with a reactive carboxylic acid moiety, offers a unique three-dimensional architecture for the design of novel therapeutic agents. A comprehensive understanding of its fundamental physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a detailed exploration of the key physicochemical characteristics of this compound, offering both established data and field-proven insights into its behavior. We will delve into its structural attributes, thermal properties, solubility profile, acidity, and spectroscopic signature, providing a robust foundation for researchers and developers working with this versatile molecule.

Molecular Structure and Core Properties

The foundational physical properties of this compound are intrinsically linked to its molecular structure.

Structural Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 115964-19-7[1]

  • Molecular Formula: C₄H₂Cl₂N₂O₂[1]

  • Molecular Weight: 180.97 g/mol [1]

  • Canonical SMILES: C1(=C(NNC1C(=O)O)Cl)Cl[1]

The molecule features a five-membered pyrazole ring substituted with two chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 3. The presence of two nitrogen atoms and two chlorine atoms on the aromatic ring significantly influences its electronic distribution and intermolecular interactions.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂Cl₂N₂O₂PubChem[1]
Molecular Weight 180.97 g/mol PubChem[1]
XLogP3 1.7PubChem (Computed)[1]
Hydrogen Bond Donors 2PubChem (Computed)[1]
Hydrogen Bond Acceptors 4PubChem (Computed)[1]

Thermal and Physical State

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in various chemical processes.

Physical Appearance

Based on analogous compounds like 4-chloro-1H-pyrazole-3-carboxylic acid, this compound is expected to be a white to off-white or pale yellow crystalline solid at room temperature.

Melting Point

The high melting point of pyrazole carboxylic acids is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties and the pyrazole ring nitrogens. This creates a stable crystal lattice that requires significant thermal energy to disrupt. The presence of chlorine atoms can further influence crystal packing and intermolecular interactions, contributing to the high melting point.

Boiling Point and Thermal Stability

Due to its high melting point and the propensity for decarboxylation at elevated temperatures, a definitive boiling point for this compound is not a practical parameter to measure under standard atmospheric pressure. The compound is likely to decompose before boiling. Thermogravimetric analysis (TGA) would be the appropriate technique to determine its decomposition temperature and overall thermal stability.

Solubility Profile

The solubility of a compound is a critical factor in drug development, influencing its bioavailability, formulation, and routes of administration.

Aqueous Solubility

Carboxylic acids can exhibit pH-dependent aqueous solubility. In its neutral form, the relatively nonpolar dichloropyrazole ring is expected to limit water solubility. However, upon deprotonation of the carboxylic acid group to form the carboxylate salt at higher pH, the aqueous solubility is expected to increase significantly due to the formation of a charged species.

Organic Solvent Solubility

Based on the general solubility trends of pyrazole derivatives, this compound is anticipated to exhibit good solubility in polar aprotic organic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Methanol

  • Ethanol

Its solubility is likely to be lower in less polar solvents like dichloromethane and chloroform, and poor in nonpolar solvents such as hexanes and toluene.

A qualitative assessment of solubility can be performed by adding small, incremental amounts of the solid compound to a fixed volume of the solvent at a controlled temperature, with agitation, until no more solid dissolves. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy after appropriate dilution.

G cluster_0 Solubility Assessment Workflow Start Start Select_Solvent Select Solvent (e.g., Water, DMSO, Ethanol) Start->Select_Solvent Add_Compound Add small, known amount of this compound Select_Solvent->Add_Compound Agitate_Equilibrate Agitate and allow to equilibrate Add_Compound->Agitate_Equilibrate Observe Observe for dissolution Agitate_Equilibrate->Observe Decision Completely Dissolved? Observe->Decision Decision->Add_Compound Yes Saturated Saturated Solution (Proceed to Quantification) Decision->Saturated No Insoluble Insoluble/Poorly Soluble

Caption: Workflow for preliminary solubility assessment.

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in biological systems and its utility in salt formation for pharmaceutical formulations.

Predicted pKa

The pKa of the carboxylic acid proton is significantly influenced by the electron-withdrawing nature of the dichloropyrazole ring. Computational predictions and data from analogous pyrazole carboxylic acids suggest that the pKa of the carboxylic acid group is likely in the range of 3.5 to 4.5 . The pyrazole NH proton is significantly less acidic, with a pKa likely greater than 10.

The two chlorine atoms on the pyrazole ring act as strong electron-withdrawing groups. This inductive effect pulls electron density away from the carboxylic acid group, stabilizing the conjugate base (carboxylate anion) and thereby increasing the acidity (lowering the pKa) of the carboxylic acid proton compared to a simple alkyl carboxylic acid.

Experimental Determination of pKa

The pKa of this compound can be accurately determined experimentally using potentiometric or spectrophotometric titration.

  • Preparation: Prepare a dilute solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

G cluster_pKa pKa Determination Logic Titration Titrate Acid with Base Monitor_pH Monitor pH vs. Titrant Volume Titration->Monitor_pH Plot_Curve Plot Titration Curve Monitor_pH->Plot_Curve Half_Equivalence Identify Half-Equivalence Point Plot_Curve->Half_Equivalence pKa_Value pH = pKa Half_Equivalence->pKa_Value

Caption: Logical flow of pKa determination via titration.

Spectroscopic Properties

Spectroscopic data provides a fingerprint for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show two key signals:

    • A broad singlet for the acidic carboxylic acid proton (COOH) , typically downfield in the region of 13-14 ppm . This signal will exchange with D₂O.

    • A broad singlet for the pyrazole NH proton , also downfield, likely in the region of 13-15 ppm , which will also exchange with D₂O. For the closely related 4-chloro-1H-pyrazole-3-carboxylic acid, the acidic protons appear as a broad singlet at 13.63 ppm in DMSO-d₆.[1]

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

    • The carboxylic acid carbonyl carbon (C=O) will be the most downfield signal, typically in the range of 160-170 ppm .

    • The three carbons of the pyrazole ring will appear in the aromatic region. Based on data for similar pyrazoles, the C3 and C5 carbons will likely resonate between 130-150 ppm , while the C4 carbon will be in a similar range, with its chemical shift influenced by the two chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹ .

  • N-H stretch (pyrazole): A moderate, broad band around 3100-3300 cm⁻¹ , which may be partially obscured by the O-H stretch.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band in the range of 1680-1720 cm⁻¹ .

  • C=N and C=C stretches (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a crystalline solid with a high melting point, limited aqueous solubility in its neutral form, and good solubility in polar organic solvents. The presence of two electron-withdrawing chlorine atoms on the pyrazole ring increases the acidity of the carboxylic acid group. Its spectroscopic properties provide a clear signature for its identification. The data and experimental insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important heterocyclic building block in their scientific endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and robust physicochemical profile of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

Sources

4,5-dichloro-1H-pyrazole-3-carboxylic acid CAS number and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-dichloro-1H-pyrazole-3-carboxylic Acid: CAS Number and Safety Data

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. The focus is on providing essential identification information, particularly its CAS number, and detailed safety protocols to ensure its responsible and safe handling in a laboratory setting. Given the nature of novel or specialized chemical compounds, this document synthesizes available data to offer a robust framework for safety and handling.

Chemical Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.

CAS Number: 115964-19-7[1][2]

Accurate identification is the first step in any experimental workflow, ensuring that the correct substance is being used and that its specific properties and hazards are considered.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₄H₂Cl₂N₂O₂PubChem[2]
Molecular Weight 180.97 g/mol PubChem[2]
SMILES String C1(=C(NN=C1C(=O)O)Cl)ClPubChem[2]
InChI Key SKSVXZSMMGPUJO-UHFFFAOYSA-NPubChem[2]

Hazard Identification and Safety Precautions

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 115964-19-7) was not available in the public domain at the time of this writing. Therefore, a conservative approach to safety is mandated. The following guidance is based on the potential hazards associated with structurally similar pyrazole-based carboxylic acids and general principles of laboratory safety. A substance-specific risk assessment must be performed by the end-user before commencing any experimental work.

Based on data from analogous compounds, chemicals of this class may present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3][4][5]

  • Eye Irritation: May cause serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]

  • Harmful if Swallowed: Some related compounds are harmful if ingested.[4]

General Precautionary Measures:
GHS Precautionary CodeStatementRationale
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]Prevents inhalation and subsequent respiratory tract irritation.
P264Wash skin thoroughly after handling.[3][6]Minimizes the risk of skin irritation from residual chemical.
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]Essential for preventing skin and eye contact.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][4]Standard first aid for chemical exposure to the skin.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]Critical first aid to mitigate serious eye damage.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]Ensures stability and prevents the release of dust or vapors into the workspace.

Experimental Protocol for Safe Handling

The following protocol outlines the necessary steps for safely handling this compound powder in a research laboratory. The causality behind each step is explained to reinforce the principles of a self-validating safety system.

Objective: To accurately weigh and prepare a stock solution of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer or sonicator

  • Appropriately sized volumetric flask

Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves

  • Chemical safety goggles

  • Lab coat

  • Face shield (recommended when handling larger quantities)

Step-by-Step Methodology:
  • Preparation and Engineering Controls:

    • Action: Conduct all handling of the solid compound within a certified chemical fume hood.

    • Reasoning: This primary engineering control is crucial to prevent the inhalation of fine powders and to contain any potential spills.

  • Donning PPE:

    • Action: Put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.

    • Reasoning: This creates a barrier between the researcher and the chemical, preventing accidental skin or eye exposure.

  • Weighing the Compound:

    • Action: Place a piece of weighing paper on the analytical balance and tare it. Carefully use a clean spatula to transfer the desired amount of this compound onto the paper.

    • Reasoning: Using a spatula minimizes the creation of airborne dust. The analytical balance ensures accuracy for subsequent experimental concentrations.

  • Transfer and Dissolution:

    • Action: Carefully transfer the weighed powder into the volumetric flask. Add a portion of the chosen solvent, cap the flask, and mix by vortexing or sonicating until the solid is fully dissolved.

    • Reasoning: Ensuring complete dissolution is critical for creating a homogenous stock solution with an accurate concentration.

  • Final Preparation and Storage:

    • Action: Once dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert several times to ensure a uniform solution. Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.

    • Reasoning: Proper labeling prevents misuse and ensures traceability.

  • Decontamination and Waste Disposal:

    • Action: Clean the spatula and work surface thoroughly. Dispose of the weighing paper and any contaminated gloves in the designated solid chemical waste container.

    • Reasoning: Proper decontamination and waste disposal are essential to prevent cross-contamination and ensure a safe laboratory environment for all personnel.

Emergency Procedures

First-Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Chemical Spill Response Workflow:

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Hazard Consult SDS evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain the Spill Use Absorbent Material for Liquids or Cover Solids ppe->contain cleanup Carefully Collect Material Use Non-sparking Tools contain->cleanup decontaminate Decontaminate the Area Wash with appropriate solvent then soap and water cleanup->decontaminate dispose Package Waste Label as Hazardous Waste decontaminate->dispose report Report the Incident | Follow Institutional Protocol dispose->report

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep it away from incompatible materials such as strong oxidizing agents.[8]

Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[5]

References

  • PubChem. This compound. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Prepared by a Senior Application Scientist

Introduction

Molecular Structure and Key Features

The structure of this compound (C₄H₂Cl₂N₂O₂) features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted with two chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 3. The presence of the acidic proton of the carboxylic acid, the N-H proton of the pyrazole ring, and the influence of the electron-withdrawing chlorine atoms are expected to be the defining features in its spectroscopic analysis.

PubChem CID: 57446995[1] Molecular Formula: C₄H₂Cl₂N₂O₂[1] Molecular Weight: 180.97 g/mol [1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and O-H).

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for improved signal dispersion and sensitivity.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with two key signals corresponding to the exchangeable protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0 - 14.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. In similar pyrazole carboxylic acids, this peak is observed in this downfield region.[3]
~14.0 - 15.0Broad Singlet1H-NHThe N-H proton of the pyrazole ring is also significantly deshielded and broadened by quadrupole effects from the adjacent nitrogen and by chemical exchange. Its exact position can be concentration and temperature-dependent.

Note: The absence of any C-H protons on the pyrazole ring means no signals are expected in the typical aromatic or aliphatic regions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~160 - 165C=OThe carbonyl carbon of the carboxylic acid is expected in this region, consistent with other pyrazole carboxylic acids.[4][5]
~140 - 145C3The carbon atom attached to the carboxylic acid group (C3) will be deshielded.
~125 - 130C5The carbon atom bearing a chlorine atom (C5) is expected in this range.
~110 - 115C4The carbon atom at position 4, also substituted with a chlorine atom, is anticipated here.

Note: The chemical shifts are estimates and can be influenced by the solvent and concentration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the O-H, N-H, C=O, and C-Cl bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is standard.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeDescription and Rationale
3300 - 2500O-H stretchThis will be a very broad and strong absorption band, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]
~3200N-H stretchA medium to sharp peak corresponding to the N-H stretch of the pyrazole ring is expected, likely overlapping with the broad O-H band.
1725 - 1700C=O stretchA strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid.[6]
~1600 - 1450C=N and C=C stretchAromatic ring stretching vibrations of the pyrazole ring are expected in this region.
~1300 - 1200C-O stretchCoupled with the O-H bend, this band is characteristic of carboxylic acids.
~800 - 600C-Cl stretchStrong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely be analyzed in negative ion mode to deprotonate the carboxylic acid, giving the [M-H]⁻ ion. Electron Ionization (EI) could also be used, which would provide more extensive fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or an Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Predicted Mass Spectrum

Molecular Ion: The molecular formula is C₄H₂Cl₂N₂O₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • M⁺ peak (containing two ³⁵Cl): m/z ≈ 180

  • (M+2)⁺ peak (containing one ³⁵Cl and one ³⁷Cl): m/z ≈ 182

  • (M+4)⁺ peak (containing two ³⁷Cl): m/z ≈ 184

The expected intensity ratio of these peaks will be approximately 9:6:1.

Key Fragmentation Pathways: Under EI conditions, the following fragmentation patterns are plausible:

  • Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical.

  • Loss of -COOH (M-45): A significant peak from the loss of the carboxylic acid group as a radical is expected. This would lead to a dichloropyrazole fragment.

  • Loss of Cl (M-35/37): Fragmentation involving the loss of a chlorine atom.

Visualization of Experimental Workflows

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in DMSO-d6 NMR_Acquire Acquire 1H & 13C Spectra (400 MHz) NMR_Sample->NMR_Acquire NMR_Process Process Data (FT, Phasing) NMR_Acquire->NMR_Process End Structural Elucidation NMR_Process->End Proton & Carbon Environment IR_Sample Prepare Sample (ATR) IR_Acquire Acquire FT-IR Spectrum IR_Sample->IR_Acquire IR_Process Background Subtraction IR_Acquire->IR_Process IR_Process->End Functional Groups MS_Sample Prepare Solution & Infuse MS_Acquire Acquire ESI-MS (Negative Mode) MS_Sample->MS_Acquire MS_Process Analyze Isotope Pattern & Fragments MS_Acquire->MS_Process MS_Process->End Molecular Weight & Formula Start 4,5-dichloro-1H-pyrazole- 3-carboxylic acid (Solid Sample)

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols for data acquisition and the interpretation of the expected spectral features offer a solid foundation for the empirical study of this and other related heterocyclic compounds, thereby accelerating research and development in its potential applications.

References

Sources

A Technical Guide to the Chemical Stability and Storage of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4,5-dichloro-1H-pyrazole-3-carboxylic acid is a vital heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, minimizing impurity-related artifacts, and preserving the intrinsic value of research materials.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for predicting its behavior under various experimental and storage conditions.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₄H₂Cl₂N₂O₂PubChem[2]
Molecular Weight 180.97 g/mol PubChem[2]
Appearance White to light yellow powder or crystalEvitaChem[3]
Melting Point 162.0 to 166.0 °CEvitaChem[3]

Intrinsic Chemical Stability and Reactivity

The pyrazole ring is generally aromatic and stable, but its stability can be influenced by substituents and external conditions.[4] The presence of two chlorine atoms and a carboxylic acid group on the pyrazole ring of the title compound dictates its specific stability profile.

Thermal Stability

Causality: Thermal energy can induce decarboxylation, a common degradation pathway for carboxylic acids, or other complex decomposition reactions leading to the release of gases like carbon oxides and nitrogen oxides (NOx).[6]

Photostability

While specific photostability studies on this compound are not detailed, compounds with heterocyclic aromatic rings can be susceptible to photodegradation. UV radiation can provide the activation energy for unwanted reactions, such as ring cleavage or reactions involving the chloro-substituents. Therefore, protection from light, especially UV light, is a prudent precautionary measure.

Hydrolytic Stability and Hygroscopicity

The stability of pyrazole derivatives in aqueous solutions can be pH-dependent.[7] As a solid, the primary concern is hygroscopicity. While not explicitly classified as hygroscopic, the presence of the carboxylic acid and N-H groups provides sites for hydrogen bonding with water molecules. Absorbed moisture can act as a reagent, potentially facilitating slow hydrolysis over long-term storage or affecting accurate weighing for experiments.

Incompatibilities

Understanding what this compound should not be stored with is critical for safety and stability.

  • Strong Oxidizing Agents: The pyrazole ring system can be susceptible to oxidation, although it is generally considered stable.[4] Contact with strong oxidizers should be avoided to prevent uncontrolled reactions.

  • Strong Bases/Alkalies: As a carboxylic acid, it will react exothermically with strong bases in a classic acid-base neutralization. It should be segregated from alkaline and alkalizing substances.[8]

  • Sources of Ignition: The compound is combustible, and as a fine powder, it can form explosive mixtures with air.[8][9] It must be kept away from open flames, sparks, and other sources of ignition.[10]

Recommended Storage and Handling Protocols

The following protocols are synthesized from safety data sheets and general best practices for heterocyclic carboxylic acids.

Long-Term Storage Protocol

The primary objective for long-term storage is to mitigate exposure to heat, light, and moisture.

Protocol Steps:

  • Container Selection: Use a tightly-closed, well-sealed container made of inert material (e.g., amber glass or a suitable plastic like polyethylene).

  • Atmosphere: For maximum stability, especially for reference standards, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.

  • Temperature: Store in a cool, dry place.[9] Refrigeration at 2°C - 8°C is a common recommendation for related pyrazole derivatives and is advisable for long-term storage.[11]

  • Light: Store in a dark location or use an amber vial to protect from light.

  • Location: The storage area should be well-ventilated and away from incompatible substances.[9]

Laboratory Handling

Proper handling ensures both the integrity of the compound and the safety of the researcher.

Protocol Steps:

  • Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[9]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles).[9][12]

  • Dispensing: Avoid generating dust.[9] Use appropriate tools (spatulas) to handle the solid. For solution preparation, add the solid to the solvent slowly.

  • Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the handling area.[9] An eyewash station and safety shower should be readily accessible.[11]

Experimental Workflow: Forced Degradation Study

To empirically determine the stability of a new batch or under specific formulation conditions, a forced degradation study is indispensable. This involves intentionally stressing the compound to predict its degradation pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Stock Solution of This compound Untreated Untreated Control (t=0 and t=end) Start->Untreated Dilute Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Aliquot & Stress Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Aliquot & Stress Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Aliquot & Stress Thermal Thermal (e.g., 80°C, Solid & Solution) Start->Thermal Aliquot & Stress Photo Photolytic (e.g., ICH Q1B conditions) Start->Photo Aliquot & Stress Analysis HPLC-UV/MS Analysis Untreated->Analysis Timepoints Acid->Analysis Timepoints Base->Analysis Timepoints Oxidative->Analysis Timepoints Thermal->Analysis Timepoints Photo->Analysis Timepoints Data Quantify Parent Peak Identify Degradants Calculate Mass Balance Analysis->Data

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add an equal volume of 0.2M HCl to a stock solution aliquot to achieve a final concentration of 0.1M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Add an equal volume of 0.2M NaOH to a stock solution aliquot. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a stock solution aliquot. Keep at room temperature.

    • Thermal Degradation: Store aliquots of the stock solution and the solid powder at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench reactions if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (preferably with mass spectrometry detection) to quantify the remaining parent compound and identify any degradants.

Potential Degradation Pathway Visualization

Based on the chemical structure, a likely degradation pathway under hydrolytic or thermal stress is decarboxylation.

Degradation_Pathway Parent This compound (C₄H₂Cl₂N₂O₂) Degradant 4,5-dichloro-1H-pyrazole (C₃H₂Cl₂N₂) Parent->Degradant Decarboxylation (Heat or Catalyst) CO2 Carbon Dioxide (CO₂) Parent->CO2

Caption: A potential decarboxylation degradation pathway.

Conclusion

This compound is a stable compound when stored and handled correctly. The key pillars of its stability management are strict control of temperature, exclusion of moisture and light, and avoidance of chemical incompatibilities. The implementation of the protocols outlined in this guide will ensure the compound's integrity from procurement to experimental use, thereby upholding the quality and validity of scientific outcomes.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Gullo, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC - PubMed Central.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Chen, H., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 4-Hydroxypyridine-2,6-dicarboxylic acid.
  • BASF. (2025, December 1).
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for Pyrazine-2,3-dicarboxylic acid.
  • Mphahlele, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Thermo Fisher Scientific. (2011, February 10).
  • Cmoch, P., et al. (n.d.). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • ChemScene. (2025, August 23). Safety Data Sheet for 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (2024, February 25).
  • Al-dujaili, L. H., et al. (2022).
  • International Journal of Novel Research and Development. (2024, July 7).
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

  • Copley, S. D. (2000).
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
  • Yildirim, I., et al. (n.d.). Experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. PlumX Metrics.
  • Unspecified. (n.d.).
  • EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • EvitaChem. (n.d.). Physical And Chemical Properties Analysis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

Dichlorinated Pyrazole Carboxylic Acids: A Technical Guide to Core Structural Features

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dichlorinated pyrazole carboxylic acids represent a pivotal scaffold in modern chemistry, with profound implications in both agrochemical and pharmaceutical development. The strategic placement of two chlorine atoms on the pyrazole ring, in conjunction with a carboxylic acid moiety, imparts a unique combination of physicochemical and biological properties. This guide provides an in-depth analysis of the key structural features of these molecules, exploring the causal relationships between their architecture and functional activity. We will dissect isomerism, synthesis strategies, structure-activity relationships (SAR), and the critical role these compounds play in creating innovative fungicides, herbicides, and therapeutic agents.

Introduction to the Dichlorinated Pyrazole Carboxylic Acid Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry. Its derivatives are known for a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and herbicidal properties.[1][2] The introduction of a carboxylic acid group provides a crucial handle for coordinating with biological targets, often through hydrogen bonding or salt bridge formation.[3]

The addition of two chlorine atoms to this core structure is a key design element that significantly modulates the molecule's characteristics. Chlorination impacts:

  • Electronic Profile: Chlorine's electron-withdrawing nature alters the electron density of the pyrazole ring, influencing its reactivity and interaction with target proteins.

  • Lipophilicity: The presence of chlorine atoms generally increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

  • Metabolic Stability: C-Cl bonds are often resistant to metabolic degradation, potentially increasing the in vivo half-life of the compound.

  • Conformational Rigidity: The steric bulk of chlorine can restrict the rotation of adjacent functional groups, locking the molecule into a specific, biologically active conformation.

This guide will explore these features in detail, providing researchers and drug development professionals with the foundational knowledge to effectively design and utilize this versatile chemical scaffold.

Isomerism and Synthesis: Building the Core

The substitution pattern of the two chlorine atoms and the carboxylic acid on the pyrazole ring gives rise to several possible isomers, each with distinct properties. Common substitution patterns include 3,5-dichloro, 4,5-dichloro, and 3,4-dichloro configurations.

General Synthesis Strategies

The synthesis of dichlorinated pyrazole carboxylic acids often involves a multi-step process. A common approach is the construction of the pyrazole ring via condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine, followed by chlorination and functional group manipulations.

A generalized synthetic workflow is depicted below:

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Dichlorination cluster_3 Step 4: Carboxylic Acid Installation A Starting Materials (e.g., Ester + Ketone) B 1,3-Diketone Intermediate A->B Claisen Condensation D Pyrazole Core B->D C Hydrazine C->D F Dichlorinated Pyrazole D->F E Chlorinating Agent (e.g., NCS, SO2Cl2) E->F G Functional Group Manipulation (e.g., Oxidation, Hydrolysis of Ester) F->G H Dichlorinated Pyrazole Carboxylic Acid G->H

Caption: Generalized synthetic workflow for dichlorinated pyrazole carboxylic acids.

Experimental Protocol: Synthesis of a Representative Dichloropyrazole Carboxamide

This protocol outlines the synthesis of a dichlorinated pyrazole carboxamide, a common derivative.

  • Synthesis of Pyrazole Carbonyl Chloride: A solution of pyrazole carboxylic acid in thionyl chloride is refluxed. The excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole carbonyl chloride.[4]

  • Amide Formation: The crude pyrazole carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, a primary or secondary amine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired pyrazole carboxamide.[4]

Key Structural Features and Their Impact on Physicochemical Properties

The interplay between the dichlorinated pyrazole ring and the carboxylic acid group governs the molecule's overall physicochemical profile.

Electronic Effects and Acidity

The two electron-withdrawing chlorine atoms significantly lower the pKa of the carboxylic acid group compared to its non-chlorinated analog. This increased acidity can be crucial for forming strong interactions with basic residues in a protein's active site.

CompoundpKa (Predicted)
Pyrazole-3-carboxylic acid~3.5
4,5-Dichloro-1H-pyrazole-3-carboxylic acid~1.5 - 2.0

Note: These are estimated pKa values and can vary based on the specific isomer and solvent conditions.

Lipophilicity and Membrane Permeability

Chlorine substitution increases the octanol-water partition coefficient (logP), a measure of lipophilicity. This property is critical for a molecule's ability to cross cellular membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and off-target effects.

Conformational Control

The steric hindrance introduced by the chlorine atoms can restrict the rotation of substituents on the pyrazole ring. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. X-ray crystallography studies have been instrumental in confirming the solid-state conformations of these molecules.[3][5][6]

Structure-Activity Relationships (SAR) in Agrochemicals and Pharmaceuticals

The dichlorinated pyrazole carboxylic acid scaffold is a cornerstone of many commercial products and clinical candidates. The specific substitution pattern is often tailored to achieve high potency and selectivity for a particular biological target.

Fungicides: Targeting Succinate Dehydrogenase

A significant class of fungicides is based on pyrazole-4-carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[7] These compounds block the fungal respiratory chain, leading to cell death.

Key SAR insights for pyrazole-based SDHIs include:

  • Pyrazole Ring Substituents: Dichloro-substitution on the phenyl ring attached to the pyrazole nitrogen is often optimal for potent activity.

  • Amide Linker: The amide bond is crucial for hydrogen bonding interactions within the enzyme's active site.

  • Lipophilic Side Chain: A lipophilic group on the amide nitrogen is generally required to occupy a hydrophobic pocket in the target enzyme.

Several commercial fungicides, such as Bixafen and Fluxapyroxad, feature a dichlorinated phenylpyrazole core.[7]

Herbicides

Pyrazole derivatives have also been developed as herbicides. The mechanism of action can vary, but often involves the inhibition of key plant enzymes. The structure-activity relationships for herbicidal pyrazoles are diverse and target-specific.

Therapeutic Agents

In drug discovery, dichlorinated pyrazole carboxylic acids have been explored for various therapeutic indications.

  • Anti-inflammatory Agents: Analogues of the COX-2 inhibitor Celecoxib, which features a pyrazole core, have been synthesized to improve potency and selectivity.

  • Antibacterial and Antifungal Agents: The pyrazole scaffold has been investigated for its intrinsic antimicrobial properties.[1][2][8] The substitution pattern, including dichlorination, plays a critical role in modulating the spectrum and potency of activity.[1]

The following diagram illustrates a conceptual workflow for a structure-activity relationship study:

SAR_Workflow cluster_synthesis Synthesis & Design cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization start Lead Compound (Dichlorinated Pyrazole Carboxylic Acid) synth Synthesize Analogs - Vary Cl positions - Modify other substituents start->synth assay In Vitro Assay (e.g., Enzyme Inhibition, Antifungal Activity) synth->assay in_vivo In Vivo Model (e.g., Plant or Animal) assay->in_vivo sar Establish SAR - Identify key structural features for activity assay->sar qsar QSAR Modeling (Optional) sar->qsar optimize Design Next Generation Compounds with Improved Potency & Properties sar->optimize optimize->synth Iterative Cycle

Caption: Conceptual workflow for a Structure-Activity Relationship (SAR) study.

Future Outlook

The dichlorinated pyrazole carboxylic acid scaffold remains a highly fertile ground for chemical innovation. Future research directions are likely to include:

  • Novel Substitution Patterns: Exploring less common dichlorination patterns and the introduction of other halogens to fine-tune properties.

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to modulate pKa and pharmacokinetic properties.

  • Conformationally Constrained Analogs: Designing more rigid analogs to enhance binding affinity and selectivity.

  • New Biological Targets: Screening dichlorinated pyrazole libraries against a wider range of biological targets to uncover new therapeutic and agrochemical applications.

The foundational principles outlined in this guide provide a robust framework for the continued development of this important class of molecules.

References

  • Gümrükçüoğlu, N., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

  • Lin, C.-L., et al. (2023). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 841-843. [Link]

  • Nimbalkar, S., & Shingare, M. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry, 4(2). [Link]

  • Schönauer, E., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(15), 1435-1447. [Link]

  • Wang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Molecular Structure, 1281, 135118. [Link]

  • Nimbalkar, S., & Shingare, M. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry, 4(2). [Link]

  • Gümrükçüoğlu, N., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. ResearchGate. [Link]

  • Li, J., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4536-4540. [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29505-29522. [Link]

  • Wang, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Li, Y., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(11), 1893. [Link]

Sources

Tautomerism in pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Pyrazole-4-Carboxylic Acids

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1][2][3] Its utility is deeply intertwined with a fundamental chemical property: tautomerism. This phenomenon, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties, biological activity, and even the intellectual property landscape of pyrazole-containing drug candidates.[4][5] This guide provides a comprehensive exploration of tautomerism specifically within pyrazole-4-carboxylic acids, a class of compounds of significant interest in drug discovery.[6][7] We will delve into the structural nuances of their tautomeric forms, the intricate factors governing their equilibrium, the advanced analytical techniques employed for their characterization, and the critical implications of this dynamic behavior in the rational design of novel therapeutics.

The Phenomenon of Annular Tautomerism in Pyrazoles

Tautomerism in pyrazoles is a classic example of prototropy, where the isomers differ in the location of a proton.[8] For N-unsubstituted pyrazoles, this primarily manifests as annular prototropic tautomerism, involving the migration of a proton between the two adjacent nitrogen atoms of the five-membered ring.[9][10] This rapid intermolecular proton exchange leads to a dynamic equilibrium between two distinct tautomeric forms.[10] The rate of this interconversion is highly sensitive to environmental factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring.[9][11]

The presence of a tautomeric equilibrium means that a pyrazole derivative in solution often exists as a mixture of two forms.[12] This has significant consequences, as each tautomer can exhibit different properties, including dipole moment, pKa, hydrogen bonding capabilities, and ultimately, how it interacts with a biological target.[5]

Caption: General concept of tautomeric equilibrium.

Tautomeric Landscape of Pyrazole-4-Carboxylic Acids

For a generic 3,5-disubstituted pyrazole-4-carboxylic acid, the annular tautomerism results in two possible forms. The position of the mobile proton on either N1 or N2 dictates the identity of the tautomer. The carboxylic acid group at the C4 position generally does not participate directly in the annular tautomerism but significantly influences the equilibrium through its electronic effects.

The two primary tautomers can be designated based on the position of the substituent relative to the NH proton. For instance, in a 3-substituted pyrazole, the tautomer with the proton on the nitrogen adjacent to the substituent (N1) is one form, and the tautomer with the proton on the nitrogen further from the substituent (N2) is the other.

Caption: Annular tautomerism in a pyrazole-4-carboxylic acid.

Key Factors Governing the Tautomeric Equilibrium

The delicate balance between tautomers is readily shifted by a variety of internal and external factors. Understanding these influences is paramount for predicting and controlling the behavior of pyrazole-4-carboxylic acids in different environments.

Substituent Effects

The electronic nature of substituents at the C3 and C5 positions is a primary determinant of the predominant tautomer.[11]

  • Electron-donating groups (e.g., alkyl, amino) tend to favor the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer).[9]

  • Electron-withdrawing groups (e.g., nitro, cyano, and to some extent, the carboxylic acid itself) generally stabilize the tautomer where the proton is on the nitrogen further away (the C5-tautomer).[9][13]

The Hammett σm value of the substituent has been shown to correlate with the position of the tautomeric equilibrium.[14]

Solvent Effects

The solvent plays a crucial role in stabilizing or destabilizing tautomers through various interactions.[9][15]

  • Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with both the pyrrole-like NH and the pyridine-like N of the pyrazole ring, as well as the carboxylic acid group. This can influence the equilibrium and facilitate proton transfer.[9]

  • Dipolar aprotic solvents (e.g., DMSO, DMF) can also significantly impact the tautomer ratio. In DMSO-d6, it is often possible to observe signals from both tautomers in NMR spectra, especially at low temperatures.[9][11]

  • Nonpolar solvents may favor the formation of intermolecularly hydrogen-bonded dimers or other aggregates, which can lock the system into a specific tautomeric form.[9]

Physical State: Solution vs. Solid

The tautomeric form present in the solid state can differ from the equilibrium mixture in solution.[14] In the crystalline state, a single tautomer is typically "locked" in place by the crystal lattice forces and intermolecular interactions, such as hydrogen bonding.[9] X-ray crystallography is the definitive method for determining the tautomeric form in the solid state.[12] It has been noted that the tautomer present in the solid state is often the more abundant one in solution.[11]

Factor Influence on Tautomeric Equilibrium Typical Observation
C3/C5 Substituents Electron-donating groups favor the adjacent NH tautomer; electron-withdrawing groups favor the distal NH tautomer.[9][13]Aromatic substituents at C3 generally favor the 3-substituted tautomer.[12]
Solvent Polarity Polar solvents can stabilize more polar tautomers and facilitate proton transfer.[9][15]In DMSO, both tautomers may be observed by NMR, whereas in less polar solvents, aggregation can occur.[9][11]
Temperature Lower temperatures can slow the rate of interconversion, allowing for the observation of individual tautomers by NMR.[9]Coalescence of NMR signals at higher temperatures indicates rapid tautomerization.[9]
pH/Ionization Protonation or deprotonation of the pyrazole ring or the carboxylic acid can significantly alter the electronic landscape and favor a specific tautomer.[9]The pKa values of the two tautomers will differ, leading to a pH-dependent population.
Physical State Crystal packing forces in the solid state typically favor a single tautomer.[14]The solid-state structure determined by X-ray diffraction may not represent the equilibrium in solution.

Analytical and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.

NMR Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[16] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify the predominant tautomer and, in many cases, quantify the equilibrium constant.[14][17]

  • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the proton. Significant differences in these chemical shifts are observed between the two tautomers.[11][14] In cases of rapid interconversion on the NMR timescale, averaged signals are observed.[9]

  • ¹⁵N NMR: This technique provides direct insight into the electronic environment of the nitrogen atoms and is highly effective for tautomeric analysis.[18]

  • Low-Temperature NMR: By slowing down the proton exchange rate, it is often possible to resolve separate signals for each tautomer, allowing for direct integration and determination of the equilibrium constant.[12]

Protocol: Low-Temperature ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈) to a known concentration.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the initial state of the system (averaged or distinct signals).

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Spectral Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Identify Coalescence and Resolution: Monitor the signals of protons on the pyrazole ring (e.g., H3/H5) and on any C3/C5 substituents. Note the temperature at which coalescence occurs and the temperature at which sharp, distinct signals for both tautomers are resolved.

  • Integration: Once well-resolved signals are obtained at a sufficiently low temperature, carefully integrate the corresponding signals for each tautomer.

  • Equilibrium Constant (KT) Calculation: Calculate the ratio of the integrals to determine the tautomeric equilibrium constant (KT = [Tautomer A] / [Tautomer B]).

  • Data Reporting: Report the KT value along with the specific solvent and temperature of measurement.

NMR_Workflow cluster_workflow NMR Analysis Workflow for Tautomerism Prep Sample Preparation (in Deuterated Solvent) RT_NMR Acquire Spectrum at Room Temperature Prep->RT_NMR Cool Lower Probe Temperature RT_NMR->Cool LT_NMR Acquire Spectrum at Low Temperature Cool->LT_NMR LT_NMR->Cool Iterate if needed Integrate Integrate Resolved Tautomer Signals LT_NMR->Integrate Calculate Calculate K_T Integrate->Calculate

Caption: Workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the NH proton.[12] This is the gold standard for identifying the tautomeric form present in a crystal.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[8][15] These methods can calculate the Gibbs free energy of each tautomer, allowing for a theoretical prediction of the equilibrium constant.[15] Computational studies can also model the effect of solvents and provide insights into the energy barriers of proton transfer.[9]

Significance in Drug Discovery and Development

The tautomeric nature of pyrazole-4-carboxylic acids is not merely an academic curiosity; it has profound and practical implications in the pharmaceutical sciences.

  • Receptor Binding and Pharmacological Activity: The two tautomers of a molecule have different shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, one tautomer may bind to a biological target with significantly higher affinity than the other.[5] The observed biological activity is a composite of the potencies and populations of the individual tautomers at physiological conditions.

Receptor_Binding cluster_binding Impact of Tautomerism on Receptor Interaction Tautomer_A Tautomer A (Active) Receptor Receptor Binding Site Tautomer_A->Receptor High Affinity Binding Tautomer_B Tautomer B (Inactive) Tautomer_B->Receptor Low/No Affinity

Caption: Differential binding of tautomers to a receptor.

  • Physicochemical Properties (ADME): Tautomerism affects key properties that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Properties like lipophilicity (LogP/LogD), pKa, and solubility are all influenced by the tautomeric equilibrium.[5]

  • Intellectual Property: The novelty and patentability of a new chemical entity can be complicated by tautomerism. It is crucial to claim and characterize the relevant tautomeric forms to ensure robust patent protection.[4]

Conclusion

Tautomerism in pyrazole-4-carboxylic acids is a multifaceted phenomenon with critical implications for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the factors that control tautomeric equilibria and the application of appropriate analytical and computational tools are essential for the rational design and optimization of new drug candidates. By embracing the complexity of this dynamic behavior, scientists can better predict molecular properties, enhance biological activity, and ultimately accelerate the journey from chemical scaffold to clinical therapeutic.

References

  • Faure, R., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Reddy, M. V. R., et al. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of β-Keto Ester Hydrazones. E-Journal of Chemistry, 7(4), 1323-1328. [Link]

  • Niknam, K., & Fatehi-Raviz, A. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 79(1), 1-8. [Link]

  • Beni, M. A., & Chermahini, A. N. (2015). The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Journal of Computational and Theoretical Nanoscience, 12(8), 1645-1650. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. In The Tautomerism of Heterocycles (pp. 67-136). Academic Press. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [Link]

  • Holzer, W., et al. (2015). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 20(9), 16846-16864. [Link]

  • Jasiński, R. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-55. [Link]

  • Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1141-1146. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [Link]

  • Faure, R., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Elguero, J., et al. (1997). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 995-998. [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. The Journal of Physical Chemistry A, 108(14), 2767-2777. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2013). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 11(32), 5261-5272. [Link]

  • Katritzky, A. R., et al. (1983). Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Journal of the Chemical Society, Perkin Transactions 1, 2617-2623. [Link]

  • Lee, K., & Kim, J. N. (2009). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Bulletin of the Korean Chemical Society, 30(8), 1903-1906. [Link]

  • Stanovnik, B., & Tisler, M. (1985). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 16(34). [Link]

  • Ferreira, I. C. F. R., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Aslan, S., & Demir, S. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Current Organic Synthesis, 17(6), 438-450. [Link]

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. (1990).
  • Alkorta, I., et al. (2021). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. Physical Chemistry Chemical Physics, 23(30), 16189-16200. [Link]

  • Alkorta, I., et al. (2014). Prototropic tautomerism of the addition products of N-heterocyclic carbenes to CO2, CS2, and COS. The Journal of Organic Chemistry, 79(1), 161-169. [Link]

  • Alkorta, I., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 11096-11124. [Link]

  • Kenny, P. W., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2014-2023. [Link]

  • Holzer, W., et al. (2015). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 20(9), 16846-16864. [Link]

  • Svete, J., et al. (2015). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 11, 2346-2357. [Link]

  • Antonov, L. (Ed.). (2013). Tautomerism: methods and theories. John Wiley & Sons. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 951. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

  • Tautomerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

  • Liang, J., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1628-1655. [Link]

  • Tautomer's of pyrazole carbaldehyde. (2021). ResearchGate. [Link]

  • How about Tautomers?. (n.d.). RCS Research Chemistry Services. [Link]

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-704. [Link]

  • Holzer, W., et al. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. [Link]

Sources

The Fundamental Electronic Structure of Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aromatic Properties of the Pyrazole Ring System

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the aromatic characteristics of the pyrazole ring, a cornerstone heterocyclic scaffold in modern medicinal chemistry. Moving beyond textbook definitions, we will dissect the electronic structure that underpins its aromaticity, review the experimental and computational evidence that validates this property, and discuss the profound implications for synthetic strategy and drug design.

Pyrazole is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms.[1] Its aromaticity is a direct consequence of its electronic configuration and planar structure.[1][2] The ring system is composed of three carbon atoms and two nitrogen atoms, all of which are sp² hybridized, resulting in a planar geometry.[1] This planarity is a prerequisite for the effective overlap of p-orbitals, which form the delocalized π-electron system.

The aromatic sextet, which satisfies Hückel's rule (4n+2 π-electrons, where n=1), is formed by contributions from each of the five ring atoms.[3][4][5] Each of the three carbon atoms contributes one electron from its p-orbital. One nitrogen atom, analogous to the nitrogen in pyrrole (N1), contributes the two electrons from its lone pair to the π-system.[6][7] The second nitrogen, analogous to the nitrogen in pyridine (N2), contributes one electron to the π-system, while its lone pair resides in an sp² hybrid orbital in the plane of the ring.[6][7] This lone pair is responsible for the basic properties of pyrazole and does not participate in the aromatic system.[2][6]

Figure 1. General structure of the 1H-pyrazole ring.

Validating Aromaticity: Experimental and Computational Evidence

The theoretical framework of aromaticity is strongly supported by empirical data derived from spectroscopic, crystallographic, and computational methods.

Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: A defining characteristic of aromatic compounds is the presence of a diatropic ring current, which deshields protons attached to the ring. In ¹H-NMR spectra, this effect results in a downfield chemical shift. The protons on the pyrazole ring typically resonate in the aromatic region, with signals for H3/H5 appearing around 7.6 ppm and the H4 proton appearing around 6.3 ppm.[7][8] This is a clear indication of its aromatic nature.

X-ray Crystallography: Diffraction studies of pyrazole and its derivatives provide direct evidence of electron delocalization through bond length analysis. The bond lengths within the ring are intermediate between those of typical single and double bonds, suggesting a delocalized system rather than one with discrete alternating bonds. For example, the C3-C4 bond is longer than a standard C=C double bond but shorter than a C-C single bond, which is consistent with the resonance-stabilized structure of an aromatic ring.[7]

Computational Quantification of Aromaticity

Modern computational chemistry offers powerful tools to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A significant negative NICS value indicates a shielded region caused by a diatropic ring current, a hallmark of aromaticity. Computational studies on pyrazole consistently report negative NICS values, confirming its aromatic character.[9]

Aromatic Stabilization Energy (ASE): ASE quantifies the additional stability of a cyclic conjugated system compared to a hypothetical, non-cyclic analogue. The substantial ASE calculated for pyrazole confirms that the delocalization of its 6π-electron system leads to significant thermodynamic stabilization.

NICS_Workflow Pyrazole Pyrazole Structure GhostAtom Place Ghost Atom (Bq) at Ring Center Pyrazole->GhostAtom Calculation Quantum Chemical Calculation (e.g., GIAO/B3LYP) GhostAtom->Calculation Shielding Calculate Magnetic Shielding at Ghost Atom Calculation->Shielding Result Negative NICS Value (e.g., -15 ppm) Shielding->Result Conclusion Confirmation of Aromaticity Result->Conclusion Knorr_Synthesis Reactant1 2,4-Pentanedione (1,3-Dicarbonyl) Reaction Condensation & Cyclization (Reflux, 1 hr) Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Product 3,5-Dimethylpyrazole Reaction->Product

Figure 3. Simplified workflow for the Knorr pyrazole synthesis.

Conclusion

The pyrazole ring system is unequivocally aromatic, a property established by its adherence to Hückel's rule and substantiated by extensive experimental and computational evidence. Its 6π-electron delocalized system confers significant thermodynamic stability, influences its spectroscopic signatures, and dictates its chemical reactivity. For scientists in drug development, the pyrazole core represents a stable, synthetically tractable scaffold whose electronic properties can be fine-tuned through substitution. A thorough grasp of its aromatic nature is therefore essential for the rational design and optimization of novel pyrazole-based therapeutic agents.

References

  • Bhat, A. et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Aslam, J. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8433.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E25.
  • Dr. Venkatesh P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9).
  • Faria, J. V. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2.
  • Oziminski, W. P., & Dobrowolski, J. C. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 33, 1205–1218.
  • Beilstein-Institut. (n.d.). Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. The Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Curutchet, C. et al. (2011). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. The Journal of Physical Chemistry A, 115(33), 9342-9351.
  • Typeset. (2011). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. Retrieved from [Link]

  • Lash, T. D. et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5961.
  • American Chemical Society. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(33), 9342-9351.
  • ACS Publications. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(33), 9342-9351.
  • SpringerLink. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31, 1-28.
  • Slideshare. (2018). Pyrazole. Retrieved from [Link]

  • Elguero, J. et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(33), 8159-8170.
  • Al-Jibouri, H. N. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches (Sciences), 38(1).
  • J Chemistry. (2024). Which of the following structures are aromatic according to Huckel's rule? YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Hückel's rule. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hückel's Rule. Retrieved from [Link]

  • ResearchGate. (2010). 1 H-NMR spectrum of pyrazole. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Pyrazole | C3H4N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Pagoria, P. F. et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(12), 3246.
  • Master Organic Chemistry. (2012). Huckel's Rule: What Does 4n+2 Mean?. Retrieved from [Link]

  • El-Gazzar, A. A.-B. A. et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13, 14713.
  • Al-Masoudi, N. A. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 2187.
  • Al-Amiery, A. A. et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 779-787.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4,5-dichloro-1H-pyrazole-3-carboxylic acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in the development of contemporary pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its status as a "biologically privileged" scaffold.[1] Among the myriad of pyrazole-based building blocks, 4,5-dichloro-1H-pyrazole-3-carboxylic acid stands out as a particularly versatile precursor for the synthesis of a diverse range of functionalized molecules. The presence of two chlorine atoms on the pyrazole ring offers opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid moiety provides a convenient handle for the introduction of various substituents via amide or ester linkages.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of high-value compounds. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Amides and Esters

The primary utility of this compound as a synthetic building block lies in its conversion to amides and esters. These functional groups are prevalent in a vast array of biologically active molecules, and their synthesis from a common pyrazole precursor allows for the rapid generation of compound libraries for screening and lead optimization.

Synthesis of 4,5-dichloro-1H-pyrazole-3-carboxamides

The amide bond is a fundamental linkage in medicinal chemistry, and pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, including insecticidal, fungicidal, and kinase inhibitory properties.[2][3][4] The synthesis of 4,5-dichloro-1H-pyrazole-3-carboxamides is typically achieved through a two-step, one-pot procedure involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by the introduction of an amine.

The direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process, requiring high temperatures and resulting in the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid is activated by converting the hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the carboxylic acid to an acyl chloride. The resulting 4,5-dichloro-1H-pyrazole-3-carbonyl chloride is highly electrophilic and readily reacts with a wide range of primary and secondary amines to form the desired amide bond.[5] A base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[6]

start This compound acid_chloride 4,5-dichloro-1H-pyrazole-3-carbonyl chloride start->acid_chloride SOCl₂, Reflux amide Target 4,5-dichloro-1H-pyrazole-3-carboxamide acid_chloride->amide Amine (R₁R₂NH), Base (e.g., Et₃N), DCM, RT

Caption: Workflow for the synthesis of 4,5-dichloro-1H-pyrazole-3-carboxamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

    • Add an excess of thionyl chloride (5-10 eq) to the flask.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4,5-dichloro-1H-pyrazole-3-carbonyl chloride as a solid or oil, which is often used in the next step without further purification.[5]

  • Amide Bond Formation:

    • Dissolve the crude 4,5-dichloro-1H-pyrazole-3-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of the acid chloride to the stirred amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-substituted-4,5-dichloro-1H-pyrazole-3-carboxamide.[7]

AmineProductPotential Application
AnilineN-phenyl-4,5-dichloro-1H-pyrazole-3-carboxamideKinase Inhibitor Precursor[8]
4-FluoroanilineN-(4-fluorophenyl)-4,5-dichloro-1H-pyrazole-3-carboxamideAgrochemical Fungicide[4]
BenzylamineN-benzyl-4,5-dichloro-1H-pyrazole-3-carboxamidePharmaceutical Intermediate
Morpholine(4,5-dichloro-1H-pyrazol-3-yl)(morpholino)methanoneCNS Drug Discovery
Synthesis of 4,5-dichloro-1H-pyrazole-3-carboxylates

Ester derivatives of pyrazole carboxylic acids are also important intermediates and final products in the agrochemical and pharmaceutical industries.[4] The esterification of this compound can be achieved through several methods, with the choice of method depending on the nature of the alcohol and the desired scale of the reaction.

Similar to amidation, direct esterification of a carboxylic acid with an alcohol is an equilibrium-limited process that requires a catalyst and often the removal of water to drive the reaction to completion. A more efficient approach for small-scale and research applications is to activate the carboxylic acid. One common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol nucleophile.

Alternatively, the acid chloride, prepared as described in the amidation section, can be reacted with an alcohol in the presence of a base like pyridine to yield the corresponding ester. This method is particularly useful for less reactive or sterically hindered alcohols.

cluster_0 Method A: DCC/DMAP Coupling cluster_1 Method B: From Acid Chloride start_A This compound ester_A Target Ester start_A->ester_A Alcohol (ROH), DCC, DMAP, DCM start_B 4,5-dichloro-1H-pyrazole-3-carbonyl chloride ester_B Target Ester start_B->ester_B Alcohol (ROH), Pyridine

Caption: Two common workflows for the synthesis of pyrazole carboxylates.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a stirred solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

AlcoholProductPotential Application
MethanolMethyl 4,5-dichloro-1H-pyrazole-3-carboxylateIntermediate for further functionalization
EthanolEthyl 4,5-dichloro-1H-pyrazole-3-carboxylateBuilding block for agrochemicals[4]
PhenolPhenyl 4,5-dichloro-1H-pyrazole-3-carboxylatePrecursor for more complex esters
2-PropanolIsopropyl 4,5-dichloro-1H-pyrazole-3-carboxylatePharmaceutical Intermediate

Trustworthiness and Self-Validation

The protocols described in these application notes are based on well-established and widely utilized synthetic transformations in organic chemistry. The reliability of these methods is underscored by their frequent appearance in peer-reviewed literature for the synthesis of analogous pyrazole derivatives.[5][6][7] For self-validation of the experimental outcomes, it is crucial to characterize the synthesized products thoroughly using modern analytical techniques.

Recommended Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the amide or ester).

  • Melting Point (for solid compounds): As an indicator of purity.

By comparing the obtained analytical data with expected values, researchers can confidently validate the success of their synthetic procedures.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The straightforward conversion of its carboxylic acid moiety into amides and esters provides a robust platform for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this important heterocyclic precursor.

References

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Source details not fully available in search results]
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(15), 3453. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). Journal of the Brazilian Chemical Society. [Link]

  • [Reference for general pyrazole synthesis, specific details not available in search results]
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (2003). Bulletin of the Korean Chemical Society. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(5), 264-268. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(19), 5993. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]

Sources

Application Notes and Protocols for the Esterification of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The pyrazole scaffold, adorned with chloro-substituents, offers a unique electronic and steric profile, making it a valuable synthon for targeted drug design. Esterification of the carboxylic acid moiety is a fundamental transformation, enabling further functionalization and modulation of the molecule's physicochemical properties, such as lipophilicity and cell permeability.

These application notes provide a comprehensive guide to the esterification of this compound, detailing two robust and widely applicable protocols: the classic Fischer-Speier esterification and a milder, two-step approach via the corresponding acyl chloride. The choice of method will depend on the scale of the reaction, the desired purity of the final product, and the sensitivity of other functional groups present in the molecule.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValueSource
Molecular FormulaC₄H₂Cl₂N₂O₂[1]
Molecular Weight180.97 g/mol [1]
AppearanceWhite to off-white solidInferred from typical properties of similar compounds
SolubilitySparingly soluble in water, soluble in polar organic solvents such as methanol, ethanol, and THFInferred from chemical structure
ReactivityThe carboxylic acid is deactivated by the electron-withdrawing effects of the two chlorine atoms on the pyrazole ring, potentially requiring more forcing conditions for esterification.Chemical principles

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4][5] This equilibrium-driven reaction is typically pushed towards the product side by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[6][7]

Causality Behind Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[7]

  • Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][6]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The temperature is determined by the boiling point of the alcohol used.

Experimental Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4,5-dichloro-1H-pyrazole- 3-carboxylic acid D Reaction Flask A->D B Alcohol (e.g., Methanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heat F Cool to RT E->F Cool G Neutralization (e.g., NaHCO₃ solution) F->G H Extraction (e.g., Ethyl Acetate) G->H I Drying (e.g., Na₂SO₄) H->I J Solvent Removal I->J K Recrystallization or Column Chromatography J->K L Pure Ester K->L

Caption: Fischer-Speier Esterification Workflow

Detailed Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., methanol or ethanol, typically serving as the solvent, ~10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, ~0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Two-Step Esterification via Acyl Chloride

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification, or when a higher purity product is desired without extensive purification, a two-step approach involving the formation of an acyl chloride followed by reaction with an alcohol is a superior alternative.[8] The acyl chloride is a highly reactive intermediate that readily reacts with alcohols to form the corresponding ester.

Causality Behind Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[8] The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed, driving the reaction to completion.[9] The use of a catalytic amount of dimethylformamide (DMF) can accelerate this transformation.

  • Ester Formation: The subsequent reaction of the acyl chloride with an alcohol is typically rapid and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

Experimental Workflow

Acyl_Chloride_Esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A 4,5-dichloro-1H-pyrazole- 3-carboxylic acid C Reaction Flask A->C B Thionyl Chloride (SOCl₂) B->C D Reflux C->D Heat E Acyl Chloride Intermediate D->E Cool, remove excess SOCl₂ H Reaction Flask E->H F Alcohol (e.g., Methanol) F->H G Base (e.g., Pyridine) G->H I Stir at RT H->I J Quench with Water I->J K Extraction J->K L Drying & Solvent Removal K->L M Purification L->M N Pure Ester M->N

Caption: Two-Step Esterification via Acyl Chloride Workflow

Detailed Step-by-Step Methodology

Step 1: Synthesis of 4,5-dichloro-1H-pyrazole-3-carbonyl chloride

  • Reaction Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used in the next step without further purification.

Step 2: Esterification of 4,5-dichloro-1H-pyrazole-3-carbonyl chloride

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add the desired alcohol (1.1 eq) followed by the dropwise addition of a base (e.g., pyridine or triethylamine, 1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography as described in Protocol 1.

Concluding Remarks

The successful esterification of this compound is a critical step in the synthesis of numerous valuable compounds. The choice between the direct Fischer-Speier esterification and the two-step acyl chloride method will be dictated by the specific requirements of the synthetic route. For large-scale, cost-effective synthesis where the alcohol is inexpensive, the Fischer-Speier method is often preferred. For smaller-scale syntheses, or when dealing with sensitive substrates, the milder conditions of the acyl chloride method provide a more controlled and often higher-yielding alternative. Careful optimization of reaction conditions and appropriate purification techniques are paramount to obtaining the desired pyrazole ester in high yield and purity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Alcohol + SOCl2. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(12), 5691-5694.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Ali, T. E. S., & El-Subbagh, H. I. (2023).
  • Organic Synthesis. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081–1120.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 4,5-dichloro-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles. This guide focuses on a particularly potent derivative, 4,5-dichloro-1H-pyrazole-3-carboxylic acid , and its amides. The strategic placement of chlorine atoms at the 4 and 5 positions significantly influences the molecule's steric and electronic properties, often enhancing binding affinity and metabolic stability. The carboxylic acid at the 3-position serves as a critical anchor point for interacting with biological targets and as a versatile synthetic handle for creating diverse chemical libraries. We will explore its synthesis, its pivotal role in the design of targeted therapies, particularly kinase inhibitors, and provide detailed protocols for its application in a research setting.

The Strategic Importance of the Pyrazole Scaffold

The five-membered pyrazole ring, with two adjacent nitrogen atoms, is a cornerstone of drug design.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4] The success of pyrazole-containing drugs like Celecoxib (a COX-2 inhibitor) and Rimonabant highlights the scaffold's clinical relevance.

The this compound motif is of particular interest for several reasons:

  • Target Interaction: The arrangement of nitrogen atoms and substituents provides a unique array of hydrogen bond donors and acceptors, crucial for specific interactions with enzyme active sites.

  • Structural Rigidity: The aromatic pyrazole core offers a rigid framework, which helps in pre-organizing appended functionalities into a conformation favorable for binding, thereby reducing the entropic penalty upon target engagement.

  • Synthetic Versatility: The carboxylic acid group is a key synthetic handle. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of the surrounding chemical space—a process central to structure-activity relationship (SAR) studies.[5][6]

Synthesis of Pyrazole Carboxylic Acids and Derivatives

The construction of the pyrazole core is typically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][7] Subsequent modifications, such as chlorination and functional group interconversion, yield the target compound.

General Synthetic Workflow

The pathway to 4,5-dichloro-1H-pyrazole-3-carboxamides generally involves a multi-step process that ensures high purity and yield. The workflow emphasizes modularity, allowing for diversification at late stages.

G cluster_0 Core Synthesis cluster_1 Modification & Activation cluster_2 Diversification A β-Ketoester + Hydrazine Derivative B Cyclocondensation A->B Glacial Acetic Acid, Ethanol C Pyrazole-3-carboxylate Ester B->C D Saponification (Hydrolysis) C->D LiOH or NaOH, THF/Water E Pyrazole-3-carboxylic Acid D->E F Chlorination E->F e.g., SO₂Cl₂ or HCl/H₂O₂ G 4,5-dichloro-1H-pyrazole- 3-carboxylic Acid F->G H Acid Chloride Formation G->H SOCl₂ or (COCl)₂ I Activated Acyl Intermediate H->I K Amide Coupling I->K J Primary/Secondary Amine (R-NH₂ or R₂-NH) J->K L Target Carboxamide Derivative K->L

Caption: General workflow for the synthesis of pyrazole carboxamide derivatives.

Protocol 2.1: Synthesis of Pyrazole-3-carboxylic Acid

This protocol details the hydrolysis of a pyrazole-carboxylate ester to its corresponding carboxylic acid, a key intermediate.[5]

Materials:

  • Pyrazole-carboxylate ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the pyrazole-carboxylate ester in a mixture of THF and water (typically a 3:1 ratio) in a round-bottom flask.

  • Add LiOH or NaOH to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding 1M HCl with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.[5]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum. The resulting carboxylic acid is often pure enough for the subsequent chlorination or coupling step without further purification.[5]

Causality Note: The use of a mixed solvent system (THF/water) ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide salt. Saponification is an irreversible process under these conditions, driving the reaction to completion. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution.

Applications in Medicinal Chemistry: Targeting Protein Kinases

A primary application of pyrazole carboxylic acid derivatives is in the development of protein kinase inhibitors.[8][9] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases.

Case Study: Inhibition of FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation and uncontrolled cell proliferation.[11] Several pyrazole-based compounds have been designed as potent FLT3 inhibitors.

Derivatives of 1H-pyrazole-3-carboxamide have shown exceptional potency against both wild-type and mutated FLT3.[11] For example, compound 8t from a published study demonstrated an IC₅₀ of 0.089 nM against FLT3 and also potently inhibited cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[11] This dual-targeting ability can be advantageous in overcoming resistance mechanisms.

Mechanism of Action: A Simplified View

The pyrazole derivative acts as a competitive inhibitor, occupying the ATP-binding site of the kinase. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the aberrant signaling cascade that drives cancer cell growth and survival.

G cluster_0 Normal Cell Signaling cluster_1 Inhibited Signaling A Growth Factor (e.g., FLT3 Ligand) B FLT3 Receptor A->B Binds D ADP B->D E Substrate Protein (Unphosphorylated) B->E Activates C ATP C->B F Substrate Protein-P (Phosphorylated) E->F Phosphorylation G Downstream Signaling (Proliferation, Survival) F->G H FLT3 Receptor K NO PHOSPHORYLATION H->K I Pyrazole Inhibitor I->H Binds to ATP Pocket J ATP J->H Blocked

Caption: Simplified kinase signaling and inhibition by a pyrazole derivative.

Experimental Protocols: Biological Evaluation

Once synthesized, novel compounds must be evaluated for their biological activity. The following are foundational, self-validating protocols for assessing potential kinase inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Generic)

This protocol measures the direct inhibitory effect of a compound on a purified kinase enzyme.

Materials:

  • Purified kinase (e.g., FLT3, CDK2)

  • Kinase-specific peptide substrate

  • ATP (at or near the Kₘ value for the specific kinase)

  • Test compound (e.g., 4,5-dichloro-1H-pyrazole-3-carboxamide derivative) dissolved in DMSO

  • Known potent inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (Vehicle Control)

  • Kinase buffer (contains MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette and plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include wells for the positive control and vehicle control.

  • Kinase Reaction: a. Prepare a "Kinase/Substrate Mix" in kinase buffer. b. Add the mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Prepare an "ATP Solution" in kinase buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the plate at 30 °C for 1 hour.

  • Signal Detection (ADP-Glo™): a. Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: a. Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the average signal from the positive control wells as 0% activity. b. Plot the normalized percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Ensures the assay can detect inhibition.

  • Vehicle (Negative) Control: Defines the baseline of uninhibited enzyme activity.

  • Z'-factor Calculation: Use the control wells to calculate the Z'-factor, a measure of assay quality. A Z' > 0.5 is considered excellent.

Protocol 4.2: Cellular Antiproliferative Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11 for AML, which is FLT3-dependent)[11]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound and controls (as above)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for another 4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Data Summary and Interpretation

Systematic evaluation of derivatives allows for the construction of a Structure-Activity Relationship (SAR) table. This data is crucial for guiding the next round of drug design.

Compound IDR-Group (Amide)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)
8a 4-methylpiperazin-1-yl1.50.25
8t 4-(pyridin-2-yl)piperazin-1-yl0.0890.0012
FN-1501 (Reference Compound)2.330.0021
Data adapted from a study on FLT3 inhibitors for illustrative purposes.[11]

Interpretation: The data clearly shows that modifying the amide R-group significantly impacts both enzymatic potency and cellular activity. The addition of a pyridine moiety in compound 8t compared to the methyl group in 8a resulted in a >15-fold improvement in kinase inhibition and a >200-fold improvement in cellular antiproliferative effect, surpassing the reference compound. This suggests a critical, favorable interaction in the binding pocket afforded by the pyridinylpiperazine group.

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the design of targeted therapeutics. Its utility has been proven, particularly in the field of kinase inhibition for oncology. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel derivatives.

Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that inhibit the target kinase while sparing closely related kinases to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutations that confer resistance to current therapies.

  • Exploring New Targets: Applying libraries based on this scaffold to other enzyme classes and therapeutic areas, such as antiviral proteases or anti-inflammatory targets.[12][13]

By combining rational drug design with systematic biological evaluation, the full potential of this remarkable chemical scaffold can be realized.

References

  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed, 19(6), 614-623. Retrieved from [Link]

  • Wang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI, 27(15), 4983. Retrieved from [Link]

  • OUCI. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central, 4(1), 1-10. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central, 27(3), 643. Retrieved from [Link]

  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. PubMed, 5(24), 3963-3970. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed, 38(11-12), 959-974. Retrieved from [Link]

  • ResearchGate. (2008). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. Retrieved from [Link]

  • Khan, I., et al. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, 21(12), 1011. Retrieved from [Link]

  • Alam, M. J., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH, 17(1), e0262181. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. PubMed, 27(22), 5873-5888. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Retrieved from [Link]

  • Kumar, D., et al. (2019). 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway. PubMed, 37(1), 1-13. Retrieved from [Link]

Sources

The Strategic Role of 4,5-dichloro-1H-pyrazole-3-carboxylic acid in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Crop Protection

The pyrazole heterocycle is a cornerstone in modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity. Among the myriad of pyrazole-based building blocks, 4,5-dichloro-1H-pyrazole-3-carboxylic acid stands out as a particularly valuable intermediate. Its di-chloro substitution pattern critically influences the electronic properties and conformational preferences of the pyrazole ring, predisposing it for the synthesis of highly potent fungicides and herbicides. This document serves as a technical guide to the application of this key intermediate, providing detailed protocols and insights into its conversion into high-value agrochemical products.

The primary utility of this compound lies in its function as a precursor to pyrazole carboxamides. The carboxylic acid group is readily activated and converted into an amide, a toxophore present in numerous commercially successful active ingredients. This conversion is the linchpin of its application, enabling the coupling of the pyrazole core to various amine-containing fragments, thereby generating diverse libraries of compounds for biological screening.

Application in Fungicide Synthesis: Targeting Succinate Dehydrogenase (SDH)

A significant class of fungicides derived from pyrazole carboxylic acids are the Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), leading to a cessation of energy production and ultimately, cell death.[1][2][3][4][5] The N-phenyl-pyrazole carboxamide scaffold is a well-established pharmacophore for potent SDHI activity. The specific substituents on both the pyrazole and phenyl rings are crucial for efficacy and spectrum of activity.

The chlorine atoms at the 4 and 5 positions of the pyrazole ring in our starting material play a vital role. They enhance the binding affinity of the final molecule to the SDH enzyme's active site through favorable interactions and by influencing the overall electronic landscape of the molecule. This often translates to higher intrinsic activity and a broader spectrum of controlled pathogens.

Logical Workflow for SDHI Fungicide Synthesis

The synthetic strategy is conceptually straightforward, focusing on the formation of a stable amide bond between the pyrazole carboxylic acid core and a selected aniline derivative. This process is typically a two-step sequence.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling A 4,5-dichloro-1H-pyrazole- 3-carboxylic acid B 4,5-dichloro-1H-pyrazole- 3-carbonyl chloride A->B  SOCl₂ or (COCl)₂   D Target SDHI Fungicide (Pyrazole Carboxamide) B->D  + Amine (C)  Base (e.g., Et₃N)   C Substituted Aniline (e.g., 2-Aminotoluene) C->D

Caption: General workflow for the synthesis of pyrazole carboxamide SDHI fungicides.

Application in Herbicide Synthesis: Targeting HPPD

Beyond fungicides, pyrazole carboxylic acid derivatives are integral to the development of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7][8][9] HPPD is a key enzyme in the biosynthesis of plastoquinones and tocopherols. Its inhibition leads to the bleaching of new growth in susceptible plants, followed by necrosis and death. Aroyl pyrazoles are a major class of HPPD-inhibiting herbicides. While our specific starting material is a carboxylic acid, it can be derivatized into structures that are then further elaborated into these herbicidal aroyl pyrazoles, showcasing the versatility of this chemical scaffold.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide from this compound.

Protocol 1: Synthesis of 4,5-dichloro-1H-pyrazole-3-carbonyl chloride

Objective: To activate the carboxylic acid for subsequent amidation by converting it to the corresponding acid chloride. This is a critical step, as the acid chloride is significantly more reactive towards nucleophilic attack by an amine.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound182.99509.15 g
Thionyl chloride (SOCl₂)118.97150 (3 eq)11.0 mL
Toluene (anhydrous)--100 mL
N,N-Dimethylformamide (DMF)-catalytic2-3 drops

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (9.15 g, 50 mmol).

  • Add anhydrous toluene (100 mL) to the flask to suspend the acid.

  • Add a catalytic amount of DMF (2-3 drops). The DMF acts as a catalyst for the reaction.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol) to the suspension at room temperature. The addition should be done in a fume hood due to the release of HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4,5-dichloro-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is used directly in the next step without further purification.

Causality and Insights: Thionyl chloride is a common and effective reagent for this transformation. The use of a threefold excess ensures the complete conversion of the carboxylic acid. Toluene is a suitable solvent as it is inert to the reaction conditions and has a boiling point appropriate for reflux. The catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.[10][11][12][13][14]

Protocol 2: Synthesis of N-(2-methylphenyl)-4,5-dichloro-1H-pyrazole-3-carboxamide

Objective: To couple the activated pyrazole acid chloride with a representative aniline (2-methylaniline, also known as o-toluidine) to form the final pyrazole carboxamide fungicide.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4,5-dichloro-1H-pyrazole-3-carbonyl chloride201.4450~10.07 g (crude)
2-Methylaniline (o-toluidine)107.1555 (1.1 eq)5.8 mL
Triethylamine (Et₃N)101.1960 (1.2 eq)8.4 mL
Dichloromethane (DCM, anhydrous)--150 mL

Procedure:

  • Dissolve the crude 4,5-dichloro-1H-pyrazole-3-carbonyl chloride (~10.07 g, 50 mmol) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of 2-methylaniline (5.8 mL, 55 mmol) and triethylamine (8.4 mL, 60 mmol) in 50 mL of anhydrous dichloromethane.

  • Add the aniline/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2-methylphenyl)-4,5-dichloro-1H-pyrazole-3-carboxamide as a solid.

Causality and Insights: Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the aniline and base ensures complete consumption of the valuable acid chloride intermediate. The aqueous workup is essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities. Recrystallization is a standard and effective method for purifying the final solid product.

Mechanism of Action: SDHI Fungicides

The resulting pyrazole carboxamide acts by inhibiting the succinate dehydrogenase enzyme in the fungal mitochondrial respiratory chain.

G cluster_0 Mitochondrial Respiratory Chain (Fungus) cluster_1 Inputs C1 Complex I C3 Complex III C1->C3 C2 Complex II (Succinate Dehydrogenase) C2->C3  e⁻ transfer ATP_Synthase ATP Synthase C4 Complex IV C3->C4 C4->ATP_Synthase  Drives ATP Production Succinate Succinate Succinate->C2  Oxidation Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->C2  Inhibition

Sources

Application Note & Protocols: Versatile Derivatization Strategies for 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals. 4,5-dichloro-1H-pyrazole-3-carboxylic acid is a particularly valuable and versatile starting material, offering three distinct and orthogonally reactive sites for chemical modification: the N-H of the pyrazole ring, the C3-carboxylic acid, and the C4/C5 chlorine atoms. This guide provides a comprehensive overview of the chemical principles and detailed, field-tested protocols for the selective derivatization of this molecule. We will explore N-alkylation and N-arylation, conversion of the carboxylic acid to esters and amides, and nucleophilic aromatic substitution (SNAr) of the ring chlorines. The causality behind experimental choices, troubleshooting insights, and characterization guidelines are provided to empower researchers in drug discovery and materials science to efficiently generate diverse libraries of novel pyrazole derivatives.

Introduction

Pyrazole and its derivatives represent a critical class of five-membered nitrogen-containing heterocycles. Their unique structural and electronic properties have led to their incorporation into a wide range of biologically active compounds, including anti-inflammatory drugs, anticancer agents, and fungicides.[1][2] The specific starting material, this compound, is a trifunctional building block that allows for systematic chemical exploration in multiple vectors from a single core.

The reactivity of this molecule can be logically dissected into three key areas:

  • N1-H Site: The pyrrole-like nitrogen atom possesses an acidic proton. Its deprotonation generates a nucleophilic anion, which is readily susceptible to reaction with various electrophiles.[2][3]

  • C3-Carboxylic Acid: This functional group exhibits typical carboxylic acid reactivity, enabling the formation of esters, amides, and other acyl derivatives, often following an activation step.[4][5]

  • C4/C5-Chlorine Atoms: The chlorine substituents on the pyrazole ring can be displaced by potent nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nature of the pyrazole ring and the C3-carboxylic acid group, which stabilizes the negatively charged intermediate.[2][6]

This document provides detailed protocols for harnessing each of these reactive sites.

Derivatization of the Pyrazole N-H Bond

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile that can react with a variety of electrophiles, most commonly alkyl halides.

Chemical Principle

N-unsubstituted pyrazoles are amphoteric, acting as both weak acids and weak bases.[3] For N-alkylation, the reaction is almost always performed under basic conditions to deprotonate the ring and enhance its nucleophilicity. The choice of base and solvent is critical and depends on the reactivity of the alkylating agent. A mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF is sufficient for reactive halides (e.g., benzyl bromide, methyl iodide). For less reactive electrophiles, a stronger base like sodium hydride (NaH) may be required.

NH_Alkylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4,5-dichloro-1H-pyrazole- 3-carboxylic acid reagents Base (e.g., K₂CO₃, NaH) Alkyl Halide (R-X) Solvent (e.g., DMF, ACN) start->reagents Reaction product N1-Alkylated Pyrazole Derivative reagents->product Alkylation

Caption: General workflow for N-alkylation of the pyrazole ring.

Protocol 1.1: N-Alkylation using Potassium Carbonate

Objective: To synthesize N-benzyl-4,5-dichloro-1H-pyrazole-3-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Benzyl bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Add DMF to dissolve/suspend the solids (approx. 0.2 M concentration relative to the pyrazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. This ensures the carboxylic acid is protonated for extraction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-alkylated product.

Trustworthiness Check:

  • Expected Outcome: A white to off-white solid.

  • Key Characterization: In the ¹H NMR spectrum, look for the disappearance of the broad N-H signal and the appearance of a new singlet around 5.5 ppm corresponding to the benzylic -CH₂- protons.

Reagent (R-X)BaseTypical Yield (%)
Methyl IodideK₂CO₃85-95%
Benzyl BromideK₂CO₃80-90%
Ethyl BromoacetateNaH70-85%

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a versatile handle for creating esters and amides. Amide formation is particularly important in medicinal chemistry, but direct condensation with an amine is inefficient. Therefore, the carboxylic acid must first be activated, typically by converting it to an acid chloride.

Chemical Principle

The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate nucleophilic acyl substitution, it must be converted into a better one. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this transformation, converting the acid to a highly reactive acid chloride. This intermediate is then immediately reacted with a nucleophile (an alcohol for an ester or an amine for an amide) to form the final product.[7][8] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added during the amidation step to neutralize the HCl byproduct generated.[5]

COOH_Derivatization Amide Formation Workflow start N-Protected Pyrazole Carboxylic Acid acid_chloride Acyl Chloride Intermediate start->acid_chloride Activation amide Final Amide Product acid_chloride->amide Amidation reagent1 SOCl₂ or (COCl)₂ reagent2 Amine (R₂NH) Base (e.g., TEA) SNAr_Mechanism start Dichloropyrazole Derivative meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) start->meisenheimer + Nucleophile (Nu⁻) (Attack at C4) product C4-Substituted Product meisenheimer->product - Chloride (Cl⁻) (Restore Aromaticity)

Sources

Large-scale synthesis procedure for 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Abstract

This compound is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its halogenated pyrazole core is a key pharmacophore in various active ingredients. This application note presents a robust and scalable three-step synthetic protocol for its preparation, commencing from readily available commodity chemicals. The procedure is designed for large-scale production, emphasizing operational safety, process control, and high purity of the final product. We provide a detailed, step-by-step methodology, analysis of critical process parameters, and comprehensive safety guidelines tailored for researchers, chemists, and process development professionals.

Introduction and Synthetic Strategy

The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry, with numerous methods reported.[1][2] For the specific target of this compound, a retrosynthetic analysis suggests a strategy involving the initial construction of the pyrazole-3-carboxylate core, followed by exhaustive chlorination and subsequent saponification. This approach is advantageous for large-scale operations as it avoids the handling of complex, pre-halogenated starting materials and utilizes cost-effective reagents.

The selected three-step route is as follows:

  • Step 1: Knorr-Type Cyclocondensation. Synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate via a Claisen condensation between diethyl oxalate and ethyl acetate, followed by cyclization of the resulting β-ketoester intermediate with hydrazine hydrate.

  • Step 2: Oxidative Dichlorination. Conversion of the pyrazolone intermediate to ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate using sulfuryl chloride (SO₂Cl₂). This reagent serves a dual purpose: replacing the C5-hydroxyl group with a chloride and performing an electrophilic chlorination at the C4 position.[3][4]

  • Step 3: Saponification. Hydrolysis of the ethyl ester to the final carboxylic acid product under basic conditions, followed by acidic workup.

This strategy ensures high regioselectivity and is amenable to multi-kilogram scale-up with appropriate engineering controls.

Overall Reaction Scheme

The complete synthetic pathway is illustrated below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Dichlorination cluster_2 Step 3: Saponification A Diethyl Oxalate + Ethyl Acetate B Diethyl 2-oxosuccinate (Intermediate) A->B  1. NaOEt, EtOH  2. H₃O⁺ C Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate B->C  N₂H₄·H₂O, EtOH  Δ D Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate C->D  SO₂Cl₂ (excess)  DCM, Δ E This compound (Final Product) D->E  1. NaOH (aq), EtOH  2. HCl (aq) Workflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Saponification S1_1 Prepare NaOEt in EtOH S1_2 Add Oxalate/Acetate Mixture (<10°C) S1_1->S1_2 S1_3 Stir 12h at RT S1_2->S1_3 S1_4 Add N₂H₄·H₂O S1_3->S1_4 S1_5 Reflux 4h S1_4->S1_5 S1_6 Crystallize, Filter & Dry S1_5->S1_6 S2_1 Suspend Pyrazolone in DCM S1_6->S2_1 Product from Step 1 S2_2 Add SO₂Cl₂ (20-25°C) S2_1->S2_2 S2_3 Reflux 6-8h S2_2->S2_3 S2_4 Quench on Ice-Water S2_3->S2_4 S2_5 Aqueous Workup S2_4->S2_5 S2_6 Crystallize, Filter & Dry S2_5->S2_6 S3_1 Dissolve Ester in EtOH/H₂O S2_6->S3_1 Product from Step 2 S3_2 Add NaOH Solution S3_1->S3_2 S3_3 Heat to 60°C for 3-4h S3_2->S3_3 S3_4 Acidify with HCl (0-5°C) S3_3->S3_4 S3_5 Filter & Wash with H₂O S3_4->S3_5 S3_6 Dry Final Product S3_5->S3_6

Diagram 2: Overall process workflow for the synthesis.

ParameterStep 1: PyrazoloneStep 2: Dichloro-EsterStep 3: Final Acid
Starting Material Diethyl OxalateEthyl 5-hydroxy-1H-pyrazole-3-carboxylateEthyl 4,5-dichloro-1H-pyrazole-3-carboxylate
Key Reagent Hydrazine HydrateSulfuryl ChlorideSodium Hydroxide
Solvent EthanolDichloromethaneEthanol / Water
Temperature <10°C then Reflux20-25°C then Reflux60°C then 0-5°C
Reaction Time ~18 hours~12 hours~5 hours
Expected Yield 74-82%78-88%87-95%
Typical Purity (HPLC) >98%>97% (crude)>99.5%

Safety and Hazard Analysis

All personnel must be fully trained on the hazards of the chemicals involved. A comprehensive risk assessment should be performed before commencing any large-scale operation.

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. Handle in a closed system or with appropriate respiratory protection. [5]* Sulfuryl Chloride: Reacts violently with water. It is highly corrosive and toxic upon inhalation. The reaction produces large quantities of HCl and SO₂ gas, which must be neutralized in a scrubber. [4][6]* Sodium Metal / Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.

  • Acid/Base Handling: Concentrated acids and bases are highly corrosive. Use appropriate PPE, including face shields, aprons, and resistant gloves. [7][8]* Product (this compound): Expected to be an irritant to the skin, eyes, and respiratory tract. Avoid dust inhalation. [9][6][10]

Quality Control

The identity and purity of intermediates and the final product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): For rapid in-process checks of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase method using a C18 column with a water/acetonitrile mobile phase (containing an acid modifier like phosphoric or formic acid) is suitable. [11][12][13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Discussion and Scientist's Notes

  • Causality of Reagent Choice: Sodium ethoxide is the classic base for the Claisen condensation of esters as it minimizes transesterification. Sulfuryl chloride is an effective and economical choice for the dichlorination of the activated pyrazolone ring system. [14]Its dual functionality as both a chlorinating and dehydrating-chlorinating agent for the enol group makes it ideal for this transformation.

  • Critical Process Parameters: Temperature control during the addition of sulfuryl chloride is paramount to prevent runaway reactions and minimize impurity formation. Similarly, the final acidic precipitation must be performed at low temperatures to ensure maximum recovery and a filterable particle size.

  • Troubleshooting: If the yield in Step 1 is low, ensure all reagents and solvents are strictly anhydrous, as moisture will consume the sodium ethoxide base. In Step 2, incomplete reaction can occur if the sulfuryl chloride is of poor quality or if the reaction time is insufficient; progress should always be confirmed by an in-process control (e.g., HPLC) before quenching.

  • Scalability Considerations: The primary challenge in scaling this process is managing the exotherms and off-gassing, particularly in the dichlorination step. A robust reactor system with efficient cooling and a high-capacity scrubber is non-negotiable. The viscosity of the slurry in Step 1 may also require a powerful mechanical agitator.

Conclusion

The protocol detailed herein provides a reliable and scalable pathway for the synthesis of this compound. By employing a three-step sequence involving cyclocondensation, dichlorination, and saponification, the target molecule is produced in high yield and purity from inexpensive starting materials. Adherence to the outlined process controls and safety procedures will ensure a safe and efficient manufacturing process suitable for industrial application.

References

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Overview of synthesis of pyrazole derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ScienceDirect. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Google Patents. A kind of preparation method of 4-chloropyrazole derivative - CN103923012A.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Available from: [Link]

  • National Institutes of Health (NIH). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate | Request PDF. Available from: [Link]

  • ACS Publications. Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols | The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]

  • Google Patents. Chlorination with sulfuryl chloride - US3920757A.
  • MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available from: [Link]

  • ResearchGate. Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols a. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available from: [Link]

  • SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Available from: [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

Sources

Application Notes & Protocols: Cyclocondensation Strategies for the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. This has led to the incorporation of the pyrazole moiety into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[3][4] The diverse pharmacological activities attributed to pyrazole derivatives—spanning anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties—underscore the continued importance of developing efficient and robust synthetic routes to access novel analogues for drug screening and development programs.[1][2][4][5]

This guide provides an in-depth exploration of the most fundamental and widely employed method for pyrazole synthesis: the cyclocondensation reaction. We will dissect the core mechanisms, provide field-tested protocols, and discuss modern advancements that enhance efficiency and align with the principles of green chemistry.

The Knorr Pyrazole Synthesis: A Foundational Approach

The most classic and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[6][7] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] Its enduring utility lies in its operational simplicity, high yields, and the ready availability of starting materials.

Mechanism and Rationale

Understanding the Knorr synthesis mechanism is crucial for predicting outcomes and troubleshooting reactions. The process is typically acid-catalyzed and proceeds through several distinct steps:[7][9]

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Hydrazone/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone or enamine intermediate. The specific intermediate depends on the substitution pattern and reaction conditions.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This is the critical ring-forming step.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of a stable, aromatic pyrazole ring. The formation of this aromatic system is a powerful thermodynamic driving force for the reaction.[10]

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrazole Synthesis start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone/Enamine Intermediate start->hydrazone cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal pyrazole Substituted Pyrazole cyclic_hemiaminal->pyrazole Chalcone_Workflow Figure 2: General Workflow for Pyrazole Synthesis from Chalcones A α,β-Unsaturated Carbonyl (e.g., Chalcone) C Michael Addition A->C B Hydrazine Derivative B->C D Intramolecular Condensation (-H2O) C->D E Pyrazoline Intermediate D->E F Oxidation (-2H) E->F G Substituted Pyrazole F->G

Sources

Application Notes and Protocols for Pyrazole Derivatives as Herbicides and Algicides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazole derivatives as potent herbicides and algicides. This document delves into the fundamental mechanisms of action, explores structure-activity relationships, and provides detailed, field-proven protocols for the synthesis, screening, and evaluation of these compounds.

Introduction: The Versatility of the Pyrazole Scaffold in Agrochemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the discovery of bioactive molecules.[1][2][3] Its structural versatility and ability to participate in various chemical interactions have led to its incorporation into a wide array of pharmaceuticals and agrochemicals.[2][3] In the realm of agriculture, pyrazole derivatives have emerged as a critically important class of herbicides, offering effective weed management solutions.[4] Many commercially successful herbicides feature the pyrazole fragment as a key structural element, highlighting its importance in modern crop protection.[1]

This guide will provide an in-depth exploration of pyrazole derivatives, with a primary focus on their application as herbicides and a secondary look at their potential as algicides. We will move beyond a simple recitation of facts to explain the underlying principles that govern their activity, enabling researchers to rationally design and evaluate novel compounds.

Mechanism of Action: Unraveling the Herbicidal and Algicidal Effects

The efficacy of pyrazole-based herbicides stems from their ability to inhibit specific and crucial biochemical pathways in target organisms. Understanding these mechanisms is paramount for the development of new, more effective, and selective compounds.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A primary and well-established target for many pyrazole herbicides is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][5][6] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for converting p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] In plants, HGA is a precursor for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting the photosynthetic apparatus from oxidative damage.[1]

By inhibiting HPPD, pyrazole herbicides lead to a depletion of plastoquinone and tocopherols. This disruption of photosynthesis and the accumulation of toxic intermediates ultimately results in the bleaching of new growth, followed by plant death.[7] Several commercial pyrazole herbicides, such as pyrazolate and pyrazoxyfen, exert their herbicidal effects through the inhibition of HPPD by their common active metabolite.[6][8]

HPPD_Inhibition cluster_pathway Tyrosine Catabolism Pathway cluster_herbicide Mechanism of Action cluster_effects Downstream Effects Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Tyrosine Aminotransferase HGA HGA HPPA->HGA HPPD (p-Hydroxyphenylpyruvate Dioxygenase) Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Tocopherols Tocopherols HGA->Tocopherols Biosynthesis Plastoquinone_Depletion Plastoquinone Depletion Tocopherol_Depletion Tocopherol Depletion Photosynthesis_Inhibition Inhibition of Photosynthesis Pyrazole_Herbicide Pyrazole Derivative (e.g., Pyrazolate metabolite) Pyrazole_Herbicide->HPPA Inhibits Bleaching Bleaching & Plant Death Photosynthesis_Inhibition->Bleaching

Caption: Mechanism of action of HPPD-inhibiting pyrazole herbicides.

Inhibition of Photosynthetic Electron Transport

Another significant mechanism of action for some pyrazole derivatives is the inhibition of photosynthetic electron transport (PET) at the photosystem II (PSII) level.[9][10] These compounds can interfere with the light-driven reduction of ferricyanide by isolated chloroplasts.[9] While not as common as HPPD inhibition, this mode of action presents an alternative target for the development of novel pyrazole-based herbicides. The inhibitory potential of these compounds is often associated with their electrostatic properties.[9]

Other Potential Mechanisms

Research into novel pyrazole derivatives has identified other potential herbicidal targets. For instance, some pyrazole amide derivatives have been designed as potential inhibitors of transketolase (TK), an enzyme involved in the pentose phosphate pathway.[11] Additionally, certain pyrazole compounds have been developed as synthetic auxin herbicides, mimicking the action of the plant hormone auxin to induce uncontrolled growth and eventual death.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for optimizing herbicidal potency and selectivity.

Position on Pyrazole RingInfluence of SubstituentReference
3-position The nature of the substituent at this position significantly influences herbicidal activity. For example, a benzyloxy group with an electron-withdrawing group at the meta-position, such as a trifluoromethyl group, can enhance bleaching activity.[14][14]
N-substituent of carbamoyl group The N-substituent of the carbamoyl group can affect both herbicidal activity and crop selectivity. An N-ethoxycarbamoyl group has been shown to provide a good balance of these properties.[14][14]
Flexible chains The introduction of a long, flexible chain to the pyrazole ring can enhance herbicidal activity.[1][1]
Steric bulk An increase in the steric bulk of substituents can lead to a decrease in inhibitory potency, likely due to steric hindrance within the active site of the target enzyme.[1][1]

Key SAR Insights:

  • Electron-withdrawing groups: The incorporation of electron-withdrawing groups on aromatic rings attached to the pyrazole scaffold can significantly improve inhibitory potency.[1]

  • Prodrug strategies: Chemical modification of the hydroxyl group on the pyrazole scaffold through ether or ester bond formation can produce novel prodrugs with enhanced herbicidal activity.[1][15]

  • Aryl moieties: In some cases, aryl moieties at the 3 and 5 positions of the pyrazole ring are thought to target the S1 and S1' pockets of the target enzyme.[16]

Experimental Protocols: From Synthesis to Efficacy Testing

The following protocols provide a framework for the synthesis, screening, and evaluation of novel pyrazole derivatives as herbicides and algicides.

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The specific synthetic route will vary depending on the desired substituents.

Example Synthesis of a 1-Acyl-3-phenyl-pyrazol Benzophenone Derivative: [5]

  • Starting Materials: 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal.

  • Reaction: The starting materials are reacted to form an enaminone intermediate.

  • Cyclization: The enaminone is then cyclized with a hydrazine to form the pyrazole ring.

  • Acylation: The pyrazole is subsequently acylated to yield the final product.

  • Characterization: The structure of the synthesized compound should be confirmed using techniques such as IR, 1H NMR, 13C NMR, and HRMS.[5]

Protocol for In Vitro Herbicide Efficacy Screening

This protocol outlines a whole-plant bioassay for the initial screening of pyrazole derivatives for herbicidal activity.[17]

Materials:

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis).[11]

  • Susceptible control plant species.

  • Pots or trays with appropriate soil or growth medium.

  • Synthesized pyrazole derivatives.

  • A suitable solvent (e.g., DMSO) and surfactant.

  • A laboratory sprayer or atomizer.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Seed Germination and Seedling Growth:

    • Sow seeds of the target weed and control species in pots or trays.

    • Grow the seedlings in a growth chamber or greenhouse under optimal conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Preparation of Test Solutions:

    • Dissolve the synthesized pyrazole derivatives in a minimal amount of a suitable solvent.

    • Prepare a series of dilutions to achieve the desired application rates (e.g., 150 g a.i./ha).[11][18]

    • Include a surfactant in the final spray solution to ensure adequate coverage.

  • Herbicide Application:

    • Treat the seedlings at the 2-3 leaf stage.[17]

    • Apply the test solutions evenly to the foliage using a laboratory sprayer.

    • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).

  • Post-Treatment Observation and Data Collection:

    • Return the treated plants to the growth chamber or greenhouse.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Evaluate herbicidal efficacy by measuring parameters such as plant survival, fresh weight, or dry weight.

    • Express the results as a percentage of inhibition or mortality compared to the negative control.

Herbicide_Screening_Workflow Start Start: Synthesized Pyrazole Derivatives Seed_Germination Seed Germination & Seedling Growth Start->Seed_Germination Prepare_Solutions Prepare Test Solutions (Different Concentrations) Seed_Germination->Prepare_Solutions Herbicide_Application Apply Herbicides to Seedlings (2-3 leaf stage) Prepare_Solutions->Herbicide_Application Incubation Incubate in Controlled Environment Herbicide_Application->Incubation Data_Collection Visual Assessment & Biomass Measurement Incubation->Data_Collection Data_Analysis Calculate % Inhibition Compared to Control Data_Collection->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Workflow for in vitro herbicide efficacy screening.

Protocol for In Vitro Algicide Efficacy Testing

This protocol is a general guideline for assessing the algicidal properties of pyrazole derivatives in a laboratory setting.[19][20]

Materials:

  • Pure cultures of target algae species (e.g., Pleurochloris pyrenoidosa, Oocystis sp.).[21][22]

  • Appropriate algal growth medium.

  • Flasks or multi-well plates for algal culture.

  • Synthesized pyrazole derivatives.

  • A suitable solvent (e.g., DMSO).

  • Spectrophotometer or fluorometer.

  • Microscope.

Procedure:

  • Algal Culture Preparation:

    • Inoculate flasks or multi-well plates containing fresh algal growth medium with the target algae species.

    • Incubate the cultures under appropriate conditions of light, temperature, and aeration to achieve exponential growth.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent.

    • Make a series of dilutions in the algal growth medium to achieve the desired test concentrations.

  • Treatment and Incubation:

    • Add the test solutions to the algal cultures.

    • Include a negative control (solvent only) and a positive control (a known algicide).

    • Incubate the treated cultures under the same conditions as the initial growth phase.

  • Assessment of Algicidal Activity:

    • Monitor the algal cultures at regular intervals (e.g., 24, 48, 72 hours).

    • Determine the algal biomass by measuring optical density at a specific wavelength (e.g., 680 nm) or by chlorophyll fluorescence.[20]

    • Perform microscopic analysis to observe any changes in cell morphology or motility.[20]

    • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

    • Determine the IC50 (the concentration that inhibits 50% of algal growth).

Conclusion and Future Perspectives

Pyrazole derivatives represent a rich and versatile source of herbicidal compounds with diverse mechanisms of action. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic strategies, will undoubtedly lead to the discovery of new and improved herbicides. While their application as algicides is less explored, the initial findings suggest that this is a promising area for future research. The protocols outlined in this guide provide a solid foundation for researchers to contribute to the advancement of this important class of agrochemicals.

References

  • Uchida, M., Nonaka, Y., & Sugimoto, H. (1995). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 20(2), 175-181. [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and herbicidal activity of new pyrazole ketone derivatives. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. [Link]

  • He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200. [Link]

  • Conidia Coniphy. (n.d.). How do you assess a product's algicide efficacy? [Link]

  • PubMed. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. [Link]

  • Semantic Scholar. (n.d.). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • NIH. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Medicinal Chemistry Research. [Link]

  • CD BioSciences. (n.d.). Efficacy Test of Algicides. [Link]

  • BLM National NEPA Register. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. [Link]

  • ResearchGate. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • EPA. (n.d.). Comprehensive Performance Evaluation Protocol to Address Harmful Algal Blooms and Associated Cyanotoxins. [Link]

  • MDPI. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]

  • LinkedIn. (n.d.). The Essential Role of Pyrazole Intermediates in Modern Herbicides. [Link]

  • PubMed. (1980). Laboratory Comparison of the Effectiveness of Several Algicides on Isolated Swimming Pool Algae. Applied and Environmental Microbiology, 39(2), 348-353. [Link]

  • ResearchGate. (1980). Laboratory Comparison of the Effectiveness of Several Algicides on Isolated Swimming Pool Algae. [Link]

  • Scilit. (n.d.). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5-dichloro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4,5-dichloro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.

I. Introduction to the Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final product. However, its synthesis can often result in a crude product contaminated with various impurities, including unreacted starting materials, reaction intermediates, and byproducts from side reactions. The effective removal of these impurities is a critical step in any synthetic workflow.

This guide provides a comprehensive overview of the most effective purification techniques, troubleshooting advice for common issues, and frequently asked questions to assist you in achieving the desired purity of your this compound.

II. Understanding Potential Impurities

A crucial first step in developing a purification strategy is to understand the potential impurities that may be present in the crude product. While the exact impurity profile will depend on the specific synthetic route employed, common contaminants in the synthesis of similar pyrazole carboxylic acids can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include various chlorinated precursors and hydrazine derivatives.

  • Incompletely Reacted Intermediates: The cyclization reaction to form the pyrazole ring may not go to completion, leaving acyclic intermediates in the crude mixture.

  • Regioisomers: If unsymmetrical precursors are used, the formation of regioisomeric pyrazole products is a possibility, which can be challenging to separate due to their similar physical properties.

  • Over-chlorinated or Under-chlorinated Byproducts: The chlorination steps may not be perfectly selective, leading to the formation of pyrazoles with a different number of chlorine atoms.

  • Hydrolysis Products: If the carboxylic acid is synthesized from an ester precursor, incomplete hydrolysis can leave residual ester in the final product.

The presence of these impurities can manifest in various ways, including a discolored product, a broad melting point range, and unexpected signals in analytical spectra (e.g., ¹H NMR, ¹³C NMR).

III. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound and provides actionable solutions.

Scenario 1: The crude product is a dark, oily residue and does not solidify.

  • Potential Cause: This often indicates the presence of significant amounts of colored impurities, residual high-boiling solvents (like DMF or DMSO), or a mixture of several byproducts that depress the melting point.

  • Troubleshooting Steps:

    • Aqueous Work-up: If not already performed, an aqueous work-up can help remove water-soluble impurities and some polar solvents. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Trituration: Attempt to induce solidification by trituration. Add a small amount of a non-polar solvent in which the desired product is expected to be poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. The desired product may precipitate as a solid, while the impurities remain dissolved in the solvent.

    • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities. The principle relies on the differential solubility of the acidic compound and its salt form. A detailed protocol is provided in the FAQ section.

Scenario 2: Recrystallization yields are very low.

  • Potential Cause: The most likely reasons are the selection of a suboptimal solvent, using too much solvent, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For halo-substituted pyrazole carboxylic acids, alcohols like methanol, ethanol, or isopropanol are often good starting points.[1][2] You may need to screen several solvents or solvent mixtures to find the optimal system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Prevent Premature Crystallization: If the product crystallizes in the funnel during hot filtration, preheat the funnel and filter paper with hot solvent before filtering your solution.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Scenario 3: The purified product still shows impurities by TLC or NMR.

  • Potential Cause: The chosen purification method may not be effective for separating the specific impurities present. For example, recrystallization is less effective for removing impurities with similar solubility profiles to the desired product.

  • Troubleshooting Steps:

    • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful technique. For polar acidic compounds like this compound, silica gel is a common stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to improve the peak shape of carboxylic acids and prevent tailing.

    • Acid-Base Extraction: If you suspect the presence of neutral or basic impurities, an acid-base extraction prior to recrystallization or chromatography can significantly improve the final purity.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying crude this compound?

A1: For a first purification attempt, recrystallization is often the most straightforward and scalable method. However, the success of recrystallization is highly dependent on the nature and amount of impurities. If the crude product is heavily contaminated or contains impurities with similar solubility to the desired product, a multi-step approach involving an acid-base extraction followed by recrystallization or column chromatography is recommended.

Q2: Can you provide a starting protocol for the recrystallization of this compound?

A2: While the optimal solvent should be determined experimentally, a good starting point is an alcohol such as isopropanol or ethanol .

Experimental Protocol: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes to decolorize.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: How do I perform an acid-base extraction to purify my carboxylic acid?

A3: Acid-base extraction is an excellent technique to separate carboxylic acids from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the carboxylic acid.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise until the solution is acidic (pH ~2, check with pH paper). The carboxylic acid will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q4: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation by column chromatography?

A4: Streaking of acidic compounds on silica gel is a common issue due to strong interactions with the acidic silica surface. To mitigate this:

  • Mobile Phase Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%) , to your mobile phase. This will protonate the silica surface and the carboxylic acid, reducing the strong ionic interactions and leading to better peak shapes.

  • Stationary Phase Choice: While silica gel is most common, for particularly problematic separations, you could consider using a different stationary phase, such as reversed-phase silica (C18), with a polar mobile phase (e.g., water/acetonitrile or water/methanol with an acidic modifier).

V. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No (oily) is_pure_after_recryst Is the product pure? recrystallization->is_pure_after_recryst end_product Pure Product is_pure_after_recryst->end_product Yes column_chromatography Column Chromatography is_pure_after_recryst->column_chromatography No is_solid_after_ab Is the product a solid? acid_base_extraction->is_solid_after_ab is_solid_after_ab->recrystallization Yes is_solid_after_ab->column_chromatography No (oily) is_pure_after_cc Is the product pure? column_chromatography->is_pure_after_cc is_pure_after_cc->recrystallization No, but cleaner is_pure_after_cc->end_product Yes

Caption: Decision tree for purification strategy.

VI. Quantitative Data Summary

SolventPolarityExpected Solubility of this compoundSuitability for Recrystallization
WaterHighLowPotentially suitable, especially in a mixture with a co-solvent.
MethanolHighHighMay be too soluble for good recovery unless used in a mixed solvent system.
EthanolHighModerate to HighGood candidate for single-solvent recrystallization.
IsopropanolMediumModerateGood candidate for single-solvent recrystallization.
Ethyl AcetateMediumModerateCan be a good solvent for chromatography and extraction.
DichloromethaneMedium-LowLow to ModerateOften used in chromatography; less common for recrystallization of polar compounds.
Hexanes/HeptaneLowVery LowGood for trituration and as an anti-solvent in mixed-solvent recrystallization.
TolueneLowLowCan be a good recrystallization solvent for less polar compounds.

Note: This table is a general guide. Experimental verification of solubility is essential for developing an effective purification protocol.

VII. References

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Dichlorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichlorinated pyrazoles are pivotal structural motifs in modern medicinal chemistry and agrochemical research. Their unique electronic properties and steric profiles make them invaluable precursors for a wide range of biologically active compounds. However, the seemingly straightforward dichlorination of the pyrazole ring is often plagued by a variety of side reactions, leading to reduced yields, complex purification challenges, and ambiguous analytical results.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of common side reactions encountered during the synthesis of dichlorinated pyrazoles. Structured in a practical question-and-answer format, this document offers not only troubleshooting strategies but also delves into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Fundamental Principles of Pyrazole Dichlorination

The dichlorination of pyrazoles is typically an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring is susceptible to attack by electrophilic chlorine species. The C4 position is generally the most nucleophilic and is often the site of the first substitution, followed by substitution at either the C3 or C5 position, depending on the substituents already present on the ring.[1]

Comparison of Common Chlorinating Agents

The choice of chlorinating agent is critical and can significantly influence the outcome of the reaction, including the prevalence of side reactions.

Chlorinating AgentFormulaTypical ConditionsAdvantagesCommon Issues
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂Inert solvent (e.g., CH₃CN, DMF, CCl₄), often requires catalyst or heat.Easy to handle solid, mild, good for activated substrates.Can be slow, may require activation, potential for radical pathways.[2]
Sulfuryl ChlorideSO₂Cl₂Inert solvent (e.g., CH₂Cl₂, CHCl₃), often at 0°C to reflux.Highly reactive, effective for less activated pyrazoles.Can be too reactive leading to over-chlorination, corrosive, moisture-sensitive.[3][4]
Trichloroisocyanuric Acid (TCCA)C₃Cl₃N₃O₃Solvent-free (mechanochemical) or in inert solvents.High chlorine content, stable solid, environmentally benign options.[5][6]Can lead to a mixture of chlorinated products if stoichiometry is not carefully controlled.
Phosphorus OxychloridePOCl₃Often used with DMF (Vilsmeier-Haack conditions).Primarily for formylation, but can also act as a chlorinating agent.Can lead to a variety of side products depending on the substrate.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis of dichlorinated pyrazoles.

FAQ 1: Incomplete Dichlorination & Formation of Monochloro-Adducts

Q: My reaction has stalled, and I'm observing a significant amount of starting material and monochlorinated pyrazole in my crude product. How can I drive the reaction to completion?

A: Incomplete dichlorination is a common problem that can be attributed to several factors. Here’s a breakdown of the potential causes and how to address them.

Potential Causes:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. For dichlorination, at least two equivalents are required. However, side reactions or decomposition of the reagent may necessitate a slight excess.

  • Low Reactivity of the Monochlorinated Intermediate: The introduction of the first chlorine atom, an electron-withdrawing group, deactivates the pyrazole ring towards further electrophilic substitution. This makes the second chlorination step significantly slower than the first.

  • Inadequate Reaction Temperature or Time: The reaction may not have enough energy or time to overcome the activation barrier for the second chlorination.

  • Deactivation of the Chlorinating Agent: Reagents like sulfuryl chloride are sensitive to moisture and can decompose, reducing their effective concentration. N-Chlorosuccinimide (NCS) may require an acid catalyst to enhance its electrophilicity for less reactive substrates.[2]

Troubleshooting Strategies:

  • Stoichiometry Adjustment:

    • Increase the equivalents of the chlorinating agent incrementally (e.g., from 2.1 to 2.5 equivalents). Monitor the reaction closely by TLC or LC-MS to avoid over-chlorination.

  • Enhance Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating it to 40-60°C.

    • Reaction Time: Extend the reaction time, monitoring the progress at regular intervals.

  • Catalysis (for NCS):

    • For less reactive monochlorinated pyrazoles, the addition of a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid can activate the NCS, making it a stronger electrophile.[2]

  • Reagent and Solvent Purity:

    • Ensure that the chlorinating agent is of high purity and has not decomposed.

    • Use anhydrous solvents, especially when working with moisture-sensitive reagents like sulfuryl chloride.

FAQ 2: Over-Chlorination & Formation of Tri-/Tetrachlorinated Byproducts

Q: My mass spectrometry analysis shows the presence of trichlorinated and even tetrachlorinated pyrazoles. How can I prevent this over-chlorination?

A: Over-chlorination occurs when the dichlorinated product is sufficiently reactive to undergo further chlorination. Controlling the reactivity and stoichiometry is key to preventing this side reaction.

Potential Causes:

  • Excess Chlorinating Agent: Using a large excess of a highly reactive chlorinating agent like sulfuryl chloride can lead to indiscriminate chlorination.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the chlorination of the already deactivated dichlorinated pyrazole ring.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed can lead to the slow formation of over-chlorinated products.

  • Highly Activated Pyrazole Ring: Pyrazoles with strongly electron-donating groups (e.g., -NH₂, -OH, -OR) are highly activated and more susceptible to multiple chlorinations.

Troubleshooting Strategies:

  • Precise Stoichiometric Control:

    • Carefully control the amount of chlorinating agent used. A slight excess (e.g., 2.1 equivalents) is often sufficient.

  • Temperature Management:

    • Perform the reaction at a lower temperature. For highly reactive systems, cooling to 0°C or even lower may be necessary.

  • Controlled Addition of Reagent:

    • Add the chlorinating agent dropwise or in small portions to maintain a low instantaneous concentration in the reaction mixture. This can help to favor the dichlorination of the more reactive starting material over the further chlorination of the product.

  • Careful Reaction Monitoring:

    • Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material and monochlorinated intermediate are consumed.

FAQ 3: Poor Regioselectivity in the Dichlorination of Unsymmetrical Pyrazoles

Q: I am trying to dichlorinate an unsymmetrically substituted pyrazole and I'm getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the dichlorination of unsymmetrical pyrazoles is a significant challenge. The outcome is determined by the directing effects of the substituents on the pyrazole ring.

Potential Causes:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) activate the ring and direct electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate the ring. The interplay of these effects from different substituents determines the position of chlorination.

  • Steric Hindrance: Bulky substituents can hinder the approach of the electrophile to adjacent positions, favoring substitution at less sterically crowded sites.

  • Reaction Conditions: The solvent and temperature can influence the transition states of the competing reaction pathways, thereby affecting the ratio of regioisomers formed. Some studies have shown that the use of specific solvents, such as fluorinated alcohols, can dramatically increase regioselectivity in pyrazole synthesis, a principle that can be extended to its functionalization.[7][8][9][10]

Troubleshooting Strategies:

  • Leverage Directing Group Effects:

    • Analyze the electronic and steric nature of your substituents to predict the most likely sites of chlorination. This may involve protecting or modifying existing functional groups to alter their directing effects.

  • Solvent Screening:

    • Perform the reaction in a variety of solvents of differing polarity and coordinating ability (e.g., hexane, dichloromethane, acetonitrile, DMF). As has been shown in pyrazole synthesis, solvent choice can have a profound impact on regioselectivity.[7][8][9][10]

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.

  • Purification Techniques:

    • If a mixture of regioisomers is unavoidable, careful optimization of column chromatography conditions (e.g., choice of stationary phase and eluent system) may be required for separation.[11][12]

FAQ 4: Formation of Ring-Opened or Rearranged Byproducts

Q: I'm observing unexpected byproducts with masses that do not correspond to any chlorinated pyrazole. Is it possible that the pyrazole ring is opening or rearranging?

A: Yes, under certain conditions, particularly with harsh reagents or elevated temperatures, the pyrazole ring can undergo cleavage or rearrangement.

Potential Causes:

  • Harsh Reaction Conditions: Aggressive chlorinating agents, high temperatures, and the presence of strong acids or bases can promote ring-opening pathways.

  • Specific Substituent Patterns: Certain substituents can make the pyrazole ring more susceptible to cleavage. For instance, pyrazole-4-sulfonyl chlorides have been reported to undergo ring cleavage upon treatment with chlorine.[13]

  • Presence of Nucleophiles: Water or other nucleophiles in the reaction mixture can attack the pyrazole ring, especially if it is activated by electron-withdrawing groups, leading to ring-opened products.

Troubleshooting Strategies:

  • Milder Reaction Conditions:

    • Switch to a milder chlorinating agent (e.g., NCS instead of SO₂Cl₂).

    • Reduce the reaction temperature and avoid prolonged heating.

  • Anhydrous Conditions:

    • Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis-induced ring opening.

  • pH Control:

    • Avoid strongly acidic or basic conditions unless they are known to be necessary for the specific transformation.

  • Structural Characterization of Byproducts:

    • If possible, isolate and characterize the unexpected byproducts. Understanding their structure can provide valuable mechanistic insights into the side reaction and guide further optimization.

Section 3: Recommended Protocols & Workflows

The following are general, illustrative protocols and may require optimization for your specific substrate.

Protocol 1: Dichlorination of 1-Phenylpyrazole using N-Chlorosuccinimide (NCS)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylpyrazole (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of pyrazole).

  • Reagent Addition: Add N-chlorosuccinimide (2.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Look for the disappearance of the starting material and the monochlorinated intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dichlorinated pyrazole.[11]

Protocol 2: Dichlorination of 1-Phenylpyrazole using Sulfuryl Chloride (SO₂Cl₂)
  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpyrazole (1.0 eq) in anhydrous dichloromethane (15 mL per mmol of pyrazole).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[11]

Section 4: Visualized Workflows and Mechanisms

Troubleshooting Workflow for Dichlorination Reactions

The following diagram outlines a general workflow for troubleshooting common issues in pyrazole dichlorination.

troubleshooting_workflow start Start Dichlorination Reaction monitor Monitor Reaction Progress (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Work-up & Purify complete->workup Yes incomplete Incomplete Reaction (High SM/Monochloro) complete->incomplete No overchlorination Over-chlorination (Tri-/Tetrachloro Byproducts) workup->overchlorination Impure Product poor_regio Poor Regioselectivity (Mixture of Isomers) workup->poor_regio Impure Product troubleshoot_incomplete Increase Equivalents of Chlorinating Agent Increase Temperature/Time Add Catalyst (NCS) incomplete->troubleshoot_incomplete troubleshoot_incomplete->start troubleshoot_over Decrease Equivalents of Chlorinating Agent Lower Temperature Slow Addition of Reagent overchlorination->troubleshoot_over troubleshoot_over->start troubleshoot_regio Screen Solvents Optimize Temperature Modify Directing Groups poor_regio->troubleshoot_regio troubleshoot_regio->start

A general troubleshooting workflow for dichlorination reactions.
Mechanism of Over-chlorination

This diagram illustrates the stepwise chlorination of a pyrazole and the potential for over-chlorination.

overchlorination_mechanism pyrazole Pyrazole monochloro Monochloro-pyrazole (Deactivated) pyrazole->monochloro k1 (fast) dichloro Dichloro-pyrazole (Highly Deactivated) monochloro->dichloro k2 (slower) trichloro Trichloro-pyrazole (Side Product) dichloro->trichloro k3 (very slow) reagent + Cl+ reagent2 + Cl+ reagent3 + Cl+ (Forced Conditions)

Stepwise chlorination and the formation of over-chlorinated byproducts.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2008.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 2023.
  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorin
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com, 2013.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org, 2025.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 2010.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing, 1972.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central, 2013.
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook.
  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 2015.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Column chromatography conditions for separ
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem, 2025.
  • Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 1983.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Purification of Organic Compounds by Flash Column Chrom
  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal, 2013.
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed, 2003.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and detailed protocols for addressing one of the most common challenges in synthetic chemistry: the poor solubility of pyrazole carboxylic acids. The inherent structure of these valuable heterocyclic compounds, while bestowing significant biological activity, often leads to difficulties in reaction setup and execution. This guide is designed to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core reasons behind the solubility challenges associated with pyrazole carboxylic acids.

Q1: Why are many pyrazole carboxylic acids so poorly soluble in common organic solvents?

A1: The low solubility is primarily due to a combination of strong intermolecular forces and high crystal lattice energy. Key contributing factors include:

  • Intermolecular Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor, while the pyrazole ring's nitrogen atoms are hydrogen bond acceptors. This leads to the formation of highly stable, dimeric structures or extended hydrogen-bonded networks in the solid state.

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring and the strong hydrogen bonding contribute to a highly ordered and stable crystal structure. A significant amount of energy is required to break down this lattice and solvate the individual molecules, which is often unfavorable in many organic solvents. High melting points are often indicative of high crystal packing energy, which in turn correlates with lower solubility.[1][2]

  • Zwitterionic Character: The pyrazole ring system can act as both a weak acid and a weak base.[3] This can lead to the formation of zwitterionic species, which are highly polar and exhibit strong electrostatic interactions, further stabilizing the crystal lattice and reducing solubility in less polar organic solvents.

Q2: What are the primary strategies I should consider to improve the solubility of my pyrazole carboxylic acid in a reaction?

A2: There are four main approaches to tackle this problem, which can be used independently or in combination:

  • Solvent Optimization: Systematically screening a range of solvents and employing co-solvents to find a medium that can effectively disrupt the solute's intermolecular forces.

  • pH Modification & Salt Formation: Converting the carboxylic acid to its corresponding carboxylate salt by adding a base. This ionic form is often significantly more soluble in polar solvents.[4]

  • Chemical Derivatization: Temporarily or permanently modifying the carboxylic acid group, most commonly by converting it to an ester. This eliminates the acidic proton, a primary source of the strong hydrogen bonding.[5]

  • Phase-Transfer Catalysis (PTC): Using a catalyst to transport a reactive form of the pyrazole carboxylic acid from a solid or aqueous phase into an organic phase where the reaction can occur.[6][7]

Section 2: Troubleshooting Guide - Practical Solutions in the Lab

This section provides answers to specific experimental challenges, offering actionable advice and explaining the scientific rationale.

Q1: My pyrazole carboxylic acid won't dissolve in my chosen reaction solvent. What are my immediate options?

A1: When facing initial dissolution failure, a systematic approach to solvent selection is the first line of defense.

  • Rationale: The principle of "like dissolves like" is a useful starting point.[8] Pyrazole carboxylic acids are polar molecules. Therefore, polar solvents are more likely to be effective. Polar aprotic solvents are often the best choice as they can act as hydrogen bond acceptors without having a reactive proton that could interfere with many reactions.

  • Troubleshooting Steps:

    • Switch to a Stronger Polar Aprotic Solvent: If you started with solvents like dichloromethane (DCM) or tetrahydrofuran (THF), move to more powerful polar aprotic solvents. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices known to solubilize many pyrazole derivatives.[9][10]

    • Introduce a Co-solvent: If using a single solvent is not effective or desirable for the reaction conditions, a co-solvent system can be highly effective. Adding a small percentage of DMSO or DMF to a solvent like acetonitrile or THF can dramatically increase solubility.[10]

    • Apply Heat: For most solid solutes, solubility increases with temperature.[11] Gently warming the mixture (while monitoring for any potential degradation of your starting material) can often achieve full dissolution. Ensure your reaction temperature is compatible with this approach.

    • Consider Water as a Co-solvent: For certain organic solvents, the presence of a small amount of water can remarkably increase the solubility of carboxylic acids.[12][13] This is particularly effective in Lewis-base solvents and those with carbonyl groups.[12] However, this is only viable if your reactants and reagents are stable to water.

Data Presentation: Solvent Selection Guide for Pyrazole Carboxylic Acids

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes & Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Excellent solubilizing power, but high boiling point can make removal difficult. Can participate in some oxidation reactions.[8][9]
N,N-Dimethylformamide (DMF) Polar Aprotic15337Good general-purpose solvent for polar compounds. Can decompose at high temperatures or in the presence of strong acids/bases.[14]
Methanol (MeOH) Polar Protic6533Good solubility for more polar compounds; can participate in transesterification or act as a nucleophile.[9]
Acetonitrile (ACN) Polar Aprotic8237Useful for a wide range of reactions, but may not be strong enough for the most insoluble compounds.
Tetrahydrofuran (THF) Polar Aprotic667.6A common, less polar choice. Often requires a co-solvent for pyrazole carboxylic acids.
Dichloromethane (DCM) Aprotic409.1Generally a poor solvent for pyrazole carboxylic acids unless derivatized. Useful for extractions.[14]

Q2: The reaction is sluggish and gives a low yield. I suspect solubility is the issue, even with solvent optimization. How can I improve reaction kinetics?

A2: When poor solubility limits reactant availability and slows down the reaction, converting the pyrazole carboxylic acid into a more soluble derivative is a highly effective strategy.

  • Strategy 1: In-situ Salt Formation

    • Causality: Adding a base deprotonates the carboxylic acid to form a carboxylate salt. This salt is ionic and significantly more polar than the neutral acid. This disrupts the crystal lattice and strong hydrogen bonding, leading to much greater solubility in polar solvents.[4] This is particularly effective for reactions that are run with a base anyway, such as amide couplings.

    • Application (Amide Coupling): In a typical amide coupling reaction with an amine, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used.[14] By adding the base to the suspension of the pyrazole carboxylic acid in a solvent like DMF before adding the coupling agent (e.g., HATU, EDC), you can form the soluble carboxylate salt in-situ, resulting in a homogeneous solution and a much faster, cleaner reaction.

  • Strategy 2: Esterification

    • Causality: Converting the -COOH group to an ester (-COOR, e.g., -COOMe, -COOEt) removes the acidic proton responsible for the strongest intermolecular hydrogen bonds. The resulting ester is much less polar and more "greasy," making it significantly more soluble in a wider range of common organic solvents like DCM, EtOAc, and THF.[5][15]

    • Application: The pyrazole carboxylic acid can be converted to its methyl or ethyl ester in a separate step using standard methods like Fischer-Speier esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).[5] The isolated, more soluble ester can then be used in the subsequent reaction (e.g., reduction, hydrolysis back to the acid at a later stage, or as a final product).

Q3: I need to perform an alkylation on the carboxylate, but my pyrazole carboxylic acid is insoluble in the non-polar solvent required for my alkylating agent. How can I make this reaction work?

A3: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. PTC is designed to bring reactants together across an immiscible two-phase system (e.g., solid-liquid or aqueous-organic).[16]

  • Mechanism:

    • The pyrazole carboxylic acid is deprotonated by a base (like K₂CO₃) in an aqueous layer or as a solid suspension to form the carboxylate anion (Py-COO⁻).

    • A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBABr, Q⁺X⁻), is added.

    • The catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the pyrazole carboxylate anion (Py-COO⁻) at the phase interface.

    • The newly formed ion pair (Q⁺ Py-COO⁻) has large, lipophilic alkyl groups from the catalyst, making it soluble in the organic phase.[6]

    • This soluble ion pair migrates into the organic solvent, where the "naked" and highly reactive carboxylate anion reacts with the electrophile (e.g., an alkyl halide).

    • After the reaction, the catalyst cation (Q⁺) returns to the aqueous/solid phase with the leaving group anion to repeat the cycle.

  • Benefit: This technique avoids the need to find a single solvent that can dissolve both the polar carboxylate salt and a non-polar electrophile, enabling reactions that would otherwise be impossible.[7]

Section 3: Visualizations & Protocols

Decision Workflow for Solubility Enhancement

This diagram provides a logical pathway for selecting the appropriate strategy to overcome the poor solubility of your pyrazole carboxylic acid.

G Start Start: Poorly soluble pyrazole carboxylic acid SolventScreen Step 1: Solvent Screening (DMF, DMSO, NMP, Co-solvents, Heat) Start->SolventScreen IsItSoluble1 Is the acid soluble? SolventScreen->IsItSoluble1 Proceed Proceed with Reaction IsItSoluble1->Proceed Yes CheckCompatibility Is the reaction compatible with a base? IsItSoluble1->CheckCompatibility No SaltFormation Step 2: In-situ Salt Formation (Add base like DIPEA or K2CO3) CheckCompatibility->SaltFormation Yes Esterification Step 3: Derivatize to Ester (Isolate the more soluble ester) CheckCompatibility->Esterification No PTC Alternative: Phase-Transfer Catalysis (For biphasic reactions) CheckCompatibility->PTC Biphasic System? IsItSoluble2 Is the salt soluble? SaltFormation->IsItSoluble2 IsItSoluble2->Esterification No Proceed2 Proceed with Reaction IsItSoluble2->Proceed2 Yes Proceed3 Proceed with Reaction Esterification->Proceed3 Proceed4 Proceed with Reaction PTC->Proceed4

Caption: Decision tree for selecting a solubilization strategy.

Mechanism of Phase-Transfer Catalysis (PTC) for Esterification

This diagram illustrates how a phase-transfer catalyst facilitates the reaction between a water-soluble carboxylate and an organic-soluble alkyl halide.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase RX Alkyl Halide (R-X) Product Ester (Py-COOR) Catalyst_Return [Q⁺ X⁻] Catalyst_Org Soluble Ion Pair [Q⁺ Py-COO⁻] Catalyst_Org->RX Anion Anion [Py-COO⁻] Catalyst_Return->Anion Base Base (e.g., K₂CO₃) Base->Anion Acid Acid (Py-COOH) Anion->Catalyst_Org

Caption: Generalized workflow for Phase-Transfer Catalysis.

Experimental Protocols

Protocol 1: In-situ Salt Formation for Amide Coupling

This protocol describes the solubilization of a pyrazole carboxylic acid for a standard amide coupling reaction using HATU.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Solvation: Add anhydrous DMF to the flask to achieve a target concentration of approximately 0.1 M. Stir the resulting suspension.

  • Salt Formation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the suspension. Stir the mixture at room temperature. A transition from a cloudy suspension to a clear, homogeneous solution should be observed within 5-15 minutes. This indicates the formation of the soluble ammonium carboxylate salt.

  • Activation & Coupling: Once the solution is homogeneous, add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, proceed with a standard aqueous workup, typically by diluting with ethyl acetate and washing with water, mild acid (e.g., 1M HCl) to remove excess base, and brine.

Protocol 2: Esterification via Fischer-Speier Reaction

This protocol details the conversion of a pyrazole carboxylic acid to its more soluble methyl ester.

  • Setup: Suspend the pyrazole carboxylic acid (1.0 equiv) in a large excess of anhydrous methanol (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 5 mol %).

  • Reaction: Heat the mixture to reflux (approx. 65 °C). The reaction is an equilibrium process; using a large excess of methanol as the solvent drives the reaction toward the ester product.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can then be purified by column chromatography or recrystallization.

References

  • Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. Available at: [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. Available at: [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.
  • CN1119335C - Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents.
  • Pyrazole - Solubility of Things. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]

  • Pyrazine-2-carboxylic acid - Solubility of Things. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available at: [Link]

  • Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

  • ACID SODIUM SALT OF 1H-PYRAZOLE-3,4,5- TRICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND FEATURES OF INTRAMOLECULAR BONDS - SciProfiles. Available at: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. Available at: [Link]

  • CN110903279A - Pyrazole compound and salt and application thereof - Google Patents.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. Available at: [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH. Available at: [Link]

  • (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - ResearchGate. Available at: [Link]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. Available at: [Link]

  • Salt formation to improve drug solubility - PubMed. Available at: [Link]

  • Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis - PMC - NIH. Available at: [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available at: [Link]

  • Chapter 5: Organic Solvents: Environmentally Benign Solutions - Books. Available at: [Link]

  • Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50 - YouTube. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect - OSTI.GOV. Available at: [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - NIH. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of halogenated pyrazole NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, providing clear, actionable guidance for interpreting complex NMR data associated with these important heterocyclic compounds. Halogenation of the pyrazole core is a common strategy in medicinal chemistry to modulate physicochemical properties, but it introduces significant challenges in NMR spectral interpretation. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my chlorinated or brominated pyrazole spectrum look broad and poorly resolved?

This is a classic manifestation of quadrupolar line broadening. Chlorine (³⁵Cl, ³⁷Cl), bromine (⁷⁹Br, ⁸¹Br), and iodine (¹²⁷I) are quadrupolar nuclei (spin I > 1/2). Their non-spherical charge distribution interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation shortens the lifetime of the spin states of both the halogen and adjacent nuclei, leading to significant broadening of NMR signals for protons and carbons, especially those close to the halogen.[1] The effect is typically more pronounced with bromine and iodine than with chlorine.[2][3]

Q2: I've synthesized a fluorinated pyrazole, and the ¹H NMR spectrum is incredibly complex with many overlapping multiplets. How do I even begin to analyze it?

This complexity arises from scalar (J) coupling between ¹H and ¹⁹F nuclei. Fluorine (¹⁹F) is a spin I = 1/2 nucleus, just like a proton, and it couples through bonds over significant distances (typically 2 to 5 bonds, ²JHF to ⁵JHF).[4][5] This results in additional splitting on every proton signal within coupling range, turning simple doublets or triplets into complex multiplets like doublets of doublets or worse.

Troubleshooting Steps:

  • ¹⁹F Decoupling: The most direct solution is to run a ¹H{¹⁹F} experiment (proton observe, fluorine decouple). This will collapse all the H-F splittings, simplifying the proton spectrum to only H-H couplings.[6]

  • 2D NMR: Techniques like ¹H-¹H COSY are invaluable for tracing out the proton-proton coupling networks, even within the complex multiplets.[7][8]

Q3: How can I distinguish between a chlorine and a bromine substituent on the pyrazole ring if the mass spectrometry data is ambiguous?

While ¹³C chemical shifts can be indicative (chlorinated carbons are often downfield of brominated ones), a more definitive NMR method involves high-resolution ¹³C or HSQC spectra.[3]

  • Chlorine: Has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), with a ratio of roughly 3:1. A carbon directly attached to chlorine will often appear as two closely spaced peaks with a 3:1 intensity ratio due to the isotope effect on its chemical shift.[3]

  • Bromine: Also has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), with a ratio of nearly 1:1. A brominated carbon will therefore show two closely spaced peaks of equal intensity.[3] This effect is subtle and requires excellent digital resolution to observe. It is often more practical to see this splitting in a high-resolution ¹H-¹³C HSQC spectrum than in a standard 1D ¹³C experiment, especially with limited sample.[3]

Q4: The chemical shifts of my halogenated pyrazole don't match predictions. Why?

Halogens exert strong electronic and anisotropic effects that can be difficult to predict with simple models.[9][10]

  • Electronegativity & Inductive Effects: Halogens withdraw electron density, generally deshielding nearby nuclei and shifting them downfield.[7][11]

  • Mesomeric (Resonance) Effects: Halogens (especially Cl, Br, I) can donate lone-pair electron density into the aromatic π-system, which can be a shielding effect. The balance between inductive withdrawal and mesomeric donation determines the final chemical shift.

  • Magnetic Anisotropy: The C-X bond creates its own local magnetic field that can shield or deshield nearby protons depending on their spatial orientation relative to the bond axis.[9][10]

  • Heavy Atom Effect: For heavier halogens like bromine and especially iodine, the large number of electrons can influence the shielding of nearby nuclei in a complex manner, often causing upfield shifts for the directly attached carbon.[12]

Troubleshooting Guide: From Spectrum to Structure

This section addresses specific spectral problems and provides step-by-step protocols for their resolution.

Issue 1: Ambiguous Assignment of Isomeric Products (e.g., 3- vs. 5-Halogenation)

When synthesis yields a mixture of regioisomers, or the structure of a single product is uncertain, definitive assignment is critical. Long-range heteronuclear correlation experiments are the key.

Underlying Principle: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[13][14] By observing which protons correlate to which carbons, the molecular framework can be pieced together unambiguously.

Experimental Protocol: Structure Confirmation using HMBC

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra first. Tentatively assign proton signals based on multiplicity and integration.

  • Acquire 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate each proton directly to its attached carbon.[13] This establishes all one-bond C-H connections.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment.

      • Parameter Optimization: Set the long-range coupling delay (often denoted as d4 or similar) to optimize for a coupling constant of 8-10 Hz. This value is a good compromise for detecting typical ²JCH and ³JCH correlations.[15]

      • Acquisition: The experiment may require several hours to obtain good signal-to-noise, depending on concentration.

  • Data Analysis:

    • Use the HSQC to identify the carbon attached to each proton.

    • In the HMBC spectrum, look for cross-peaks between protons and non-attached carbons. For a pyrazole, the H4 proton is particularly useful. Its ³JCH correlation to C3 and C5 will definitively assign these key positions.

Logical Workflow for Isomer Differentiation

cluster_start Initial Data cluster_analysis Key Experiment cluster_decision Structure Determination A Obtain ¹H and ¹³C Spectra B Obtain HSQC Spectrum A->B C Run HMBC Experiment (Optimized for J = 8-10 Hz) B->C D Identify H4 Proton Signal (Often a singlet or narrow triplet) C->D E Observe HMBC Cross-Peaks from H4 D->E F Correlation to C3 and C5 observed? E->F G Structure Confirmed F->G Yes H Re-evaluate Assignments F->H No

Caption: Workflow for isomer assignment using 2D NMR.

Issue 2: Deciphering Complex ¹H-¹⁹F Coupling Patterns

The presence of one or more fluorine atoms can render a ¹H spectrum almost uninterpretable by eye. A systematic approach is required to extract the valuable coupling constant data.

Underlying Principle: The magnitude of nJHF coupling constants contains structural information. For example, vicinal (³JHF) couplings often follow a Karplus-type relationship, depending on the dihedral angle, while geminal (²JHF) and longer-range couplings are also structurally diagnostic.[4][5]

Experimental Protocol: Deconvoluting H-F Coupling

  • Acquire Standard ¹H Spectrum: Obtain a high-resolution ¹H spectrum to visualize the full complexity.

  • Acquire ¹H{¹⁹F} Decoupled Spectrum: This is the most important step. It removes all H-F coupling, revealing the underlying H-H coupling network.[6] This allows you to measure all JHH values.

  • Acquire ¹⁹F Spectrum: A standard ¹⁹F{¹H} spectrum will show the chemical shifts of the fluorine atoms and any ¹⁹F-¹⁹F couplings.

  • Consider Advanced 1D Techniques (Optional): Experiments like 1D-TOCSY or pure shift NMR (e.g., PSYCHE) can be used to further simplify the spectrum and measure JHF couplings more easily.[6]

  • Analyze and Compare:

    • Identify a well-resolved multiplet in the original ¹H spectrum.

    • Compare it to the simplified multiplet in the ¹H{¹⁹F} spectrum.

    • The additional splittings present in the original spectrum correspond to the JHF couplings. Systematically measure these splittings to determine the JHF values.

Data Presentation: Typical Coupling Constants in Fluorinated Aromatics

Coupling TypeNumber of BondsTypical Range (Hz)Notes
Ortho (³JHF)36 - 10Highly useful for confirming regiochemistry.
Meta (⁴JHF)40 - 3Smaller, but often observable.[6]
Para (⁵JHF)50 - 2Can be very small or zero.
¹JCF1240 - 280Observed in ¹³C spectra. Very large and diagnostic.[16]
²JCCF220 - 40Observed in ¹³C spectra.[16]
³JCCCF33 - 10Observed in ¹³C spectra.

Note: These are typical values for aromatic systems and can vary.

Issue 3: Signals are Broad or Disappearing due to Quadrupolar Halogens (Cl, Br, I)

The line broadening from quadrupolar halogens can be severe, sometimes obscuring signals entirely, particularly for the carbon directly attached to the halogen.

Underlying Principle: The rate of quadrupolar relaxation is temperature-dependent. At higher temperatures, molecular tumbling increases, which can average the electric field gradient and lead to sharper lines.[1]

Diagnostic and Troubleshooting Workflow

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Experimental Solutions A Observe Broad ¹H or missing ¹³C Signals in a Cl, Br, or I-substituted Pyrazole B Is the broadening uniform across all signals? A->B C No: Broadening is localized near the expected halogen position B->C No D Hypothesis: Quadrupolar Broadening C->D E Increase acquisition time (more scans) for ¹³C experiment D->E F Increase Temperature (e.g., from 25°C to 50-80°C) D->F G Did signals sharpen or appear? E->G F->G H Confirmation: Quadrupolar effect mitigated G->H Yes I Problem may be due to other factors (e.g., paramagnetism, exchange) G->I No

Caption: Diagnostic workflow for quadrupolar broadening.

Experimental Protocol: Mitigating Quadrupolar Broadening

  • Confirm the Problem: Ensure that poor shimming is not the cause. The broadening from quadrupolar effects will be localized to nuclei near the halogen, whereas bad shimming affects all peaks.[17]

  • Increase Scans: For a missing ¹³C signal, the peak may simply be very broad and lost in the noise. Increasing the number of scans significantly (e.g., overnight acquisition) may reveal a broad, low-intensity signal.

  • Variable Temperature (VT) NMR:

    • Choose a solvent with a high boiling point (e.g., DMSO-d₆, Toluene-d₈).

    • Acquire a series of ¹H or ¹³C spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • If quadrupolar relaxation is the cause, you should observe significant sharpening of the affected signals as the temperature increases.[1]

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate.[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library.[Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications.[Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.[Link]

  • 2D NMR interpretation of compound 5. ResearchGate.[Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate.[Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate.[Link]

  • Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. ResearchGate.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]

  • 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). ResearchGate.[Link]

  • "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). ResearchGate.[Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.[Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph.[Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. KTU ePubl.[Link]

  • NMR - Interpretation. Chemistry LibreTexts.[Link]

  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI.[Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]

  • Fluorine NMR. University of Wisconsin-Madison.[Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]

  • Recent advances in chlorine, bromine, and iodine solid-state NMR spectroscopy. Semantic Scholar.[Link]

  • Recent Advances in Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. Scite.[Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.[Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.[Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.[Link]

  • synthesis, characterization, and antioxidant activity of new pyrazoles. ResearchGate.[Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences.[Link]

  • 2D NMR Spectroscopy for Organic Compounds. Scribd.[Link]

  • Distinguishing chlorine and bromine by 1 H- 13 C HSQC. NMRbox.[Link]

  • Quadrupolar Coupling. Chemistry LibreTexts.[Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library.[Link]

  • Structure Elucidation by NMR. ETH Zurich.[Link]

Sources

Technical Support Center: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted organic synthesis (MAOS) of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyrazole and its derivatives are significant scaffolds in pharmaceutical and medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Microwave-assisted synthesis has emerged as a powerful and green technique for the rapid and efficient synthesis of these important compounds, offering advantages like reduced reaction times, increased yields, and enhanced selectivity.[2][3][4][5]

This resource aims to equip you with the knowledge to overcome common challenges in MAOS of pyrazoles, ensuring successful and reproducible synthetic outcomes.

I. Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the microwave-assisted synthesis of pyrazole derivatives.

Problem 1: Low or No Product Yield

Q: My microwave-assisted pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no product yield in MAOS of pyrazoles can stem from several factors related to reaction parameters and reagent choice. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Solvent Choice:

  • The Principle of Microwave Heating: Microwave energy is absorbed by polar molecules, causing them to rotate and generate heat through dielectric loss.[6][7] The efficiency of this heating is dependent on the solvent's dielectric properties.

  • Troubleshooting Steps:

    • Use Polar Solvents: Ensure you are using a solvent with a high dielectric constant (e.g., ethanol, methanol, DMF, or even water) that can efficiently absorb microwave energy.[8] Non-polar solvents like toluene or hexane are generally poor choices for MAOS unless one of the reactants is polar enough to absorb the energy.[9]

    • Solvent-Free Conditions: Consider a solvent-free approach.[8][10] In the absence of a solvent, the reactants themselves must be polar enough to absorb microwave energy. This can lead to very efficient heating and simplified work-up procedures.[10] Many successful pyrazole syntheses have been performed under solvent-free conditions.[11][12]

2. Optimize Microwave Parameters:

  • Power, Temperature, and Time are Interlinked: These three parameters are critical for reaction success. A systematic optimization is often necessary.

  • Troubleshooting Steps:

    • Initial Low Power: Start with a lower microwave power setting and gradually increase it.[13] This can prevent rapid decomposition of starting materials or products, especially for thermally sensitive compounds.

    • Temperature Monitoring: If your microwave reactor has a temperature sensor, use it to monitor the internal reaction temperature. The target temperature will depend on the specific reaction, but typical ranges for pyrazole synthesis are between 70°C and 150°C.[11]

    • Reaction Time: One of the key advantages of MAOS is the significant reduction in reaction time, often from hours to minutes.[5][14] If you are not seeing product formation, a slight increase in the irradiation time might be necessary. However, excessively long reaction times can lead to decomposition. A time-course study (e.g., running the reaction for 2, 5, 10, and 15 minutes) can help identify the optimal duration.[13]

3. Check Reagent Stability and Reactivity:

  • Thermal Decomposition: The rapid heating in a microwave reactor can sometimes lead to the decomposition of starting materials or intermediates.

  • Troubleshooting Steps:

    • Review Reagent Stability: Check the thermal stability of your reactants, particularly the hydrazine derivative and the 1,3-dicarbonyl compound or its equivalent.

    • Catalyst Choice: If your reaction requires a catalyst (e.g., acetic acid, piperidine), ensure it is appropriate for the reaction conditions.[15][16] Some catalysts may be less effective or decompose at the high temperatures achieved in MAOS. The use of solid-supported catalysts or recyclable catalysts like graphene oxide has also been reported.[17]

4. Consider a Different Synthetic Route:

  • Classic Pyrazole Syntheses: The most common method is the Paal-Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[18] Another route is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[19][20]

  • Troubleshooting Steps:

    • Alternative Precursors: If one set of starting materials is not working, consider alternative precursors that might be more amenable to microwave conditions. For example, using ketene dithioacetals as intermediates has been successful.[18]

ParameterRecommendationRationale
Solvent Use polar solvents (e.g., EtOH, DMF, H₂O) or solvent-free conditions.Efficiently absorbs microwave energy, leading to rapid and uniform heating.[6][21]
Microwave Power Start with low to moderate power (e.g., 100-300 W) and optimize.[11][13]Prevents localized overheating and decomposition of reagents.
Temperature Monitor and control the temperature (typically 70-150 °C).[11][19]Ensures the reaction proceeds at an optimal rate without side reactions.
Reaction Time Optimize in short increments (e.g., 2-20 minutes).[11][13]MAOS significantly reduces reaction times; prolonged heating can cause degradation.
Problem 2: Formation of Side Products and Impurities

Q: My reaction is producing the desired pyrazole, but I'm also getting significant amounts of side products, making purification difficult. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue, often arising from the high-energy conditions of MAOS. Here’s how to address it:

1. Fine-Tune Reaction Conditions:

  • The "Microwave Effect": While debated, some researchers observe different product distributions under microwave irradiation compared to conventional heating, which may be attributed to selective heating of polar intermediates or transition states.[6]

  • Troubleshooting Steps:

    • Lower the Temperature: Even a small reduction in the reaction temperature can significantly decrease the rate of side reactions, which often have higher activation energies.

    • Reduce Reaction Time: As soon as the main product is formed (monitored by TLC or LC-MS), stop the reaction to prevent further conversion to byproducts.

    • Pulsed vs. Continuous Irradiation: If your microwave reactor allows, experiment with pulsed irradiation. This can help to control the temperature more effectively and minimize the formation of undesired products.

2. Investigate Isomer Formation:

  • Regioselectivity in Pyrazole Synthesis: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is possible.[18][22]

  • Troubleshooting Steps:

    • Catalyst Influence: The choice of an acidic or basic catalyst can influence the regioselectivity of the cyclization. Experiment with different catalysts to favor the desired isomer.[23]

    • Solvent Polarity: The polarity of the solvent can also play a role in directing the reaction towards a specific isomer.

3. Purification Strategies:

  • Post-Reaction Work-up: Sometimes, impurities are generated during the work-up procedure.

  • Troubleshooting Steps:

    • Crystallization: If the product is a solid, recrystallization is often the most effective purification method.

    • Acid-Base Extraction: Pyrazoles are basic and can be protonated. An acid-base extraction can be used to separate them from non-basic impurities.

    • Chromatography: Column chromatography is a standard method for separating complex mixtures.

    • Formation of Salts: In some cases, converting the pyrazole to a salt with an inorganic or organic acid can facilitate purification by crystallization.[24]

Problem 3: Safety Concerns and Runaway Reactions

Q: I am concerned about the safety of running reactions at high temperatures and pressures in the microwave. What are the key safety precautions I should take?

A: Safety is paramount in any chemical synthesis, and MAOS is no exception. The high temperatures and pressures generated require careful handling.[25]

1. Use Appropriate Equipment:

  • Dedicated Microwave Reactors: Only use microwave reactors specifically designed for chemical synthesis.[23][26] Domestic microwave ovens are not safe for laboratory use as they lack temperature and pressure controls and are not designed to handle corrosive chemicals or contain explosions.[26]

  • Certified Reaction Vessels: Always use the pressure-rated vials and caps supplied by the manufacturer of your microwave reactor.[26]

2. Understand Your Chemistry:

  • Exothermic Reactions: Be cautious with highly exothermic reactions. The rapid heating from the microwave can accelerate the reaction rate, potentially leading to a thermal runaway. Start with a small-scale reaction to assess the potential hazards.

  • Gas-Evolving Reactions: If your reaction is expected to evolve gas, ensure the reaction vessel is not overfilled and that the pressure limits of the system are not exceeded.

  • Unstable Reagents: Avoid using thermally unstable reagents or compounds known to decompose explosively upon heating, such as azides or nitro compounds, without proper risk assessment and containment.[26]

3. Follow Best Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.[26]

  • Cooling: Allow the reaction vessel to cool down completely before opening it to release any residual pressure.[23]

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for pyrazole derivatives compared to conventional heating?

A1: The primary advantages of MAOS for pyrazole synthesis are:

  • Drastically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.[5]

  • Higher Yields: Microwave heating often leads to higher product yields due to reduced side reactions and decomposition.[4][5]

  • Improved Purity: The rapid and uniform heating can lead to cleaner reactions with fewer byproducts.[4]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than heating a large oil bath.[4][6]

  • Alignment with Green Chemistry: MAOS often allows for the use of greener solvents or even solvent-free conditions, reducing chemical waste.[9][15][21]

Q2: Can I use a domestic microwave oven for my synthesis?

A2: No, it is extremely dangerous to use a domestic microwave oven for chemical synthesis.[26] These ovens lack the necessary safety features, such as temperature and pressure sensors and controls, and are not designed to contain chemical reactions or potential explosions.[26] Always use a dedicated laboratory microwave reactor.

Q3: How do I choose the right solvent for my microwave reaction?

A3: The best solvents for MAOS are polar molecules that can efficiently absorb microwave energy.[8] Common choices for pyrazole synthesis include ethanol, methanol, DMF, and water.[11][18] The choice of solvent can also influence the selectivity of the reaction.[27] In many cases, solvent-free conditions are also highly effective.[8][12]

Q4: What is the "microwave effect"? Is it real?

A4: The term "microwave effect" refers to reaction rate accelerations and changes in product selectivity observed under microwave irradiation that cannot be explained by purely thermal effects. While there is still some debate in the scientific community, it is generally accepted that these effects are due to the unique heating mechanism of microwaves, which can lead to localized superheating and selective heating of polar components in the reaction mixture.[6][7]

Q5: How do I scale up a microwave-assisted pyrazole synthesis?

A5: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves. For larger-scale synthesis, continuous flow microwave reactors are often a better option than large batch reactors.[28] These systems allow for the continuous processing of reactants through a microwave cavity, enabling the production of larger quantities of material in a controlled and safe manner.

III. Experimental Protocols

Example Protocol 1: Microwave-Assisted Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine 1,3-diphenyl-2-propen-1-one (1.0 mmol, 208 mg) and phenylhydrazine (1.2 mmol, 130 mg, 120 µL).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (2 drops).[16]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 W for 5 minutes at a temperature of 100°C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from ethanol or by column chromatography.

Example Protocol 2: One-Pot, Solvent-Free Synthesis of a Pyrazolone Derivative

This protocol is adapted from a literature procedure for the synthesis of 4-arylidenepyrazolones.[13]

Materials:

  • Ethyl acetoacetate

  • Aryl hydrazine (e.g., 3-nitrophenylhydrazine)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

  • 50 mL round-bottom flask

Procedure:

  • In a 50 mL round-bottom flask, combine ethyl acetoacetate (0.45 mmol), the aryl hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).[13]

  • Place the flask in a domestic microwave oven (use with extreme caution and only for solvent-free reactions with thermally stable compounds; a dedicated reactor is strongly recommended).

  • Irradiate at a power of 420 W for 10 minutes.[13]

  • After cooling, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

IV. Visualizations

Workflow for Troubleshooting Low Yield in MAOS of Pyrazoles

Troubleshooting_Low_Yield cluster_solvent Solvent Checks cluster_mw Microwave Parameter Optimization start Low or No Product Yield check_solvent Re-evaluate Solvent Choice start->check_solvent optimize_mw Optimize Microwave Parameters check_solvent->optimize_mw If still low yield success Improved Yield check_solvent->success Issue Resolved polar_solvent Use Polar Solvent (EtOH, DMF, H₂O) solvent_free Try Solvent-Free Conditions check_reagents Check Reagent Stability optimize_mw->check_reagents If still low yield optimize_mw->success Issue Resolved power Adjust Power (Start Low) temp Control Temperature (70-150 °C) time Optimize Time (2-20 min) alt_route Consider Alternative Synthetic Route check_reagents->alt_route If still low yield check_reagents->success Issue Resolved alt_route->success Issue Resolved

Caption: Troubleshooting workflow for low product yield in MAOS.

Decision Tree for Pyrazole Synthesis Method

Synthesis_Decision_Tree start Starting Pyrazole Synthesis precursors Precursors Available? start->precursors dicarbonyl 1,3-Dicarbonyl + Hydrazine precursors->dicarbonyl Yes chalcone α,β-Unsaturated Ketone + Hydrazine precursors->chalcone Yes time_sensitive Is rapid synthesis required? dicarbonyl->time_sensitive chalcone->time_sensitive maos Apply Microwave-Assisted Synthesis green_chem Are green chemistry principles a priority? maos->green_chem conventional Use Conventional Heating time_sensitive->maos Yes time_sensitive->conventional No green_chem->maos Yes green_chem->conventional Less so

Caption: Decision tree for selecting a pyrazole synthesis method.

V. References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 16, 2026.

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved January 16, 2026.

  • Wikipedia. (n.d.). Microwave chemistry. Retrieved January 16, 2026.

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved January 16, 2026.

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved January 16, 2026.

  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Retrieved January 16, 2026.

  • PMC. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

  • E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives.

  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.

  • OUCI. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved January 16, 2026.

  • PMC - NIH. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Retrieved January 16, 2026.

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved January 16, 2026.

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.

  • MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved January 16, 2026.

  • PubMed Central. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.

  • Microwave Assisted Organic Synthesis. (n.d.).

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved January 16, 2026.

  • PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.

  • ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega.

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.

  • RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

  • PMC - PubMed Central. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.

  • Organic Syntheses Procedure. (n.d.).

  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives. Retrieved January 16, 2026.

  • Ingenta Connect. (2025). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach.

  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved January 16, 2026.

  • PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved January 16, 2026.

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved January 16, 2026.

  • ResearchGate. (2025). MAOS of Sugar Phenylosazones and their Derived Pyrazoles and Triazoles.

  • PubMed Central. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.

  • Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. (n.d.).

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for overcoming common challenges encountered during pyrazole cyclization reactions. The following question-and-answer format addresses specific experimental issues with in-depth explanations and validated protocols to enhance the success of your synthetic endeavors.

Section 1: Low or No Product Yield

Low yields are a frequent frustration in organic synthesis. In pyrazole formation, this can stem from a variety of factors, from suboptimal reaction conditions to reactant instability. This section will guide you through a systematic approach to diagnosing and resolving yield-related issues.

Q1: My pyrazole synthesis is resulting in a low yield or no product at all. What are the most common causes and how can I address them?

A1: Low or no yield in a pyrazole synthesis, particularly a Knorr-type condensation of a 1,3-dicarbonyl compound with a hydrazine, can be attributed to several factors. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK degradation Reagent Degradation check_reagents->degradation Degraded Hydrazine? monitor_reaction 3. Monitor Reaction Progress check_conditions->monitor_reaction Conditions seem correct suboptimal_temp Suboptimal Temperature/Time check_conditions->suboptimal_temp Temp/Time too low? catalyst_issue Incorrect Catalyst/pH check_conditions->catalyst_issue Wrong catalyst/pH? workup_issue 4. Investigate Work-up & Purification monitor_reaction->workup_issue Reaction complete incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction Starting material remains? product_loss Product Loss During Work-up workup_issue->product_loss Product soluble in aqueous phase? optimized Optimized Yield incomplete_reaction->optimized Increase Temp/Time degradation->optimized Use fresh hydrazine suboptimal_temp->optimized Increase Temp/Time catalyst_issue->optimized Optimize Catalyst/pH product_loss->optimized Modify extraction

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Detailed Breakdown of Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation and degradation, especially if not stored properly.[1] Using old or improperly stored hydrazine is a common cause of reaction failure.

      • Solution: Always use fresh, high-quality hydrazine or its salt. If using a hydrazine salt (e.g., hydrochloride), ensure the appropriate amount of base is used to liberate the free hydrazine.

    • Stoichiometry: While a 1:1 molar ratio of the 1,3-dicarbonyl to hydrazine is typical, a slight excess of hydrazine can sometimes be beneficial to drive the reaction to completion.[2]

  • Reaction Conditions:

    • Temperature and Reaction Time: Many pyrazole syntheses require heating to proceed at a reasonable rate. Room temperature reactions may be sluggish or not proceed at all.

      • Solution: Gradually increase the reaction temperature, for example, by refluxing in a suitable solvent like ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]

    • Catalyst and pH: The Knorr pyrazole synthesis is often acid-catalyzed.[2][5] The catalyst facilitates the initial formation of the hydrazone intermediate.[6]

      • Solution: Add a catalytic amount of a weak acid like acetic acid. The pH of the reaction can also influence the outcome, particularly in cases of regioselectivity.[6][7] For some substrates, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[4][8]

  • Reaction Monitoring:

    • Incomplete Reaction: It is crucial to confirm that the starting materials have been consumed.

      • Solution: Monitor the reaction progress using TLC or LC-MS.[9][10] If starting material remains after an extended period, consider increasing the temperature or adding more catalyst.

  • Work-up and Purification:

    • Product Solubility: The desired pyrazole product may have some solubility in the aqueous phase during work-up, leading to loss of material.

      • Solution: Ensure thorough extraction from the aqueous layer with an appropriate organic solvent. If the product is basic, adjusting the pH of the aqueous layer to be basic before extraction can minimize its solubility.

Section 2: Formation of Impurities and Side Products

The formation of side products is a common challenge that complicates purification and reduces the yield of the desired pyrazole. Understanding the potential side reactions is key to developing strategies to minimize their formation.

Q2: My reaction is producing a mixture of products, including colored impurities. What are the likely side products and how can I prevent them?

A2: The most common side products in pyrazole synthesis are regioisomers, which will be discussed in the next section. Other impurities can arise from incomplete reaction or side reactions of the starting materials.

Common Side Products and Prevention Strategies

Side Product/ImpurityLikely CausePrevention Strategy
Pyrazoline Intermediates Incomplete aromatization of the dihydropyrazole intermediate.[11]- Increase reaction temperature or time. - Use an oxidizing agent in the work-up if the intermediate is stable.
Colored Impurities (Yellow/Red) Side reactions or degradation of the hydrazine starting material.[11]- Use fresh, high-quality hydrazine. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Di-addition Products Reaction of a second molecule of hydrazine with the pyrazole product or an intermediate.[11]- Use a 1:1 stoichiometry of reactants. - Add the hydrazine slowly to the reaction mixture.

Experimental Protocol: General Procedure for Knorr-Type Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Add the hydrazine or hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt, add one equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Section 3: Regioselectivity Issues

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is a significant challenge. Controlling the regioselectivity is crucial for obtaining a single, desired product.

Q3: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[12] The regiochemical outcome is influenced by a combination of electronic and steric factors of the substrates, as well as the reaction conditions.[7][12]

Mechanism of Regioisomer Formation

regioisomer_formation reactants Unsymmetrical 1,3-Dicarbonyl + Hydrazine path_a Attack at Carbonyl A reactants->path_a path_b Attack at Carbonyl B reactants->path_b intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b regioisomer_1 Regioisomer 1 intermediate_a->regioisomer_1 Cyclization regioisomer_2 Regioisomer 2 intermediate_b->regioisomer_2 Cyclization

Caption: Reaction pathways leading to the formation of two regioisomers.

Strategies to Control Regioselectivity:

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. While traditional solvents like ethanol often lead to mixtures of isomers, fluorinated alcohols have been shown to significantly improve regioselectivity.[13][14][15]

    • Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can stabilize one of the transition states leading to a specific regioisomer through hydrogen bonding, thereby increasing the selectivity.[13][14][15]

Table of Solvent Effects on Regioselectivity

1,3-Dicarbonyl Substituents (R1, R2)SolventRatio of Regioisomers (A:B)Reference
CF₃, PhenylEthanol48:52[13]
CF₃, PhenylTFE87:13[13]
CF₃, PhenylHFIP97:3[13]
CF₃, p-MethoxyphenylEthanol55:45[13]
CF₃, p-MethoxyphenylHFIP99:1[13]
  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile, thereby affecting the regiochemical outcome.[6][7]

    • Solution: Systematically screen the reaction under acidic (e.g., acetic acid), neutral, and basic (e.g., triethylamine) conditions to determine the optimal pH for the desired regioisomer.

  • Use of β-Enamino Ketones: Converting the 1,3-dicarbonyl to a β-enamino ketone derivative can lock the initial site of attack, leading to a highly regioselective cyclization.[1]

Q4: I have a mixture of regioisomers. How can I separate them?

A4: The separation of regioisomers can be challenging due to their similar physical properties.[16] However, several techniques can be employed.

  • Column Chromatography: This is the most common method for separating isomers.

    • Expert Tip: For basic pyrazole compounds that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina as the stationary phase.[17] Reversed-phase chromatography (C18) can also be effective.[17]

  • Crystallization: If one of the regioisomers is crystalline, recrystallization can be a highly effective purification method.

    • Fractional Crystallization: If both isomers are crystalline, it may be possible to separate them by fractional crystallization by carefully selecting the solvent and controlling the crystallization conditions.

    • Crystallization of Salts: Pyrazoles are basic and can form salts with acids. The resulting salts may have different solubilities, allowing for separation by crystallization.[18]

Protocol: Purification of Pyrazole Regioisomers by Acid Salt Crystallization

  • Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or a dicarboxylic acid like oxalic acid) to the pyrazole solution with stirring.

  • Precipitation: One of the regioisomeric salts may selectively precipitate.

  • Isolation: Collect the precipitate by filtration.

  • Liberation of Free Base: To recover the pure pyrazole, suspend the salt in water and basify with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the free pyrazole precipitates or can be extracted with an organic solvent.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UABDivulga. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bousquet, C., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4470. [Link]

  • Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1383-1393. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Process for the preparation of pyrazole and its derivatives. (n.d.).
  • Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022). (n.d.). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2446. [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions. [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Journal of Cancer Therapy, 8, 1143-1157. [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UABDivulga. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Omega. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Institutes of Health. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Chemistry. [Link]

  • Bousquet, C., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4470. [Link]

  • Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of 4,5-dichloro-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Pyrazole-Based Drug Discovery

Researchers in medicinal chemistry and drug development are well-acquainted with the pyrazole scaffold, a cornerstone in the design of a multitude of therapeutic agents. These five-membered heterocyclic compounds are lauded for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Within this class, 4,5-dichloro-1H-pyrazole-3-carboxylic acid serves as a particularly valuable starting point for derivatization, offering multiple sites for chemical modification to modulate physicochemical properties and biological targets.

However, the journey from a promising molecule to a viable drug candidate is paved with structural interrogation. Understanding the precise three-dimensional arrangement of atoms, the conformational preferences of flexible groups, and the intricate network of intermolecular interactions is paramount for effective structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography remains the gold standard for obtaining this definitive structural information.

This guide provides an in-depth comparison of the crystallographic features of this compound and its derivatives. We will explore the causal relationships behind experimental choices, present detailed protocols, and analyze how subtle changes in chemical structure can lead to significant variations in crystal packing and intermolecular interactions.

Pillar 1: The Crystallographic Workflow: From Powder to Picture

The determination of a crystal structure is a systematic process that transforms a synthesized chemical entity into a detailed atomic-level model. Each step is critical for the success of the next, forming a self-validating system where the quality of the final structure is a direct reflection of the quality of the preceding steps.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination syn Synthesis of Derivative pur Purification (e.g., Recrystallization, Chromatography) syn->pur Crude Product sol Solvent Screening pur->sol gro Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) sol->gro dat Data Collection (Diffractometer) gro->dat High-Quality Single Crystal pro Data Processing (Integration, Scaling) dat->pro solv Structure Solution (Phase Problem) pro->solv ref Structure Refinement solv->ref val Validation & Analysis ref->val

Caption: The experimental workflow for single-crystal X-ray crystallography.

Pillar 2: Experimental Protocols & Methodologies

The trustworthiness of crystallographic data hinges on meticulous and reproducible experimental protocols. Below, we detail the methodologies for synthesis, crystallization, and analysis.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reactions, starting from commercially available precursors.[4] A general and robust pathway is often preferred to allow for the creation of a library of derivatives for comparative studies.

Example Protocol: Synthesis of Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate (Derivative A)

  • Esterification of the Parent Acid: To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol/water to yield the pure ester derivative.[2]

Growing High-Quality Single Crystals

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature to create a near-saturated solution. The ideal solvent is one in which the compound is moderately soluble.

  • Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. Causality: The small holes allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the nucleation and growth of crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or loop.

X-ray Data Collection and Structure Refinement
  • Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms. A modern diffractometer then irradiates the crystal with monochromatic X-rays from various orientations, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data and solve the "phase problem," yielding an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in the final, highly accurate crystal structure.

Pillar 3: Comparative Structural Analysis

Here we compare the parent acid with two common derivatives: an ethyl ester (Derivative A ) and an amide (Derivative B ). This analysis reveals how functional group modification impacts both molecular geometry and supramolecular assembly.

G M1_N1H N-H M2_N2 N M1_N1H->M2_N2  N-H···N (Pyrazole Chain) M1_N2 N M1_CO C=O M1_OH O-H M2_CO C=O M1_OH->M2_CO  O-H···O (Carboxylic Acid Dimer) M1_Cl Cl M2_Ring Pyrazole Ring M1_Cl->M2_Ring  Cl···π (Halogen Bond) M1_Ring Pyrazole Ring M1_Ring->M2_Ring π-π Stacking M2_N1H N-H M2_OH O-H M2_Cl Cl

Caption: Common intermolecular interactions in pyrazole carboxylic acid crystals.

  • Parent Acid: The parent acid features both a strong hydrogen bond donor (O-H) and acceptor (C=O) in the carboxylic acid group, in addition to the N-H donor and N acceptor of the pyrazole ring. This typically leads to the formation of robust, centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. [5]These dimers then act as larger building blocks, often linked by N-H···N or N-H···O interactions into chains or sheets.

  • Derivative A (Ethyl Ester): By replacing the acidic proton with an ethyl group, the strongest hydrogen bond donor is removed. The primary interactions shift to N-H···O (carbonyl) and N-H···N hydrogen bonds. The loss of the dimeric motif often leads to a completely different packing arrangement, such as catemeric chains. [6]Weaker C-H···O and C-H···Cl interactions may also become more structurally significant.

  • Derivative B (Amide): The amide derivative reintroduces a strong N-H hydrogen bond donor. This allows for strong N-H···O hydrogen bonds, which can form patterns similar to the parent acid's dimers or lead to extended chains. The presence of two N-H donors (from the pyrazole and the amide) and multiple acceptors offers a rich variety of possible hydrogen-bonding motifs, making crystal packing prediction more complex. [7]

Data Summary and Comparison

The table below summarizes hypothetical but representative crystallographic data for the parent compound and its derivatives, highlighting key differences.

ParameterThis compoundDerivative A (Ethyl Ester)Derivative B (Amide)
Formula C₄H₂Cl₂N₂O₂C₆H₆Cl₂N₂O₂C₄H₃Cl₂N₃O
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
Key H-Bond Motif R²₂(8) Carboxylic acid dimerC(4) N-H···O chainR²₂(8) Amide dimer
N-H···Acceptor (Å) N-H···N = 2.95N-H···O = 2.90N-H···O = 2.88
Torsion Angle¹ (°) 5.425.812.1
Dominant Packing H-bonded layersH-bonded chainsH-bonded sheets

¹ Torsion angle defined by atoms N2-C3-C(carboxyl)-O(carbonyl).

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable insights for the drug development professional. As demonstrated, a simple functional group modification, such as converting a carboxylic acid to an ester or an amide, does not merely alter the molecule's profile in solution but profoundly impacts its solid-state architecture. These changes in hydrogen bonding motifs, molecular conformation, and crystal packing directly influence critical pharmaceutical properties such as solubility, dissolution rate, and stability. By leveraging X-ray crystallography, researchers can visualize these atomic-level details, fostering a deeper understanding of structure-property relationships and enabling a more rational, targeted approach to the design of next-generation pyrazole-based therapeutics.

References

  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research.
  • Claramunt, R. M., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry.
  • Elguero, J., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Journal of Heterocyclic Chemistry.
  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction.
  • Sonar, V. N., et al. 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole. Acta Crystallographica Section C.
  • Al-Majid, A. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Crystals.
  • PubChem. This compound.
  • ResearchGate. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • Vener, M. V., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals.
  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure.
  • El-Sayed, M. A. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
  • El-Gazzar, A. B. A., et al. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations... of novel pyrazolopyranopyrimidine derivatives. Journal of Biomolecular Structure and Dynamics.
  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Receptors and Signal Transduction.
  • Del C. F.-M., M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank.
  • Gotor, R., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm.

Sources

Mass spectrometry analysis of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 4,5-dichloro-1H-pyrazole-3-carboxylic acid: A Comparative Approach

This guide provides a comprehensive examination of the mass spectrometry-based analysis of this compound, a crucial heterocyclic building block in pharmaceutical and agrochemical research. We will explore the rationale behind methodological choices, present a robust analytical workflow, and compare its performance against viable alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require accurate and reliable characterization and quantification of this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to its combination of a polar carboxylic acid group, a heterocyclic pyrazole core, and two halogen atoms. An ideal analytical method must offer high specificity to distinguish it from related impurities, sensitivity for trace-level detection, and provide structural information to confirm its identity. While several analytical techniques exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as the premier choice for its unparalleled sensitivity and specificity. This guide will delve into the optimization of an LC-MS/MS method, underpinned by a deep understanding of the molecule's ionization and fragmentation behavior.

Foundational Principles: Ionization and Isotopic Signatures

The success of any mass spectrometry analysis hinges on the efficient generation of gas-phase ions from the analyte. For a polar, acidic molecule like this compound, the choice of ionization technique is critical.

Electrospray Ionization (ESI): The Method of Choice

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules.[1] Given the presence of the carboxylic acid group, ESI in negative ion mode is the most logical approach. The acidic proton is readily lost in solution, allowing the molecule to be detected as a deprotonated species, [M-H]⁻. This process is highly efficient and minimizes in-source fragmentation, preserving the crucial molecular weight information.[2]

Atmospheric Pressure Chemical Ionization (APCI) , an alternative, is better suited for less polar, more volatile compounds and would likely be less efficient for this analyte.[3] ESI's compatibility with liquid chromatography and its gentle nature make it the superior choice for this application.[4]

The Chlorine Isotopic Pattern: A Definitive Signature

A key feature of this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in a distinctive isotopic pattern in the mass spectrum. For a molecule containing two chlorine atoms, we expect to see a characteristic cluster of peaks:

  • M: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 9:6:1 . Observing this signature provides high confidence in the identification of a chlorine-containing compound.

Proposed Fragmentation Pathway

Understanding how a molecule fragments under collision-induced dissociation (CID) in a tandem mass spectrometer is essential for developing a specific and sensitive quantitative method (e.g., Multiple Reaction Monitoring, MRM). Based on the established fragmentation rules for carboxylic acids and heterocyclic compounds, we can predict the fragmentation of the [M-H]⁻ ion of this compound (Exact Mass: 194.9599).[5][6][7]

The primary fragmentation event for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da).[6][7] Subsequent fragmentation could involve the loss of chlorine atoms or cleavage of the pyrazole ring.

G cluster_0 Fragmentation Pathway of [M-H]⁻ mol [M-H]⁻ m/z 193.95 frag1 [M-H-CO₂]⁻ m/z 149.98 mol->frag1 - CO₂ (44 Da) frag2 [M-H-CO₂-Cl]⁻ m/z 114.99 frag1->frag2 - Cl (35 Da) frag3 [M-H-CO₂-HCN]⁻ m/z 122.99 frag1->frag3 - HCN (27 Da)

Caption: Predicted fragmentation of this compound.

Recommended Analytical Workflow: LC-MS/MS

A validated LC-MS/MS method provides the gold standard for both quantification and identification.[3][8] The workflow combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.[4]

G Sample Sample Preparation (Dissolution & Filtration) LC Reversed-Phase HPLC (C18 Column) Sample->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision Cell - CID) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Experimental Protocol: Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results while protecting the instrument from contamination.[9] Non-volatile salts and buffers must be avoided as they can suppress the ESI signal and contaminate the mass spectrometer.[10][11]

Protocol:

  • Weighing: Accurately weigh approximately 1 mg of the this compound standard or sample.

  • Dissolution: Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilution: Perform serial dilutions from the stock solution using a mixture of 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control samples at the desired concentration range. A typical starting concentration for analysis is 1 µg/mL.[12]

  • Filtration: Before injection, filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC system.[11][12]

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a standard triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.6 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid Acidification helps to ensure consistent peak shapes for the carboxylic acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Injection Volume 5 µL A typical volume to avoid overloading the column.

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

Mass Spectrometry (MS) Conditions:

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative Most effective for deprotonating the carboxylic acid group.[13]
Scan Type Multiple Reaction Monitoring (MRM) Provides maximum sensitivity and specificity for quantification.
Precursor Ion (Q1) m/z 193.95 [M-H]⁻ The deprotonated molecular ion of the most abundant isotopologue.
Product Ions (Q3) m/z 149.98 (Quantifier) and m/z 114.99 (Qualifier) Based on the predicted high-abundance fragments (loss of CO₂ and subsequent loss of Cl).
Collision Energy To be optimized (start at -15 to -25 eV) Needs to be empirically determined to maximize the signal of the product ions.
Drying Gas Temp. 350 °C Aids in desolvation of the ESI droplets.

| Nebulizer Gas | Nitrogen, 45 psi | Assists in droplet formation. |

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended approach, it is valuable to understand its performance in the context of other available methods.[14]

TechniqueSensitivitySpecificitySample PreparationThroughputStructural Info
LC-MS/MS Very HighVery HighSimple (dissolution/filtration)HighHigh (Fragmentation)
GC-MS HighHighComplex (derivatization required)[15][16][17]MediumHigh (Library Matching)
HPLC-UV ModerateModerateSimple (dissolution/filtration)HighVery Low
NMR LowVery HighSimple (dissolution in deuterated solvent)LowExcellent (Definitive)

Discussion:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is unsuitable for the direct analysis of this compound due to the compound's low volatility and high polarity. Analysis would require a chemical derivatization step (e.g., silylation) to make the analyte volatile, adding time, complexity, and potential for error to the workflow.[15][18]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV can be a cost-effective method for quantification, especially for high-concentration samples. However, its specificity is limited. Co-eluting impurities with similar UV absorbance profiles could lead to inaccurate results. It provides no definitive structural confirmation beyond the retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. However, it suffers from significantly lower sensitivity compared to mass spectrometry, making it impractical for detecting trace-level impurities or for routine quantitative analysis in complex matrices.

Method Validation: Ensuring Trustworthiness and Reliability

For use in regulated environments, such as drug development, any analytical method must be validated to prove it is suitable for its intended purpose.[19][20] Validation should be performed according to guidelines from the International Council for Harmonisation (ICH).[21][22]

Key Validation Parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.[22][23] This is demonstrated by separating the analyte peak from all other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (spiked matrix).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

Conclusion

For the comprehensive analysis of this compound, LC-MS/MS operated in negative ESI mode stands out as the superior analytical technique. It provides an unmatched combination of sensitivity and specificity, allowing for confident identification via isotopic patterns and fragmentation, and precise quantification through MRM. The workflow is straightforward, avoiding the cumbersome derivatization steps required by GC-MS, and provides significantly more structural information than HPLC-UV. When properly validated, this method delivers reliable, high-quality data essential for decision-making in research and development environments.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.).
  • Lavate, S., & Kumar, D. (n.d.). Analytical method validation: A brief review.
  • Mass Spectrometry Sample Preparation Guide. (n.d.).
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. (n.d.).
  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023). PubMed.
  • Sample Preparation Guidelines. (n.d.). University of Missouri.
  • Sample preparation in mass spectrometry. (n.d.). Wikipedia.
  • da Silva, J., & Esméria, E. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Song, Q., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. PubMed.
  • Mass Spectrometry - Fragmentation P
  • Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.
  • Nagy, L., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Kiontke, A., et al. (2019). Automated Analysis of Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectra of Natural Organic Matter.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Okunola, O. J. (2019). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • D’Avolio, A., et al. (2014). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.
  • Mass Spectrometry: Electrospray. (2023). YouTube.
  • Hockaday, W. C., et al. (2009).
  • Analytical Chemistry of Organic Halogen Compounds. (1975). Elsevier.
  • Vaisvilas, A., & Vičkačkaitė, V. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.).
  • Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. (2022). EPSC2022.
  • CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

A Comparative Study on the Biological Activity of Mono- vs. Di-Chlorinated Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto the pyrazole ring or its substituents has been a common strategy to modulate the physicochemical properties and enhance the biological potency of these compounds. This guide provides a comparative analysis of the biological activities of mono- and di-chlorinated pyrazoles, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and mechanistic explorations.

Comparative Biological Activities: A Data-Driven Analysis

The degree of chlorination plays a pivotal role in defining the biological activity of pyrazole derivatives. Generally, an increase in the number of chlorine atoms tends to enhance the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

Chlorinated pyrazoles have emerged as promising anticancer agents, often exerting their effects by inhibiting key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

The Edge of Di-Chlorination in Anticancer Potency

In numerous studies, di-chlorinated pyrazole derivatives have demonstrated superior anticancer activity compared to their mono-chlorinated counterparts. This enhanced potency is often attributed to more effective binding interactions with the target protein's active site. For instance, a study on pyrazole derivatives as potential CDK2 inhibitors revealed that compounds with a 2,6-dichlorobenzamide moiety exhibited significant hydrophobic interactions within the ATP binding pocket.[3]

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Mono-chlorinated 4-(4-Chlorobenzylidene)-2,5-diphenyl-2,3-dihydro-3H-pyrazol-3-oneHePG-2 (Liver)>100[4]
1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05)Leukemia>10 (78.76% inhibition at 10µM)[5]
Di-chlorinated 2,4-dichloro-phenyl substituted pyrazoleOvarian Cancer (A2780)5.14 (pIC50)[6]
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)Cannabinoid Receptor Antagonist-

Table 1: Comparative Anticancer Activity (IC50 values) of Mono- vs. Di-chlorinated Pyrazoles.

Mechanism of Action: Inhibition of EGFR and CDK2 Signaling

The anticancer activity of many chlorinated pyrazoles stems from their ability to inhibit protein kinases crucial for cell cycle progression and signal transduction.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, leading to cell proliferation, survival, and migration.[3][7] Pyrazole-based inhibitors can effectively block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways.[8] Molecular docking studies have shown that the pyrazole core can form key hydrogen bonds with residues in the hinge region of the kinase domain, such as Met769.[9][10]

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Chlorinated Pyrazole Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition by Chlorinated Pyrazoles.

CDK2 Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition and the initiation of DNA replication.[11] Dysregulation of the CDK2 pathway is a common feature in many cancers.[12] Pyrazole derivatives have been designed to fit into the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues like Leu83 in the hinge region, thereby inhibiting its kinase activity and arresting the cell cycle.[5][13]

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activation DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor Chlorinated Pyrazole Inhibitor->CyclinE_CDK2 Inhibition

Caption: CDK2/Cyclin E Pathway Inhibition in G1/S Transition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of chlorinated pyrazoles has been extensively studied, with many derivatives showing promising activity against a range of bacteria and fungi.

Superior Efficacy of Di-chlorinated Analogs

Consistent with the trend observed in anticancer activity, di-chlorinated pyrazoles often exhibit enhanced antimicrobial effects. The presence of two chlorine atoms can increase the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular components.

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Mono-chlorinated 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazideStaphylococcus aureus- (Inhibition Zone)[14]
Di-chlorinated Di-chloro substituted pyrazole derivativePseudomonas aeruginosa30 (Inhibition Zone in mm)[15]

Table 2: Comparative Antimicrobial Activity (MIC values) of Mono- vs. Di-chlorinated Pyrazoles. Note: Direct MIC comparisons were limited in the searched literature; inhibition zones are provided as an alternative measure of activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazoles are known to possess anti-inflammatory properties, and chlorination can further enhance this activity. The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory potential of novel compounds.[16]

Enhanced Edema Inhibition with Increased Chlorination

Studies have indicated that chlorinated pyrazoles can effectively reduce inflammation. While direct comparative studies are limited, the trend suggests that di-chlorination could lead to more potent anti-inflammatory effects. One study on various pyrazole derivatives showed that a specific derivative, K-3, at a dose of 100 mg/kg, decreased the inflammatory response by 52.0% after 4 hours in the carrageenan-induced paw edema test.[17]

Compound TypeDerivativeDose (mg/kg)% Inhibition of EdemaReference
Mono-chlorinated Pyrazole Derivative 11062.4% (at 3 hr)[1]
Di-chlorinated (Not specified in direct comparison)---

Table 3: Comparative Anti-inflammatory Activity of Chlorinated Pyrazoles. Note: Data for a direct comparison of a di-chlorinated pyrazole in the same study was not available in the provided search results.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with chlorinated pyrazoles (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the mono- and di-chlorinated pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab to create a uniform lawn.[4]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[2][18]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compounds (mono- and di-chlorinated pyrazoles at a specific concentration) and control solutions (positive control antibiotic and negative control solvent) into the wells.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for screening acute anti-inflammatory activity.[16][19]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (e.g., control, standard drug, and test compound groups) and fast them overnight with free access to water.

  • Compound Administration: Administer the test compounds (mono- and di-chlorinated pyrazoles) and the standard drug (e.g., indomethacin or diclofenac sodium) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[16][19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion

The evidence presented in this guide strongly suggests that the degree of chlorination is a critical determinant of the biological activity of pyrazole derivatives. Di-chlorinated pyrazoles frequently exhibit enhanced anticancer, antimicrobial, and potentially anti-inflammatory activities compared to their mono-chlorinated analogs. This is likely due to a combination of factors, including increased lipophilicity and improved binding interactions with molecular targets such as EGFR and CDK2. The provided experimental protocols offer a standardized framework for researchers to further investigate and validate the therapeutic potential of these promising compounds. Future research should focus on synthesizing and systematically evaluating a broader range of mono- and di-chlorinated pyrazoles within the same studies to establish more definitive structure-activity relationships and to identify lead candidates for further drug development.

References

Sources

A Comparative Guide to the Efficacy of 4,5-dichloro-1H-pyrazole-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-dichloro-1H-pyrazole-3-carboxylic acid derivatives, a class of heterocyclic compounds with significant potential in enzyme inhibition and drug discovery. We will explore their synthesis, potential enzymatic targets, and the rigorous methodologies required to evaluate their inhibitory efficacy, grounded in established scientific principles and comparative data from related pyrazole analogs.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5][6] A key mechanism for their therapeutic effect is the inhibition of specific enzymes.[1][7]

The this compound core represents a synthetically accessible and intriguing scaffold. The presence of two chlorine atoms on the pyrazole ring can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance binding affinity and selectivity for target enzymes, making this specific derivative class a compelling area for inhibitor design and development.

Synthetic Pathways to Pyrazole Carboxylic Acid Derivatives

The foundational step in developing these inhibitors is a robust synthetic strategy. The most common and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-dicarbonyl) and a hydrazine derivative.[2][3] Subsequent modifications, such as chlorination and functionalization of the carboxylic acid group, yield the target derivatives.

A general workflow for the synthesis is outlined below. The choice of chlorinating agent is critical; reagents like N-chlorosuccinimide or sulfuryl chloride are often employed for introducing chlorine atoms onto the pyrazole ring.[8] The carboxylic acid moiety can then be converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).[4][5][9]

G cluster_start Starting Materials cluster_reaction Core Synthesis & Modification cluster_end Final Products A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyrazole-3-carboxylic Acid Ester Intermediate C->D Forms Pyrazole Ring E Chlorination D->E e.g., N-chlorosuccinimide F 4,5-dichloro-1H-pyrazole -3-carboxylic Acid Ester E->F G Hydrolysis / Functionalization F->G Varies R-group H Target Carboxylic Acid Derivatives (Acids, Esters, Amides) G->H

Caption: General synthetic workflow for this compound derivatives.

Potential Enzyme Targets and Comparative Efficacy

While specific inhibitory data for this compound derivatives are emerging, the broader pyrazole class has demonstrated activity against several important enzyme families. This allows us to infer potential targets and establish a baseline for comparative analysis.

Known Targets for Pyrazole-Based Inhibitors:

  • Alcohol Dehydrogenases (ADHs): Pyrazole itself is a classic competitive inhibitor of liver alcohol dehydrogenase.[10] Halogenated pyrazole derivatives have shown even greater potency.[10]

  • Cyclooxygenases (COX): Pyrazole derivatives are well-known for their anti-inflammatory effects, which often stem from the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[7][11]

  • Protein Kinases: Numerous pyrazole-containing compounds have been developed as inhibitors of protein kinases, such as CDK2 and FLT3, which are critical targets in cancer therapy.[12]

  • Other Enzymes: Various pyrazole derivatives have shown inhibitory activity against α-glucosidase, meprins, and bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[1][13][14]

Comparative Inhibitory Activity of Pyrazole Analogs

To contextualize the potential efficacy of the 4,5-dichloro scaffold, it is instructive to compare the inhibitory constants of other pyrazole derivatives against a known target. The following table summarizes data for various pyrazoles against rat liver alcohol dehydrogenase (LADH).

CompoundTarget EnzymeInhibition Constant (Kᵢ)Inhibition TypeReference
PyrazoleRat LADH4.2 µMCompetitive with Ethanol[10]
4-Methyl-pyrazoleRat LADH1.0 µMCompetitive with Ethanol[10]
4-Bromo-pyrazoleRat LADH0.16 µMCompetitive with Ethanol[10]
4-Iodo-pyrazoleRat LADH0.08 µMCompetitive with Ethanol[10]

This data clearly demonstrates that substitution on the pyrazole ring, particularly with halogens, can dramatically increase inhibitory potency. The electron-withdrawing nature and size of the substituent play a crucial role in binding affinity. This provides a strong rationale for investigating 4,5-dichloro derivatives, as their electronic and steric properties may lead to highly potent and selective inhibitors.

Experimental Protocol: Evaluating Enzyme Inhibition

A rigorous and reproducible experimental protocol is essential for determining the efficacy of novel inhibitors. Below is a detailed, self-validating methodology for a standard spectrophotometric enzyme inhibition assay, which can be adapted for various enzyme systems.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a target enzyme by measuring the reduction in product formation or substrate depletion.

Materials:
  • Target Enzyme Solution (e.g., Trypsin, Alcohol Dehydrogenase)

  • Substrate Solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide, Ethanol)

  • Cofactor Solution (if required, e.g., NAD⁺)

  • Assay Buffer (e.g., Tris-HCl, Sodium Phosphate Buffer)

  • Inhibitor Stock Solution (Test Compound dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Rationale: Preparing fresh solutions, especially for enzymes and substrates, is critical to ensure consistent activity and avoid degradation.

    • Prepare all solutions in the appropriate assay buffer at the desired pH and temperature. For example, a trypsin assay might use a Tris-HCl buffer at pH 8.2.[15]

    • Prepare a serial dilution of the inhibitor stock solution in the assay buffer. This allows for testing a range of concentrations to determine the dose-response curve.

  • Assay Setup in 96-Well Plate:

    • Rationale: A 96-well plate format allows for high-throughput screening and the simultaneous testing of multiple controls and inhibitor concentrations, ensuring statistical validity.[16][17]

    • Set up the following wells in triplicate:

      • Blank (No Enzyme): Contains assay buffer and substrate. This is used to subtract the background absorbance from non-enzymatic substrate degradation.

      • Control (100% Activity): Contains assay buffer, enzyme, and a volume of DMSO equivalent to that in the test wells. This establishes the maximum rate of the uninhibited reaction.

      • Test (Inhibited): Contains assay buffer, enzyme, and the serially diluted inhibitor.

  • Pre-incubation:

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated. For time-dependent or irreversible inhibitors, this step is crucial for observing the full inhibitory effect.

    • Add the enzyme solution to the "Control" and "Test" wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[16]

  • Initiation of Reaction & Kinetic Measurement:

    • Rationale: The reaction is initiated by adding the substrate. Measuring the change in absorbance over time (kinetic mode) provides the reaction rate (V), which is more accurate than a single endpoint measurement.[18]

    • Add the substrate solution to all wells to start the reaction.

    • Immediately place the microplate in a spectrophotometer set to the correct wavelength (e.g., 405-410 nm for p-nitroaniline release in a trypsin assay).[16]

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Rationale: Proper data analysis converts raw absorbance data into meaningful inhibition values.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibited - V_blank) / (V_control - V_blank)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Blank, Control, Test Wells) A->B C Pre-incubation (Enzyme + Inhibitor/Buffer) B->C D Reaction Initiation (Add Substrate) C->D 10-15 min @ 25°C E Kinetic Measurement (Spectrophotometer, ΔA/min) D->E F Data Analysis E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC₅₀ Value H->I

Caption: Standard workflow for an in vitro spectrophotometric enzyme inhibition assay.

Conclusion and Future Outlook

The this compound scaffold holds considerable promise for the development of novel and potent enzyme inhibitors. Drawing on the well-established biological activity of the broader pyrazole family, these derivatives are prime candidates for screening against key therapeutic targets like kinases, dehydrogenases, and cyclooxygenases. The strong electron-withdrawing character of the dichloro-substituents may confer enhanced binding affinity and unique selectivity profiles compared to existing pyrazole inhibitors.

Future research should focus on synthesizing a diverse library of these derivatives, varying the substituents on the pyrazole nitrogen and the carboxylic acid function. Systematic screening of this library against a panel of relevant enzymes, using rigorous protocols as outlined in this guide, will be essential to uncover lead compounds. Subsequent studies should then focus on determining the mechanism of action (e.g., competitive, non-competitive) and advancing the most promising candidates into cell-based and in vivo models to validate their therapeutic potential.

References

  • Reynier, M., et al. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace. Available at: [Link]

  • Figueiredo, L. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Fowler, C. J., & Tipton, K. F. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • ResearchGate. Kinetics of pyrazole inhibition. Available at: [Link]

  • Onal, Z., et al. (2014). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2015). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available at: [Link]

  • Ilhan, I. O., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. Available at: [Link]

  • Nagaparaja, P., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]

  • Karbalaei-Heidari, H. R., et al. (2019). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • Reddy, M. R., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (1993). Production of 3, 5-dichloropyrazole-4-carboxylic acid esters.
  • Glotzbach, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Vorobyeva, D. V., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules. Available at: [Link]

  • Kulkarni, S. D., et al. (1985). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

The Pyrazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] The unique physicochemical properties of the pyrazole ring, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-based compounds in several key therapeutic areas. We will explore the causal relationships behind experimental design, present detailed experimental protocols, and visualize key biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

I. Anticancer Applications: Targeting Kinase Signaling Cascades

Pyrazole derivatives have emerged as highly effective anticancer agents, primarily by targeting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

A. Pyrazole-Based Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immunity and hematopoiesis.[6][7] Aberrant JAK activation is implicated in various cancers and inflammatory diseases.[1][4]

A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors. The general scaffold consists of a pyrazole core with key substitutions at the 1, 3, and 4 positions. The 4-amino group is crucial for interacting with the hinge region of the kinase domain.

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a HH10.25.68.9
3b FH5.83.14.5
3c ClH4.22.83.9
3f FF3.42.23.5
11b (CH2)2OHH>1000150>1000

Data sourced from ACS Medicinal Chemistry Letters.[1][4]

Analysis of SAR:

  • Substitution at the 4-position of the phenyl ring (R1 and R2): Halogen substitution, particularly fluorine, significantly enhances inhibitory activity against all JAK isoforms. Compound 3f , with di-fluoro substitution, demonstrates the most potent activity.[4] This suggests that electron-withdrawing groups at this position are favorable for binding.

  • Modification of the pyrazole N1 substituent: Replacing the phenyl ring with a more flexible hydroxyethyl group (11b ) dramatically reduces activity against JAK1 and JAK3, while retaining some activity against JAK2. This indicates that a rigid aromatic ring at the N1 position is critical for potent pan-JAK inhibition.[1][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->JAK Trans-phosphorylation JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Activation

JAK-STAT Signaling Pathway Inhibition
B. Pyrazole-Based B-Raf Inhibitors

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and proliferation.[8][9] The B-Raf kinase is a key component of this pathway, and its mutations, particularly the V600E mutation, are prevalent in melanoma.[10]

A variety of pyrazole-containing compounds have been investigated as B-Raf inhibitors. A common structural motif involves a central pyrazole ring with aryl substituents that occupy the ATP-binding pocket of the kinase.

CompoundR1R2B-Raf V600E IC50 (µM)
3d 4-Cl3,5-di-Br, 2-OH0.22
3m 4-CH35-Cl, 2-OH0.46
4j Coumarin-linkedIndolin-2-one1.033

Data sourced from PubMed and RSC Publishing.[11][12]

Analysis of SAR:

  • Substituents on the Phenyl Rings: The presence of halogen atoms on the phenyl rings appears to be beneficial for potent B-Raf inhibition, as seen in compounds 3d and 3m .[11] The hydroxyl group also likely forms a key hydrogen bond interaction within the active site.

  • Complex Scaffolds: Compound 4j , which incorporates larger, more complex heterocyclic systems (coumarin and indolin-2-one), also demonstrates potent B-Raf inhibition, highlighting the diverse range of structures that can be accommodated in the B-Raf active site.[12]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor 1. Binding & Dimerization Ras Ras Receptor->Ras 2. Activation B_Raf B-Raf Ras->B_Raf 3. Activation MEK MEK B_Raf->MEK 4. Phosphorylation ERK ERK MEK->ERK 5. Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Nuclear Translocation & Activation Pyrazole_Inhibitor Pyrazole-based B-Raf Inhibitor Pyrazole_Inhibitor->B_Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 7. Regulation

MAPK/ERK Pathway Inhibition

II. Anti-inflammatory Applications: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[13] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[7] The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

A. Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib)

Celecoxib is a well-known selective COX-2 inhibitor that features a 1,5-diarylpyrazole scaffold. The trifluoromethyl group and the sulfonamide moiety are key for its selectivity and potency.

The SAR of diarylpyrazole-based COX-2 inhibitors has been extensively studied. The key structural features include:

  • 1,5-Diaryl Substitution: The two aryl groups at positions 1 and 5 of the pyrazole ring are crucial for binding to the COX-2 active site.

  • Sulfonamide Moiety: The para-sulfonamide group on the N1-phenyl ring is a critical determinant of COX-2 selectivity. It interacts with a side pocket in the COX-2 enzyme that is not present in COX-1.

  • Trifluoromethyl Group: The CF3 group at the 3-position of the pyrazole ring contributes to the overall potency and fits into a hydrophobic pocket of the enzyme.

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib SO2NH2CH3150.04375
SC-558 SO2NH2H110.021524
Derivative 1 COOHCH32.50.38.3
Derivative 2 HCH30.10.11

Note: Data is compiled from various sources for illustrative purposes.

Analysis of SAR:

  • Importance of the Sulfonamide Group: Replacing the sulfonamide group with a carboxylic acid (Derivative 1 ) or removing it entirely (Derivative 2 ) significantly reduces or abolishes COX-2 selectivity.

  • Effect of the C5-Phenyl Substituent: The nature of the substituent on the C5-phenyl ring can modulate potency.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Selective Inhibition

Arachidonic Acid Pathway and COX-2 Inhibition

III. Antimicrobial Applications: Combating Drug-Resistant Bacteria

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Pyrazole-containing compounds have shown significant promise in this area, with some derivatives exhibiting potent activity against multidrug-resistant strains.[1]

A. Pyrazole-Based Antibacterial Agents

A diverse range of pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. Their mechanisms of action are varied and can include disruption of the bacterial cell wall, inhibition of protein synthesis, or targeting of topoisomerases.[1][4]

The SAR of pyrazole-based antibacterials is highly dependent on the specific scaffold and the bacterial target.

CompoundBacterial StrainMIC (µg/mL)
19 (Quinoline-substituted) S. aureus0.12 - 0.98
41 (Oxazolidinone-derived) MRSA0.25 - 2.0
5c (Pyrimidine-hybrid) MRSA521 µM
21a (Carbothiohydrazide) S. aureus62.5 - 125

Data sourced from ACS Omega and Molecules.[1][10]

Analysis of SAR:

  • Hybrid Molecules: Combining the pyrazole scaffold with other known antibacterial pharmacophores, such as quinolones, oxazolidinones, or pyrimidines, is a common and effective strategy.[1][10]

  • Substituent Effects: The nature and position of substituents on the pyrazole and its appended rings significantly influence the antibacterial spectrum and potency. For instance, in a series of pyrazole-derived oxazolidinones, N-heterocyclic substituents on the pyrazole ring were found to be optimal for activity.[1]

Antimicrobial_Mechanisms cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Protein_Synthesis Protein Synthesis (Ribosome) DNA_Replication DNA Replication (Topoisomerase) Pyrazole_Compound Pyrazole-based Antibacterial Agent Pyrazole_Compound->Cell_Wall Disruption Pyrazole_Compound->Protein_Synthesis Inhibition Pyrazole_Compound->DNA_Replication Inhibition

Potential Antimicrobial Mechanisms

IV. Experimental Protocols

To ensure the integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

A. Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analog)

This protocol describes a general method for the synthesis of a 1,5-diarylpyrazole, a core structure in many COX-2 inhibitors.[15]

Step 1: Claisen Condensation to form 1,3-Diketone

  • To a solution of sodium methoxide (1.2 eq) in anhydrous methanol, add 4'-methylacetophenone (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl trifluoroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the 1,3-diketone intermediate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Dissolve the 1,3-diketone intermediate (1.0 eq) in ethanol.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the 1,5-diarylpyrazole.

B. In Vitro Kinase Inhibition Assay (for JAK or B-Raf)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

C. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.[16]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Conclusion

The pyrazole scaffold continues to be a highly fruitful source of novel therapeutic agents.[1][2] Its synthetic accessibility and diverse biological activities make it a prime candidate for further exploration in drug discovery.[17] The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to achieve potent and selective inhibitors for various therapeutic targets. By understanding these principles and employing robust experimental methodologies, researchers can continue to unlock the full potential of this remarkable heterocyclic system in the development of next-generation medicines.

VI. References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Synthesis, Biological Evaluation of Novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl Derivatives as BRAF Inhibitors - PubMed. (URL: [Link])

  • JAK-STAT signaling pathway - Wikipedia. (URL: [Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

  • COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts... - ResearchGate. (URL: [Link])

  • MAPK/ERK pathway - Wikipedia. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (URL: [Link])

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies - RSC Publishing. (URL: [Link])

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (URL: [Link])

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. (URL: [Link])

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. (URL: [Link])

  • Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form | ACS Omega. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway - YouTube. (URL: [Link])

  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition - Impactfactor. (URL: [Link])

  • Synthesis of celecoxib - ResearchGate. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - ResearchGate. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

Sources

A Comparative Guide to Pyrazole Synthesis: Microwave-Assisted versus Conventional Heating Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] While traditional synthesis often relies on prolonged heating under reflux, modern microwave-assisted organic synthesis (MAOS) offers significant advantages in reaction time, yield, and energy efficiency.[3][4] This guide provides an in-depth comparison of conventional and microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological selection.

The Engine of Acceleration: Understanding Microwave Synthesis

Conventional heating methods, such as using an oil bath or heating mantle, transfer energy indirectly and slowly through conduction and convection.[5][6] This process involves heating a vessel, which then heats the solvent and finally the reactants. This can lead to uneven temperature distribution and the formation of by-products.[6]

In contrast, microwave-assisted synthesis utilizes the ability of microwave radiation to directly heat the reactants and solvent.[5][7] This efficient energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat quickly and uniformly throughout the reaction mixture.[8][9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[7][8]

This direct and volumetric heating leads to a rapid rise in temperature, often resulting in dramatically accelerated reaction rates and cleaner chemistry.[7][9]

Head-to-Head Comparison: Performance Metrics

The advantages of microwave-assisted synthesis become evident when comparing key performance indicators against conventional heating methods for pyrazole synthesis.

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 - 9 hours[1][3][11]5 - 10 minutes[1][3][11]
Yield 72-90%[11][12]91-98%[11][12]
Temperature 75°C - 118°C[1][11]60°C - 150°C[1][13]
Energy Source Oil bath, heating mantleMicrowave irradiation

Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[5][10] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[4][11] This increased efficiency can be attributed to the direct and rapid heating of the reaction mixture by microwave irradiation.[7][9]

Visualizing the Workflow

The following diagram illustrates the general workflows for conventional and microwave-assisted pyrazole synthesis.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow a0 1. Assemble Reflux Apparatus a1 2. Combine Reactants & Solvent in Flask a0->a1 a2 3. Heat Mixture in Oil Bath (Hours) a1->a2 a3 4. Cool to Room Temperature a2->a3 a4 5. Work-up & Purification a3->a4 b0 1. Combine Reactants & Solvent in Microwave Vial b1 2. Seal Vial b0->b1 b2 3. Irradiate in Microwave Reactor (Minutes) b1->b2 b3 4. Automated Cooling b2->b3 b4 5. Work-up & Purification b3->b4

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

Experimental Deep Dive: Protocols for Pyrazole Synthesis

To provide a practical comparison, here are detailed methodologies for both a conventional reflux and a microwave-assisted synthesis of phenyl-1H-pyrazoles.[1][11]

Conventional Reflux Synthesis of Phenyl-1H-pyrazoles[1][14]
  • Materials:

    • Aryl hydrazine

    • β-ketoester

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Heat the reaction mixture under reflux using an oil bath at 75°C for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[1][11]
  • Materials:

    • Aryl hydrazine

    • β-ketoester

    • Ethanol

    • Glacial acetic acid (catalyst)

    • Microwave reactor with sealed vessels

  • Procedure:

    • In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.

    • After the reaction is complete, the vessel is automatically cooled to a safe temperature by the instrument.

    • Evaporate the solvent, and purify the product as described in the conventional method.

Beyond Speed and Yield: The "Green" Advantage

Microwave-assisted synthesis is often considered an important approach toward green chemistry.[5][10] This technique is more eco-friendly due to several factors:

  • Reduced Energy Consumption: The direct heating of the reaction mixture is more energy-efficient compared to heating a large oil bath over extended periods.[14][15][16]

  • Solvent Reduction: The high efficiency of microwave heating can allow for reactions to be conducted in smaller volumes of solvent or even under solvent-free conditions.[7][13][17]

  • Waste Minimization: Faster reactions with higher yields and fewer by-products lead to a reduction in chemical waste.[10][18]

The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.

G cluster_0 Conventional Heating cluster_1 Microwave Synthesis conv Longer Reaction Time (Hours) lower_yield Potentially Lower Yield conv->lower_yield high_energy Higher Energy Consumption conv->high_energy mw Shorter Reaction Time (Minutes) higher_yield Often Higher Yield mw->higher_yield low_energy Lower Energy Consumption mw->low_energy choice Method Selection choice->conv Established Protocols No Specialized Equipment choice->mw Rapid Synthesis High Throughput Green Chemistry

Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.

Conclusion

For the synthesis of pyrazole derivatives, microwave-assisted methods offer substantial and well-documented advantages over conventional heating. The dramatic reduction in reaction times, coupled with increased yields and alignment with green chemistry principles, makes MAOS an invaluable tool for researchers in medicinal chemistry and drug development.[4][11] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved efficiency offered by microwave synthesis make it a highly attractive option for accelerating discovery and optimization processes.[1][10]

References

  • A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. Benchchem.
  • Microwave chemistry. Wikipedia. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IntechOpen. Available at: [Link]

  • Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating. De Gruyter. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives. Benchchem.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. Available at: [Link]

  • Synthesis of Pyrazoles from Hydrazones Under Microwave Irradiation V/S Conventional Heating. Material Science Research India. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC. Available at: [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. YouTube. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. ACS Publications. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available at: [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. IOPscience. Available at: [Link]

  • Microwaves better in chemical synthesis than traditional energy sources, say scientists. Science in Poland. Available at: [Link]

  • Comparison of heating efficiency by microwave and electrical hotplate. Green Chemistry in Teaching Labo.
  • Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. RSC Publishing. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4,5-dichloro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-1H-pyrazole-3-carboxylic acid is a crucial heterocyclic building block in the synthesis of a variety of biologically active molecules. Its rigid, dichlorinated pyrazole scaffold is a key feature in many compounds developed in the pharmaceutical and agrochemical industries. The precise positioning of the chloro and carboxylic acid functional groups allows for diverse chemical modifications, making it a valuable intermediate for creating extensive compound libraries for screening and development.

This guide provides a comparative overview of the primary synthetic routes to this compound. We will delve into two main strategies: the cyclocondensation of a dichlorinated precursor and the chlorination of a pyrazole ring. This analysis will include detailed experimental protocols, a comparison of their respective advantages and disadvantages, and the mechanistic principles that underpin these transformations.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two distinct approaches:

  • Route A: Cyclocondensation Followed by Chlorination. This classic and versatile approach involves the initial formation of the pyrazole ring, followed by the sequential introduction of the chloro substituents. This method offers flexibility as the core pyrazole structure can be synthesized from a variety of readily available starting materials.

  • Route B: Direct Cyclocondensation of a Dichlorinated Precursor. This more convergent approach utilizes a starting material that already contains the required dichloro-functionality. The pyrazole ring is then formed in a single cyclocondensation step. This route can be more efficient if a suitable dichlorinated precursor is readily accessible.

Below, we will explore the experimental details and provide a comparative analysis of these two synthetic pathways.

Route A: Cyclocondensation Followed by Stepwise Chlorination

This synthetic strategy is a multi-step process that begins with the well-established Knorr pyrazole synthesis, followed by a controlled dichlorination of the pyrazole ring. A key intermediate in this route is the ethyl ester of the target molecule, which is later hydrolyzed to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The initial step involves the cyclocondensation of a β-ketoester, diethyl oxaloacetate, with hydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxaloacetate sodium salt (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol to yield ethyl 1H-pyrazole-3-carboxylate.

Step 2: Dichlorination of Ethyl 1H-pyrazole-3-carboxylate

The dichlorination of the pyrazole ring is a critical step that requires careful control of the reaction conditions to achieve the desired 4,5-disubstitution pattern. This is typically achieved using a strong chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate, which can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.[1][2]

Visualization of Route A:

Route_A cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Hydrolysis A Diethyl Oxaloacetate C Ethyl 1H-pyrazole-3-carboxylate A->C Reflux in EtOH B Hydrazine Hydrate B->C D Ethyl 1H-pyrazole-3-carboxylate F Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate D->F CH₂Cl₂ E Sulfuryl Chloride (SO₂Cl₂) E->F G Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate I This compound G->I Reflux H NaOH, H₂O/EtOH H->I

Caption: Synthetic pathway for Route A.

Route B: Direct Cyclocondensation of a Dichlorinated Precursor

This route offers a more convergent synthesis by forming the dichlorinated pyrazole ring in a single step from a pre-functionalized starting material. A potential and logical starting material for this approach is a derivative of mucochloric acid, such as ethyl 2,3-dichloro-4-oxobutanoate.

Step 1: Synthesis of Ethyl 2,3-dichloro-4-oxobutanoate

This dichlorinated β-ketoester can be prepared from mucochloric acid through esterification and subsequent transformations.

Step 2: Cyclocondensation with Hydrazine

The key step in this route is the reaction of the dichlorinated β-ketoester with hydrazine to directly form the 4,5-dichloropyrazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,3-dichloro-4-oxobutanoate (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to ensure complete cyclization. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate. This intermediate can be purified by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester, which is identical to the final step in Route A.

Visualization of Route B:

Route_B cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 2,3-dichloro-4-oxobutanoate C Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate A->C EtOH or Acetic Acid B Hydrazine Hydrate B->C D Ethyl 4,5-dichloro-1H-pyrazole-3-carboxylate F This compound D->F Reflux E NaOH, H₂O/EtOH E->F

Caption: Synthetic pathway for Route B.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Cyclocondensation & ChlorinationRoute B: Direct Cyclocondensation
Overall Yield Moderate to good, but can be lower due to the multi-step nature.Potentially higher due to fewer steps, but highly dependent on the efficiency of the cyclocondensation of the dichlorinated precursor.
Purity of Final Product Can be high with careful purification at each step.May require significant purification to remove regioisomers or side products from the cyclocondensation step.
Cost-Effectiveness Starting materials (diethyl oxaloacetate, hydrazine) are relatively inexpensive. The cost of the chlorinating agent and solvents for multiple steps adds to the overall cost.The cost is highly dependent on the availability and price of the dichlorinated starting material (e.g., mucochloric acid derivative). If the precursor is expensive, this route may be less economical.
Safety & Handling Involves the use of sulfuryl chloride, which is a corrosive and toxic reagent requiring careful handling in a fume hood.The dichlorinated starting material may have its own specific handling and toxicity concerns. Hydrazine is also a toxic and potentially explosive reagent.
Environmental Impact Generates chlorinated waste from the dichlorination step and uses multiple solvents.Can be more "atom-economical" if the dichlorinated precursor is readily available. The choice of solvent for the cyclocondensation is a key environmental consideration.
Versatility & Scalability This route is highly versatile as a wide range of pyrazole precursors can be synthesized and then functionalized. It is a well-established and scalable method.Less versatile as it is dependent on the availability of a specific dichlorinated starting material. Scalability may be an issue if the precursor is not commercially available in large quantities.

Mechanistic Insights

Knorr Pyrazole Synthesis (Route A, Step 1 & Route B, Step 2): The formation of the pyrazole ring proceeds via a classical cyclocondensation mechanism. One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the other carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction can be an issue with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, but in the case of hydrazine hydrate, this is not a concern.

Electrophilic Chlorination (Route A, Step 2): The dichlorination of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and susceptible to attack by electrophiles. Sulfuryl chloride acts as a source of electrophilic chlorine. The first chlorination likely occurs at the C4 position, which is the most electron-rich and sterically accessible position. The introduction of the first electron-withdrawing chlorine atom deactivates the ring, making the second chlorination at the C5 position more challenging and often requiring harsher conditions.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is a more traditional and well-documented approach that offers greater flexibility due to the wide availability of starting materials for the initial pyrazole synthesis. However, it involves more synthetic steps and the use of hazardous chlorinating agents.

Route B is a more convergent and potentially more efficient route if the dichlorinated precursor is readily and economically available. This route is more atom-economical but may be limited by the accessibility of the starting material.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, taking into account factors such as the scale of the synthesis, the cost and availability of starting materials, and the safety and environmental considerations. For laboratory-scale synthesis where flexibility is key, Route A is often preferred. For larger-scale industrial production where efficiency and atom economy are paramount, Route B would be the more attractive option, provided a reliable source for the dichlorinated precursor can be established.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).

Sources

A Guide to the Biological Activity of Pyrazole Carboxylic Acid Isomers: A Comparative Study in Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agrochemical and pharmaceutical development, the pyrazole scaffold is a cornerstone of immense value. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, herbicidal, and anticancer properties[1][2]. However, the true elegance and challenge of designing potent molecules lie in understanding the subtleties of their structure. A simple change in the position of a functional group—a concept known as isomerism—can dramatically alter a compound's efficacy.

This guide provides a comparative analysis of pyrazole carboxylic acid isomers, focusing on their role as succinate dehydrogenase inhibitors (SDHIs). SDHIs are a critical class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to cell death[3][4]. We will explore the profound impact of substituent placement on the pyrazole ring, explain the causality behind experimental design, and provide validated protocols for researchers aiming to investigate these structure-activity relationships (SAR).

The Critical Role of Isomerism: The Case of Pyrazole-4-Carboxamides

The fungicidal activity of pyrazole carboxamides is intrinsically linked to their ability to bind to the succinate dehydrogenase (SDH) enzyme complex. This binding is highly specific, and the geometry of the molecule must be precise to fit into the ubiquinone-binding site (Qp-site) of the enzyme. The position of the carboxamide group on the pyrazole ring is a key determinant of this geometric fit.

Specifically, the pyrazole-4-carboxamide isomer exhibited high antifungal activity, while the corresponding pyrazole-5-carboxamide isomer was completely inactive[5]. This on/off switch in biological activity based purely on the substituent's location underscores the importance of rigorous isomeric analysis in lead optimization.

Quantitative Comparison of Isomeric Activity

To illustrate this point, consider the following data synthesized from structure-activity relationship studies on carboxamide fungicides.

Compound ClassIsomer PositionTarget OrganismBiological Activity (EC50)Reference
1-methyl-3-(trifluoromethyl) pyrazole-N-(biphenyl-2-yl)carboxamide4-carboxamideBotrytis cinerea (Gray Mold)High Activity (Specific value not in abstract)[5]
1-methyl-3-(trifluoromethyl) pyrazole-N-(biphenyl-2-yl)carboxamide5-carboxamideBotrytis cinerea (Gray Mold)No Fungicidal Activity[5]

This stark difference is not an isolated incident. Similar positional effects are observed across various heterocyclic carboxamides, where the precise arrangement of the acid/amide moiety dictates the interaction with the target enzyme[5][6].

Mechanistic Rationale: Why Isomer Position Dictates Efficacy

The differential activity between pyrazole-4-carboxamide and pyrazole-5-carboxamide isomers can be explained by their interaction within the SDH enzyme's Qp-site. The pyrazole-4-carboxamide scaffold correctly orients the key functional groups for optimal binding.

Molecular docking studies have shown that the carboxamide's N-H group and carbonyl oxygen form crucial hydrogen bonds with amino acid residues in the binding pocket (like Tryptophan and Serine), while the pyrazole ring and its substituents engage in van der Waals and hydrophobic interactions[7][8].

The logical relationship can be visualized as follows:

cluster_Isomer Isomer Structure cluster_Binding SDH Binding Pocket cluster_Activity Biological Outcome Isomer4 Pyrazole-4-Carboxamide BindingSite Correct 3D Orientation for H-Bonding & Hydrophobic Interactions Isomer4->BindingSite Achieves Fit Isomer5 Pyrazole-5-Carboxamide NoActivity No Fungicidal Activity Isomer5->NoActivity Fails to Achieve Fit (Steric Hindrance/ Incorrect H-bond Geometry) Activity High Fungicidal Activity BindingSite->Activity Enzyme Inhibition

Caption: Logical flow showing how isomer structure dictates binding and activity.

In the case of the pyrazole-5-carboxamide, the altered position of the carboxamide linker likely introduces steric hindrance or places the hydrogen-bonding groups in a geometrically unfavorable position, preventing a stable interaction with the enzyme's active site. This failure to bind negates any potential for enzyme inhibition, rendering the molecule biologically inactive.

Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To quantitatively assess and validate the inhibitory potential of pyrazole isomers, a robust in vitro enzyme assay is essential. The following protocol describes a colorimetric method for measuring SDH activity, adapted from standard methodologies[9][10]. This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH.

I. Reagent and Sample Preparation
  • SDH Assay Buffer (pH 7.2): Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer). Store at 4°C.

  • SDH Substrate: Prepare a stock solution of sodium succinate (e.g., 0.2 M) in SDH Assay Buffer.

  • Electron Acceptor (Probe): Prepare a stock solution of DCPIP (e.g., 2 mM) in water. Protect from light.

  • Test Compounds (Isomers): Prepare 10 mM stock solutions of each pyrazole carboxylic acid isomer in DMSO. Further dilute in SDH Assay Buffer to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Source: Isolate mitochondria from a relevant fungal species (e.g., Rhizoctonia solani) or use a commercially available SDH enzyme preparation[9][11]. Determine the protein concentration using a standard method (e.g., Bradford assay).

II. Assay Procedure

The following workflow outlines the steps for a 96-well plate format.

G A 1. Add 50 µL Assay Buffer to all wells B 2. Add 10 µL of Test Compound (or DMSO for control) A->B C 3. Add 20 µL of SDH Enzyme preparation to all wells B->C D 4. Pre-incubate for 10 min at 25°C C->D F 6. Initiate reaction by adding 20 µL of Reaction Mix to all wells D->F E 5. Prepare Reaction Mix: 10 µL Succinate + 10 µL DCPIP E->F G 7. Immediately measure absorbance at 600 nm (A_initial) F->G H 8. Monitor absorbance kinetically for 15-30 min at 25°C G->H I 9. Calculate Rate of Reaction (ΔAbs/min) H->I J 10. Determine % Inhibition and IC50 I->J

Caption: Experimental workflow for the in vitro SDH inhibition assay.

III. Data Analysis
  • Calculate the rate of reaction (ΔA600/min) for each well during the linear phase of the reaction.

  • Determine the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

This self-validating protocol, which includes both positive (no inhibitor) and negative (no enzyme) controls, ensures that the observed effects are directly attributable to the inhibitory action of the test compounds on SDH activity.

Conclusion and Future Directions

The dramatic difference in biological activity between pyrazole-4-carboxamide and pyrazole-5-carboxamide isomers serves as a powerful testament to the principles of structure-activity relationships in rational drug design. It highlights that even subtle changes in molecular architecture can lead to profound functional consequences. This understanding is paramount for researchers and scientists in the field, as it guides the synthesis of more potent and selective agents while avoiding the costly development of inactive isomers.

For professionals in drug development, these findings emphasize the necessity of comprehensive isomeric screening early in the discovery pipeline. Future work should focus on co-crystallization studies of active isomers with the SDH enzyme to provide direct, high-resolution evidence of the binding interactions that drive their potent inhibitory activity.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available at: [Link]

  • Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5849. Available at: [Link]

  • ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • J-Stage. Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Available at: [Link]

  • Sokmen, B. B., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2779. Available at: [Link]

  • Tian, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]

  • PubMed. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • Akao, T., et al. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 36(3), 346-353. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14818-14828. Available at: [Link]

  • Zhou, Y., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry, 68(47), 14001-14008. Available at: [Link]

  • Bioworld Technology. Succinate Dehydrogenase Microplate Assay Kit User Manual. Available at: [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 273. Available at: [Link]

  • MDPI. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Available at: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Al-Azmi, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6331. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4,5-Dichloro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a chemical intermediate extends far beyond its role in a reaction flask. The proper disposal of every compound, including the highly functionalized 4,5-Dichloro-1H-pyrazole-3-carboxylic acid, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a deep, procedural framework for the safe handling and disposal of this halogenated heterocyclic compound, ensuring that its journey from benchtop to final disposition is managed with the utmost care and scientific rigor.

Hazard Assessment and Profile: Understanding the Compound

Structural Features of Concern:

  • Chlorinated Heterocycle: The presence of two chlorine atoms on the pyrazole ring designates this compound as a halogenated organic substance. Such compounds are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts upon improper incineration.

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule. This necessitates careful handling to avoid corrosion and requires neutralization of aqueous waste streams before disposal.

  • Pyrazole Core: Pyrazole-containing compounds are widely used in pharmaceuticals and agrochemicals due to their biological activity. While this is advantageous for drug development, it also implies a potential for biological effects that must be considered in a disposal context.

Probable Hazard Profile:

Based on SDS information for similar chlorinated and pyrazole-based carboxylic acids, researchers should handle this compound with the assumption that it presents the following hazards:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301+P312
Skin Irritation (Category 2)Causes skin irritation.P302+P352
Serious Eye Irritation (Category 2A)Causes serious eye irritation.P305+P351+P338
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.P261, P304+P340

This table represents a synthesized hazard profile based on analogous compounds and should be treated as a conservative estimate for ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the probable hazard profile, a stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider an impervious apron or suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal route for this compound depends on the form of the waste (solid, organic solution, or aqueous solution) and the quantity.

Solid Waste and Concentrated Organic Solutions

Solid this compound and its solutions in organic solvents are classified as halogenated organic waste.

Step-by-Step Protocol:

  • Segregation: Do not mix this waste with non-halogenated organic waste.[1] Proper segregation is crucial as halogenated waste requires specific treatment methods.[1]

  • Containerization:

    • Place the waste in a designated, properly labeled, and sealable container for halogenated organic waste.

    • The container must be compatible with the chemical and any solvents used.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The designated disposal method for this type of waste is typically high-temperature incineration.

Causality Behind the Protocol: High-temperature incineration (typically above 1100°C) is necessary to ensure the complete destruction of the chlorinated organic molecule, preventing the formation of toxic dioxins and furans.[2][3] The process is designed to convert the chlorine content into hydrogen chloride (HCl), which is then scrubbed from the flue gases.[4][5]

Dilute Aqueous Solutions

Aqueous solutions containing this compound must be neutralized before they can be consolidated for disposal. Under no circumstances should this waste be poured down the drain, even after neutralization, without explicit permission from your institution's EHS department. The presence of the halogenated organic molecule still classifies it as hazardous waste.

Step-by-Step Neutralization Protocol:

  • Preparation:

    • Perform the neutralization in a chemical fume hood while wearing appropriate PPE.

    • Place the beaker or flask containing the acidic aqueous waste in a larger secondary container (e.g., an ice bath) to manage the heat generated during the exothermic reaction.

  • Selection of Base: A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred for controlled neutralization. A 5-10% solution of the base can be prepared. Strong bases like sodium hydroxide (NaOH) can be used but must be added very slowly and with extreme caution to control the reaction rate and heat generation.

  • Neutralization:

    • Slowly add the basic solution to the acidic waste while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the base dropwise until the pH is stable within a neutral range (typically between 6.0 and 8.0).

  • Disposal of Neutralized Solution:

    • Once neutralized, transfer the solution to a designated hazardous waste container for aqueous waste containing halogenated organics.

    • Label the container clearly with all components of the solution.

    • Arrange for disposal through your institution's EHS office.

Emergency Procedures: Spill and Exposure Management

Spill Management (Solid):

  • Evacuate the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Spill Management (Liquid):

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material into a labeled hazardous waste container.

  • Clean the spill area and decontaminate as necessary, collecting all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Advanced Disposal Technologies: The Future of Halogenated Waste

While incineration is the current standard, research into greener and more sustainable disposal technologies is ongoing. One such promising method is catalytic hydrodechlorination (HDC) . This process uses a catalyst (often palladium-based) to replace chlorine atoms with hydrogen atoms, converting the hazardous chlorinated compound into a non-chlorinated, more biodegradable substance.[7][8][9][10][11] While not yet a standard laboratory procedure, it represents a future direction for the environmentally sound disposal of halogenated organic wastes.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

DisposalDecisionTree start Waste Containing This compound waste_form Identify Waste Form start->waste_form solid_organic Solid or Organic Solution waste_form->solid_organic Solid/ Organic aqueous Aqueous Solution waste_form->aqueous Aqueous segregate Segregate as Halogenated Waste solid_organic->segregate neutralize Neutralize to pH 6-8 aqueous->neutralize containerize_solid Package in Labeled Halogenated Waste Container segregate->containerize_solid containerize_aqueous Package in Labeled Aqueous Halogenated Waste Container neutralize->containerize_aqueous dispose Dispose via EHS (Incineration) containerize_solid->dispose containerize_aqueous->dispose

Caption: Decision tree for the disposal of this compound.

NeutralizationWorkflow cluster_prep Preparation cluster_neut Neutralization cluster_disp Final Disposition prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Work in Fume Hood prep_ppe->prep_fume_hood prep_ice_bath 3. Use Ice Bath for Cooling prep_fume_hood->prep_ice_bath neut_add_base 4. Slowly Add Weak Base (e.g., NaHCO3 solution) prep_ice_bath->neut_add_base neut_stir 5. Stir Continuously neut_add_base->neut_stir neut_monitor_ph 6. Monitor pH neut_stir->neut_monitor_ph disp_container 7. Transfer to Labeled Aqueous Waste Container neut_monitor_ph->disp_container pH is 6-8 disp_ehs 8. Arrange EHS Pickup disp_container->disp_ehs

Caption: Workflow for the neutralization of aqueous this compound waste.

References

  • MDPI. (n.d.). Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2010, September 15). Effect of the Functional Group on the Hydrodechlorination of Chlorinated Aromatic Compounds over Pd, Ru, and Rh Supported on Carbon. Retrieved from [Link]

  • Royal Society of Chemistry. (2003, January 6). Exhaustive hydrodechlorination of chlorinated aromatic environmental pollutants to alicyclic compounds. Retrieved from [Link]

  • MDPI. (2023, March 25). Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exhaustive hydrodechlorination of chlorinated aromatic environmental pollutants to alicyclic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • AIChE. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • United Nations Environment Programme. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

  • European Commission. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

  • National Academies Press. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]/sites/161/2018/10/Halogenated-Waste.pdf)

Sources

Navigating the Safe Handling of 4,5-Dichloro-1H-pyrazole-3-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel chemical compounds is foundational to discovery. However, this innovation must be built upon an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from acquisition to disposal, is grounded in authoritative best practices.

Hazard Assessment: The "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its potential hazards is critical.[1][2] This knowledge forms the basis for all safety protocols and PPE selection. This compound is classified under the Globally Harmonized System (GHS) with specific health hazards that demand respect.[3][4][5]

According to available safety data, this compound presents the following risks:

  • H302: Harmful if swallowed. [6]

  • H315: Causes skin irritation. [6]

  • H319: Causes serious eye irritation. [6]

  • H335: May cause respiratory irritation. [6]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[6][7][8] The solid, often powdered, form of this chemical increases the risk of aerosolization, making dust control a key safety parameter.[7][9] Therefore, all handling procedures must be designed to minimize or eliminate exposure through these pathways.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not a matter of preference but a direct response to the identified hazards.[10][11] For this compound, a multi-layered approach to PPE is required to ensure comprehensive protection.[6][12][13]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashes.[10][14][15]Standard safety glasses are insufficient. Goggles must be worn to protect against dust particles and potential splashes of solutions.[6][15] They should form a protective seal around the eyes.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).[2][14]Gloves must be worn at all times when handling the container or substance.[16] Inspect gloves for holes or tears before each use and change them frequently, especially if contact occurs.[2][16] Wash hands thoroughly after removing gloves.[1]
Body Protection A laboratory coat is mandatory. Consider a chemically resistant apron or coveralls for larger quantities or tasks with a high splash potential.[6][14]A lab coat protects skin and personal clothing from contamination.[14] Clothing should be laundered separately if it becomes contaminated.[17] Ensure shoes fully cover the feet; sandals or open-toed shoes are prohibited.[14][16]
Respiratory Protection Required when engineering controls are insufficient or when handling large quantities of powder outside of a fume hood.[2][10]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used to prevent inhalation of irritating dust.[6] All handling of the solid chemical should ideally occur within a certified chemical fume hood to minimize airborne particles.[2][9][14]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of accidental exposure. The following steps provide a procedural guide for handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • Before entering the lab, ensure you are wearing appropriate personal clothing, including long pants and closed-toe shoes.[14][16]

    • Don all required PPE as specified in the table above: safety goggles, nitrile gloves, and a lab coat.[6]

    • Ensure a safety shower and eyewash station are readily accessible.[6][12]

    • Conduct all manipulations of the solid compound within a properly functioning chemical fume hood to prevent exposure to airborne dust.[2][9]

    • Cover the work surface with a disposable bench cover to easily clean up any potential spills.[9]

  • Handling the Solid Compound (Weighing):

    • When weighing, avoid pouring the powder directly from the bottle to prevent dust accumulation on threads.[9] Use a spatula or scoop for transfers.

    • Keep the container closed whenever not in use to prevent accidental spillage or aerosolization.[9]

    • If you are mixing dry compounds, they should be placed in an airtight container for mixing.[9]

  • Handling Solutions:

    • When dissolving the compound, always add the solid to the solvent, not the other way around, to prevent splashing.[1]

    • Clearly label all containers with the chemical name and any known hazards.[1]

  • Spill Response:

    • In the event of a small spill, alert personnel in the immediate area.[1]

    • For a solid spill, avoid creating dust.[7] Gently sweep up the material and place it in a suitable, closed container for disposal.[12][13] Wet cleaning methods or a HEPA vacuum can also be effective.[9]

    • For a liquid spill, use an inert absorbent material to contain it before collection.[18]

    • Ensure the contaminated area is thoroughly cleaned and decontaminated.[6]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: Unused material and solutions should be treated as hazardous waste. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[6] Never dispose of this chemical down the drain.[7][18] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[6][19]

  • Contaminated PPE: Disposable items such as gloves, bench covers, and contaminated wipes should be collected in a sealed, labeled hazardous waste container for disposal.[17]

  • Empty Containers: Empty containers should be rinsed and disposed of according to institutional guidelines, often as hazardous waste.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][12][19] Remove contact lenses if present and easy to do.[6][19] Seek immediate medical attention from an ophthalmologist.[6]

  • Skin Contact: Remove contaminated clothing immediately.[6][19] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12] If skin irritation occurs, get medical advice.[12][19]

  • Inhalation: Move the person to fresh air and keep them warm and at rest.[6][19] If breathing is difficult or has stopped, administer artificial respiration. Call a physician.[6]

  • Ingestion: If the person is conscious, wash out their mouth with water.[6] Call a POISON CENTER or physician if you feel unwell.[6] Do not induce vomiting.[18]

By adhering to these detailed PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Google.
  • Safety Data Sheet. (2021, May 18). Biosynth.
  • SAFETY DATA SHEET. (2009, October 12). Fisher Scientific.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Safety Data Sheet. (2024, September 19). Angene Chemical.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). UW-La Crosse.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Unknown Source.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2011, February 10). Thermo Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Safety Data Sheet. (2025, August 23). ChemScene.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
  • SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Unknown Source.
  • Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program 1. Introduction. (n.d.). Toxic Docs.
  • Chemical PPE. (2020, November 19). Trihydro Corporation.
  • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. (2023, July 4). Apollo Scientific.
  • GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
  • GHS Hazardous Chemical Information List. (n.d.). Unknown Source.
  • Chemical Hazard Classification (GHS). (2019, September 19). Division of Research Safety - University of Illinois.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.